5-Bromo-4-(4-ethylphenyl)pyrimidine
Description
BenchChem offers high-quality 5-Bromo-4-(4-ethylphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(4-ethylphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(4-ethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNSADRHQQYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650035 | |
| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-40-5 | |
| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-(4-ethylphenyl)pyrimidine and Its Analogs for Drug Discovery
Introduction: The Significance of Bromopyrimidines in Medicinal Chemistry
Pyrimidine and its derivatives are fundamental scaffolds in the design of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The incorporation of a bromine atom, as seen in the broader class of bromopyrimidines, offers a versatile handle for synthetic chemists. This functionalization allows for a variety of coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.[2] The predictable reactivity of the C-Br bond makes bromopyrimidines valuable intermediates in the synthesis of novel drug candidates.[2]
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[3][4] Properties such as solubility, lipophilicity, and ionization state directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Therefore, a thorough understanding and optimization of these properties are paramount in the early stages of drug discovery to minimize attrition in later developmental phases.[6][7]
Predicted Physicochemical Properties of 5-Bromo-4-(4-ethylphenyl)pyrimidine
Based on the analysis of structurally related compounds, the following table summarizes the predicted and calculated physicochemical properties for 5-Bromo-4-(4-ethylphenyl)pyrimidine. It is important to note that these are estimations and require experimental verification.
| Property | Predicted/Calculated Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₁BrN₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 263.14 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is preferred for oral bioavailability. |
| Appearance | Predicted to be a solid at room temperature. | Important for formulation and handling. |
| Melting Point | Not available (requires experimental determination) | An indicator of purity and lattice energy. |
| Boiling Point | Not available (requires experimental determination) | Relevant for purification by distillation, though less so for solid compounds in a pharmaceutical context. |
| Solubility | Predicted to have low aqueous solubility. | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability. |
| logP (Lipophilicity) | Predicted to be in the range of 3-4. | A key determinant of permeability, protein binding, and metabolism. A balanced logP is often sought. |
| pKa | Not available (requires experimental determination) | The pyrimidine core is weakly basic. The pKa will influence the ionization state at physiological pH, affecting solubility and permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 2 (the nitrogen atoms in the pyrimidine ring) | Influences solubility and binding to target proteins. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Note: Some properties are derived from computational predictions for the target molecule and comparative analysis of similar structures found in chemical databases. For instance, the related compound 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine has a calculated XLogP3-AA of 3.2 and a molecular weight of 293.16 g/mol .[8] Another analog, 5-Bromo-4-phenylpyrimidine, is a solid at room temperature.
Experimental Determination of Physicochemical Properties
To obtain accurate data for 5-Bromo-4-(4-ethylphenyl)pyrimidine, the following experimental protocols are recommended.
Synthesis and Purification
The synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine would likely involve a cross-coupling reaction, for example, a Suzuki coupling between a boronic acid derivative of 4-ethylphenyl and a suitable di-halopyrimidine, followed by selective functionalization. A general synthetic approach for related compounds involves reacting a diol precursor with phosphorus oxychloride to yield a dichloropyrimidine, which can then be further functionalized.[9]
Caption: General workflow for the synthesis and purification of aryl-substituted bromopyrimidines.
Purification of the final product is critical and can typically be achieved by column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid.
Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Protocol:
-
A small amount of the purified, dry solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from which the solid begins to melt until it is completely liquid is recorded.[10] A sharp melting range (e.g., 1-2 °C) is indicative of high purity.
Solubility Measurement
Aqueous solubility is a critical parameter for drug absorption.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
The suspension is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (logP) Determination
The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in either n-octanol or water.
-
This solution is added to a flask containing the other immiscible solvent (water or n-octanol, respectively).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is achieved.[11]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[11]
-
The concentration of the compound in each phase is measured analytically.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected ¹H NMR spectrum of 5-Bromo-4-(4-ethylphenyl)pyrimidine would show characteristic signals for the aromatic protons of the ethylphenyl group and the pyrimidine ring. For example, related bromophenyl pyrimidine structures show aromatic protons in the range of δ 7.3-9.0 ppm.[9]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[12]
Structure-Activity Relationship (SAR) and the Role of Physicochemical Properties
The ethylphenyl substituent at the 4-position of the pyrimidine ring is expected to contribute to the lipophilicity of the molecule. The bromine atom at the 5-position not only serves as a synthetic handle but also influences the electronic properties of the pyrimidine ring, which can affect its interaction with biological targets. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, which can be crucial for binding to protein targets.
Caption: The relationship between molecular structure, physicochemical properties, and pharmacokinetic outcomes.
Conclusion
While direct experimental data for 5-Bromo-4-(4-ethylphenyl)pyrimidine is sparse, a comprehensive understanding of its likely physicochemical properties can be derived from related structures and established analytical methodologies. The pyrimidine core, coupled with the bromo and ethylphenyl substituents, suggests a molecule with significant potential as a scaffold in drug discovery. The protocols and predictive data outlined in this guide provide a solid foundation for any research program aimed at synthesizing and characterizing this compound. Accurate experimental determination of its physicochemical properties will be a critical next step in evaluating its potential as a drug candidate.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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PubChem. (n.d.). 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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de Ágreda, A. G., et al. (2022). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. RSC Medicinal Chemistry, 13(10), 1159-1175. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl)... Retrieved from [Link]
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11466-11476. [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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R Discovery. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... Retrieved from [Link]
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Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
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Fatima, G., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling, 31(1), 1-23. [Link]
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ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-(4-ethylphenyl)pyrimidine
Abstract: This technical guide provides a comprehensive overview of a robust synthetic methodology for obtaining 5-Bromo-4-(4-ethylphenyl)pyrimidine, a valuable heterocyclic building block for drug discovery and materials science. The document details a strategic approach centered on the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into reaction optimization and control. Furthermore, it establishes a full analytical workflow for the structural confirmation and purity assessment of the final compound, complete with predicted spectroscopic data based on analogous structures. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile scaffold into their research and development pipelines.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically significant molecules, including nucleobases.[1] The functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This enables the optimization of pharmacokinetic and pharmacodynamic profiles.
Specifically, 4-aryl-5-bromopyrimidines serve as exceptionally versatile intermediates.[2] The bromine atom at the C5 position acts as a convenient synthetic handle for subsequent carbon-carbon or carbon-heteroatom bond formations, such as Sonogashira, Heck, or Buchwald-Hartwig amination reactions.[3] This allows for the rapid generation of diverse compound libraries from a common precursor. The aryl group at the C4 position provides a key interaction point for biological targets and can be modified to fine-tune potency and selectivity. The target molecule of this guide, 5-Bromo-4-(4-ethylphenyl)pyrimidine, embodies this potential, offering a platform for creating novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.[2][4]
Synthetic Strategy & Retrosynthetic Analysis
The construction of the C4-aryl bond is the key transformation in the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine. A retrosynthetic analysis reveals that a palladium-catalyzed cross-coupling reaction is the most direct and efficient approach.
Caption: Retrosynthetic analysis of the target molecule.
Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is selected for its numerous advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[5]
-
High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction, minimizing the need for protecting group strategies.[5]
-
Commercial Availability of Reagents: Both the palladium catalysts and a vast library of boronic acids are readily available.[5]
-
Favorable Toxicity Profile: The boron-containing byproducts are generally considered to be of low toxicity and are easily removed during aqueous workup.
The proposed forward synthesis involves the regioselective Suzuki-Miyaura coupling of 5-bromo-4-chloropyrimidine with 4-ethylphenylboronic acid . The rationale for this choice is based on the differential reactivity of the C-Cl and C-Br bonds in palladium-catalyzed reactions. While C-Br bonds are generally more reactive towards oxidative addition than C-Cl bonds, the electronic environment of the pyrimidine ring significantly influences reactivity. The C4 position of the pyrimidine ring is highly electron-deficient, making the C4-Cl bond susceptible to nucleophilic attack and facilitating oxidative addition. Several studies have demonstrated the preferential coupling at the C4 position of dichloropyrimidines, leaving other positions available for subsequent modification.[6] This controlled, regioselective approach is key to an efficient and predictable synthesis.
Experimental Protocol: Synthesis
This section provides a detailed, self-validating protocol for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine. The methodology is adapted from established procedures for Suzuki-Miyaura couplings on halopyrimidines.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-4-chloropyrimidine | ≥97% | Commercially Available | Store under inert gas. |
| 4-Ethylphenylboronic acid | ≥98% | Commercially Available | Store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air-sensitive catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
| Deionized Water | N/A | In-house | Degassed before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl) | N/A | In-house | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | For drying. |
Step-by-Step Procedure
Caption: High-level workflow for the synthesis and validation.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 5-bromo-4-chloropyrimidine (1.0 eq, 1.93 g, 10.0 mmol), 4-ethylphenylboronic acid (1.1 eq, 1.65 g, 11.0 mmol), and anhydrous potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol).
-
Expert Insight: The use of a three-fold excess of a mild base like K₂CO₃ is crucial for activating the boronic acid and neutralizing the acid generated during the catalytic cycle. The base must be anhydrous to prevent boronic acid decomposition.
-
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,4-dioxane and deionized water (40 mL). Bubble nitrogen through the resulting slurry for 15 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 0.347 g, 0.3 mmol) to the flask under a positive flow of nitrogen.
-
Expert Insight: The dioxane/water solvent system is highly effective for Suzuki couplings, as it solubilizes both the organic and inorganic reagents. Degassing is non-negotiable for maintaining catalyst activity.
-
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours. A new, more nonpolar spot corresponding to the product should appear, and the starting pyrimidine spot should be consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and deionized water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Self-Validation: The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-Bromo-4-(4-ethylphenyl)pyrimidine as a white to off-white solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques constitute a comprehensive analytical workflow.
Caption: Workflow for analytical characterization.
Predicted Analytical Data
As of the date of this publication, experimental data for 5-Bromo-4-(4-ethylphenyl)pyrimidine is not widely available in the literature. The data presented below is predicted based on the analysis of structurally similar compounds, such as 5-bromo-4-phenylpyrimidine and other 4-arylpyrimidines.[2]
| Property | Predicted Value | Method |
| Molecular Formula | C₁₂H₁₁BrN₂ | - |
| Molecular Weight | 263.14 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 75 - 85 °C | Capillary Melting Point |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 | NMR Spectroscopy |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 | NMR Spectroscopy |
| Mass Spec (EI) | m/z 262/264 [M]⁺, 248/250 | GC-MS |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Table 2: Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~9.05 Singlet (s) 1H H2 (pyrimidine) Deshielded proton between two N atoms. ~8.80 Singlet (s) 1H H6 (pyrimidine) Deshielded pyrimidine proton. ~7.75 Doublet (d) 2H H2', H6' (phenyl) Aromatic protons ortho to the pyrimidine ring. ~7.35 Doublet (d) 2H H3', H5' (phenyl) Aromatic protons meta to the pyrimidine ring. ~2.75 Quartet (q) 2H -CH₂-CH₃ Methylene protons of the ethyl group. | ~1.30 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.
-
Table 3: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Rationale ~163.0 C4 (pyrimidine) Carbon attached to aryl group and N. ~159.5 C2 (pyrimidine) Carbon between two N atoms. ~158.0 C6 (pyrimidine) Pyrimidine carbon adjacent to C5-Br. ~146.0 C4' (phenyl) Quaternary carbon of the ethyl group. ~133.0 C1' (phenyl) Quaternary carbon attached to pyrimidine. ~129.0 C2', C6' (phenyl) Phenyl carbons ortho to pyrimidine. ~128.5 C3', C5' (phenyl) Phenyl carbons meta to pyrimidine. ~118.0 C5 (pyrimidine) Carbon attached to bromine. ~29.0 -CH₂-CH₃ Methylene carbon of the ethyl group. | ~15.0 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity at m/z 262 and 264. A key fragmentation pattern would be the loss of the ethyl group's methyl radical (-CH₃), resulting in a fragment at m/z 248/250.
Safety and Handling
Appropriate safety precautions must be taken when handling the reagents and products involved in this synthesis.
-
5-Bromo-4-chloropyrimidine: Irritant. Handle in a fume hood. Avoid contact with skin and eyes.
-
4-Ethylphenylboronic acid: Irritant. Handle in a fume hood.
-
Tetrakis(triphenylphosphine)palladium(0): Toxic and air-sensitive. Handle exclusively in an inert atmosphere glovebox or using Schlenk techniques.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Always use in a well-ventilated fume hood.
All personnel should wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This technical guide outlines a reliable and efficient synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine via a regioselective Suzuki-Miyaura cross-coupling reaction. By providing a detailed experimental protocol, insights into the reaction mechanism, and a comprehensive characterization workflow with predicted data, this document serves as a valuable resource for chemists in the pharmaceutical and materials science industries. The strategic design of this synthesis ensures high yields and purity, enabling the rapid production of this key intermediate for further derivatization and discovery efforts.
References
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-(4-ethylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Bromo-4-(4-ethylphenyl)pyrimidine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document is structured to offer not just the spectral data, but also the underlying scientific principles and a practical framework for its interpretation and application in a research setting.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For a novel or synthesized compound like 5-Bromo-4-(4-ethylphenyl)pyrimidine, ¹H and ¹³C NMR provide a detailed "fingerprint," revealing the electronic environment of each hydrogen and carbon atom. This information is critical for confirming the successful synthesis of the target molecule, assessing its purity, and providing insights into its conformational dynamics.
The structure of 5-Bromo-4-(4-ethylphenyl)pyrimidine presents a fascinating case for NMR analysis, combining a heteroaromatic pyrimidine ring with a substituted phenyl group. The presence of electronegative nitrogen atoms and a bromine substituent on the pyrimidine ring, coupled with the alkyl substituent on the phenyl ring, creates a distinct set of chemical shifts and coupling patterns that will be explored in this guide.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR spectral data, the following atom numbering scheme will be used for 5-Bromo-4-(4-ethylphenyl)pyrimidine.
Caption: Molecular structure of 5-Bromo-4-(4-ethylphenyl)pyrimidine with atom numbering for NMR signal assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Bromo-4-(4-ethylphenyl)pyrimidine is anticipated to exhibit distinct signals corresponding to the protons on the pyrimidine ring, the ethylphenyl moiety, and the ethyl side chain. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the bromine atom, and the aromatic systems.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.80 - 9.20 | Singlet (s) | - | 1H |
| H6 | 8.60 - 9.00 | Singlet (s) | - | 1H |
| H2', H6' | 7.50 - 7.90 | Doublet (d) | 7.5 - 8.5 | 2H |
| H3', H5' | 7.20 - 7.60 | Doublet (d) | 7.5 - 8.5 | 2H |
| -CH₂- (α) | 2.60 - 2.90 | Quartet (q) | 7.0 - 8.0 | 2H |
| -CH₃ (β) | 1.20 - 1.40 | Triplet (t) | 7.0 - 8.0 | 3H |
Interpretation and Rationale
-
Pyrimidine Protons (H2 and H6): The protons on the pyrimidine ring are expected to be the most deshielded due to the electron-withdrawing effect of the two nitrogen atoms.[2][3] H2 is adjacent to two nitrogen atoms, likely placing it at the lowest field. H6 is adjacent to one nitrogen atom and is also influenced by the bulky phenyl group at the C4 position. The absence of adjacent protons would result in both signals appearing as singlets.
-
Phenyl Protons (H2', H6', H3', H5'): The protons on the 4-ethylphenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the pyrimidine ring (H2' and H6') are expected to be at a lower field than the protons meta to the pyrimidine ring (H3' and H5') due to the anisotropic effect of the heteroaromatic ring.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will therefore be more deshielded than the methyl protons (-CH₃). The methylene signal will appear as a quartet due to coupling with the three methyl protons, and the methyl signal will be a triplet due to coupling with the two methylene protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and proximity to electronegative atoms.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 158.0 - 162.0 |
| C4 | 163.0 - 167.0 |
| C5 | 115.0 - 120.0 |
| C6 | 155.0 - 159.0 |
| C1' | 135.0 - 139.0 |
| C2', C6' | 128.0 - 132.0 |
| C3', C5' | 127.0 - 131.0 |
| C4' | 145.0 - 150.0 |
| Cα (-CH₂-) | 28.0 - 32.0 |
| Cβ (-CH₃) | 14.0 - 18.0 |
Interpretation and Rationale
-
Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are expected to have large chemical shifts due to their sp² hybridization and the influence of the nitrogen atoms. C2 and C4, being directly bonded to two and one nitrogen atom respectively, will be significantly deshielded. The C5 carbon, bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect, generally resulting in a more shielded signal compared to an unsubstituted carbon. C6 will also be deshielded due to the adjacent nitrogen.
-
Phenyl Carbons (C1', C2', C3', C4', C5', C6'): The aromatic carbons will appear in the typical range of 120-150 ppm.[5] The quaternary carbon C1' (attached to the pyrimidine ring) and C4' (attached to the ethyl group) will likely have distinct chemical shifts from the protonated carbons.
-
Ethyl Group Carbons (Cα and Cβ): These aliphatic carbons will be the most shielded, appearing at the highest field in the spectrum. The Cα carbon, being closer to the aromatic ring, will be more deshielded than the Cβ methyl carbon.
Experimental Protocol for NMR Data Acquisition
The following outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Bromo-4-(4-ethylphenyl)pyrimidine.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar aromatic compounds.[6]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering from -2 to 12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering from 0 to 200 ppm.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of NMR data for a novel compound like 5-Bromo-4-(4-ethylphenyl)pyrimidine.
Caption: A generalized workflow for NMR data acquisition, processing, and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-4-(4-ethylphenyl)pyrimidine. The presented data and interpretations are grounded in fundamental NMR principles and data from analogous chemical structures. For researchers working with this compound, this guide serves as a valuable resource for confirming its identity and purity. The detailed experimental protocol and analysis workflow further provide a practical framework for obtaining and interpreting high-quality NMR data in a drug discovery or materials science laboratory.
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. (2022-08-01). Available at: [Link]
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2025-08-07). Available at: [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Available at: [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.). Available at: [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2025-08-06). Available at: [Link]
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Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.). Available at: [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012-08-03). Available at: [Link]
-
4-(4-chlorophenyl)-5-methylpyrimidine (5o) - Supporting Information. (n.d.). Available at: [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Available at: [Link]
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1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... - ResearchGate. (n.d.). Available at: [Link]
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¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... - ResearchGate. (n.d.). Available at: [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-4-(4-ethylphenyl)pyrimidine
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides a comprehensive examination of the anticipated mass spectrometry fragmentation behavior of 5-Bromo-4-(4-ethylphenyl)pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and related fields.
This document is crafted for scientists and professionals engaged in drug development, offering a blend of theoretical principles and practical considerations. By dissecting the probable fragmentation pathways of this molecule, we aim to equip researchers with the predictive knowledge necessary for structural elucidation and confirmation. The principles discussed herein are grounded in established mass spectrometry literature and provide a robust framework for interpreting experimental data.
Molecular Structure and Physicochemical Properties
To predict the fragmentation pattern of 5-Bromo-4-(4-ethylphenyl)pyrimidine, a foundational understanding of its structure is essential. The molecule is composed of a pyrimidine core, substituted at the 5-position with a bromine atom and at the 4-position with a 4-ethylphenyl group.
-
Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[1] Aromatic systems are known for their stability, often resulting in a prominent molecular ion peak in the mass spectrum.[2]
-
Bromo Substituent: The presence of a bromine atom is a key feature, as bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.54% and 49.46%, respectively).[3] This isotopic distribution will produce a characteristic M+2 peak with a relative intensity of approximately 1:1 for any fragment containing the bromine atom.[4][5]
-
4-Ethylphenyl Group: This substituent introduces an additional aromatic ring and an ethyl group. The bond connecting the phenyl group to the pyrimidine ring and the benzylic C-C bond of the ethyl group are potential sites of fragmentation.
The interplay of these structural features will govern the fragmentation cascade upon ionization.
Predicted Mass Spectrometry Fragmentation Pathways
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6][7] The following section details the most probable fragmentation pathways for 5-Bromo-4-(4-ethylphenyl)pyrimidine under EI conditions.
The initial event is the removal of an electron to form the molecular ion (M+•). Due to the presence of aromatic rings and heteroatoms, the molecular ion is expected to be relatively stable and thus observable in the spectrum.[2]
Primary Fragmentation Pathways
-
Benzylic Cleavage: The most favorable fragmentation for alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring. In the case of the 4-ethylphenyl group, this involves the loss of a methyl radical (•CH3) to form a stable benzylic cation. This is often a dominant fragmentation pathway.[8]
-
Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and susceptible to cleavage.[4] This would result in the loss of a bromine radical (•Br), leading to a prominent fragment ion.
-
Loss of the Ethyl Group: Cleavage of the bond between the phenyl ring and the ethyl group can occur, leading to the loss of an ethyl radical (•C2H5).
-
Ring Fragmentation of Pyrimidine: While the pyrimidine ring itself is relatively stable, it can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN.[9]
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways of 5-Bromo-4-(4-ethylphenyl)pyrimidine.
Caption: Predicted primary fragmentation pathways of 5-Bromo-4-(4-ethylphenyl)pyrimidine.
Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss.
| Proposed Fragment Ion | Neutral Loss | Predicted m/z | Notes |
| [M]+• | - | 276/278 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |
| [M - CH3]+ | •CH3 | 261/263 | Result of benzylic cleavage. Expected to be a major fragment. Exhibits Br isotopic pattern. |
| [M - Br]+ | •Br | 197 | Loss of the bromine radical. |
| [M - C2H5]+ | •C2H5 | 247/249 | Loss of the entire ethyl group. Exhibits Br isotopic pattern. |
| [M - HCN]+• | HCN | 249/251 | Characteristic fragmentation of the pyrimidine ring. Exhibits Br isotopic pattern. |
| [C8H9]+ | C4H2N2Br | 105 | 4-ethylphenyl cation. |
| [C7H7]+ | CH3 from [C8H9]+ | 91 | Tropylium ion, a common fragment from alkylbenzenes. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
To empirically determine the fragmentation pattern of 5-Bromo-4-(4-ethylphenyl)pyrimidine, a standard approach utilizing Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.[10]
Instrumentation
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or ion trap mass analyzer capable of scanning a mass range of at least 50-350 amu.
-
Ion Source: Electron Ionization (EI) source, typically operated at 70 eV.[7]
Methodology
-
Sample Preparation:
-
Dissolve a small quantity (e.g., 1 mg) of 5-Bromo-4-(4-ethylphenyl)pyrimidine in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 50 to 350.
-
Solvent Delay: Set an appropriate solvent delay to prevent filament damage from the solvent peak.
-
Workflow Diagram
The following diagram outlines the experimental workflow for the GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 5-Bromo-4-(4-ethylphenyl)pyrimidine is predicted to be rich in structural information. The presence of the bromine atom provides a clear isotopic signature, aiding in the identification of bromine-containing fragments. The ethylphenyl moiety is expected to undergo characteristic benzylic cleavage, likely leading to one of the most abundant fragment ions. The pyrimidine core, while relatively stable, will also contribute to the fragmentation pattern through the loss of small neutral molecules.
By combining the predictive power of fragmentation theory with a robust experimental approach such as GC-MS, researchers can confidently elucidate and confirm the structure of this and similar molecules. The insights gained from such analyses are invaluable for ensuring the identity and purity of compounds progressing through the drug development pipeline.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Brophy, J. J., & Nelson, D. (1983). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(11), 909-913. [Link]
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
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Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
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TMP Chem. (2020). Electron ionization and mass spectrometry. [Link]
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Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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Thore, S. N., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
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Kuck, D., & Grützmacher, H. F. (1979). Trends in the Periodic System: the mass spectrum of dimethylphenyl phosphane and a comparison of the gas phase reactivity of dimethylphenyl pnictogene radical cations C(6)H(5)E(CH(3))(2)(*+), (E = N, P, As). PubMed. [Link]
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All About Chemistry. (2023). Bromo pattern in Mass Spectrometry. [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
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Diarrassouba, M., et al. (2022). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate. [Link]
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Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]
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Jimoh, A. O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. [Link]
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Carleton University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
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The Organic Chemistry Tutor. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. [Link]
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Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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The Architectural Blueprint of Drug Discovery: An In-depth Technical Guide to the Crystal Structure of 4-Aryl-5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl group at the 4-position and a bromine atom at the 5-position creates a class of compounds, 4-aryl-5-bromopyrimidines, with significant potential in drug discovery. This technical guide provides a comprehensive exploration of the crystal structure of these molecules. We will delve into the critical aspects of their synthesis, the intricacies of their three-dimensional architecture as revealed by X-ray crystallography, and the pivotal role of intermolecular interactions in their solid-state packing. Understanding these structural nuances is paramount for designing next-generation therapeutics with enhanced efficacy and specificity.
Introduction: The Significance of 4-Aryl-5-Bromopyrimidines in Medicinal Chemistry
The strategic functionalization of the pyrimidine ring has led to the development of a multitude of clinically significant drugs. The 4-aryl-5-bromopyrimidine core, in particular, has emerged as a privileged scaffold in the design of inhibitors for various protein kinases and other crucial biological targets. The aryl group at the 4-position often serves as a key recognition element, engaging in vital interactions within the active site of a target protein. The bromine atom at the 5-position, while seemingly a simple halogen substituent, plays a multifaceted role. It can act as a synthetic handle for further molecular elaboration through cross-coupling reactions, and its size and electronegativity can influence the electronic properties of the pyrimidine ring and participate in crucial intermolecular interactions, such as halogen bonding, which can significantly impact ligand-protein binding and crystal packing.
This guide will provide a deep dive into the atomic-level details of 4-aryl-5-bromopyrimidine crystal structures, offering insights that are directly applicable to structure-based drug design and the development of novel therapeutic agents.
Synthetic Strategies: Building the 4-Aryl-5-Bromopyrimidine Scaffold
The efficient and regioselective synthesis of 4-aryl-5-bromopyrimidines is a critical first step in their exploration as potential drug candidates. The most prevalent and versatile method for their preparation is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction provides a powerful tool for forging the crucial carbon-carbon bond between the pyrimidine core and the aryl moiety.
The Suzuki-Miyaura Coupling Approach
The general strategy involves the coupling of a dihalogenated pyrimidine, typically 5-bromo-4,6-dichloropyrimidine, with an appropriate arylboronic acid.[3] The regioselectivity of the reaction is a key consideration, and careful optimization of reaction conditions is often necessary to favor the desired 4-aryl product.
Experimental Protocol: Synthesis of a 4-Aryl-5-Bromopyrimidine via Suzuki Coupling
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent (e.g., 1,4-dioxane), add the desired arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₃PO₄).[3]
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. Microwave irradiation can also be employed to accelerate the reaction.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure 4-aryl-5-bromopyrimidine.
The choice of catalyst, base, and solvent can significantly influence the reaction yield and selectivity. For instance, the use of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane has been shown to be effective for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]
Caption: General workflow for the synthesis of 4-aryl-5-bromopyrimidines.
Unveiling the Third Dimension: X-ray Crystallography of 4-Aryl-5-Bromopyrimidine Derivatives
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state.[5][6][7] This information is invaluable for understanding structure-activity relationships and for guiding the design of new molecules with improved properties.
Principles of Single-Crystal X-ray Diffraction
The process begins with the growth of a high-quality single crystal of the target compound.[6] This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Case Study: Crystal Structure of a 4-Aryl-tetrahydropyrimidine Derivative
| Crystallographic Parameter | Value |
| Chemical Formula | C₂₀H₁₈BrFN₂O₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0455(1) |
| b (Å) | 10.2969(1) |
| c (Å) | 10.3714(1) |
| α (°) | 64.286(1) |
| β (°) | 83.110(1) |
| γ (°) | 78.796(1) |
| Volume (ų) | 947.36(2) |
| Z | 2 |
Table 1: Selected crystallographic data for Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
In this structure, the pyrimidine ring adopts a flattened envelope conformation. The dihedral angle between the halogenated benzene ring and the planar portion of the pyrimidine ring is a crucial parameter, influencing the overall molecular shape and potential interactions with a target protein.
The Supramolecular Architecture: Intermolecular Interactions in the Crystal Lattice
The way in which individual molecules of a 4-aryl-5-bromopyrimidine pack together in the solid state is governed by a complex interplay of non-covalent interactions. These interactions are not only fundamental to the stability of the crystal lattice but also provide valuable clues about the types of interactions the molecule might form in a biological environment.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11][12] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), we can identify and analyze different types of intermolecular contacts.
For brominated aromatic compounds, Hirshfeld surface analysis often reveals the significant contribution of Br···H and C-H···π interactions to the crystal packing.[8]
Caption: A conceptual workflow for Hirshfeld surface analysis.
The Role of the Bromine Atom in Crystal Packing
The bromine atom in 4-aryl-5-bromopyrimidines is not merely a passive substituent. It actively participates in a variety of intermolecular interactions that direct the crystal packing. These include:
-
Halogen Bonding: A directional, non-covalent interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic atom, such as oxygen or nitrogen, on an adjacent molecule.
-
C-H···Br Hydrogen Bonds: Weak hydrogen bonds where a C-H bond acts as the donor and the bromine atom as the acceptor.
-
Br···π Interactions: Interactions between the bromine atom and the π-system of an aromatic ring.
The interplay of these and other weak interactions, such as π-π stacking and van der Waals forces, determines the final, intricate three-dimensional architecture of the crystal.
Implications for Drug Design and Development
A thorough understanding of the crystal structure of 4-aryl-5-bromopyrimidines provides a powerful advantage in the drug discovery process.
-
Structure-Based Drug Design: The precise knowledge of the three-dimensional conformation of a ligand, as determined by X-ray crystallography, is essential for designing molecules that fit optimally into the binding site of a target protein. This allows for the rational design of modifications to the 4-aryl-5-bromopyrimidine scaffold to enhance potency and selectivity.
-
Improving Physicochemical Properties: Crystal packing and intermolecular interactions influence key physicochemical properties of a drug candidate, such as solubility and melting point. By understanding these relationships, it may be possible to design molecules with improved pharmaceutical properties.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can have profound implications for the stability, bioavailability, and manufacturability of a drug. Crystallographic studies are essential for identifying and characterizing different polymorphs.
Conclusion
The crystal structure of 4-aryl-5-bromopyrimidines provides a wealth of information that is critical for advancing their development as therapeutic agents. From guiding synthetic strategies to enabling structure-based drug design, the insights gained from X-ray crystallography are indispensable. As our understanding of the subtle interplay of intermolecular forces continues to grow, so too will our ability to rationally design and develop novel 4-aryl-5-bromopyrimidine-based drugs with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-(4-ethylphenyl)pyrimidine in Organic Solvents
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are arguably the most critical, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility and stability of 5-Bromo-4-(4-ethylphenyl)pyrimidine, a novel heterocyclic compound with potential therapeutic applications. For researchers, scientists, and drug development professionals, this document will serve as a practical resource, blending established scientific principles with field-proven insights to ensure the generation of robust and reliable data.
Physicochemical Profile of 5-Bromo-4-(4-ethylphenyl)pyrimidine
To understand the solubility and stability of 5-Bromo-4-(4-ethylphenyl)pyrimidine, we must first consider its molecular structure. The molecule consists of a pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom and a 4-ethylphenyl group.
Key Structural Features Influencing Solubility and Stability:
-
Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents. Pyrimidine and its derivatives are integral components of DNA and RNA and are found in many natural products and synthetic drugs.[1][2]
-
Bromine Atom: The electronegative bromine atom can participate in halogen bonding and other non-covalent interactions, influencing crystal packing and, consequently, solubility. The C-Br bond can also be susceptible to degradation under certain conditions, such as photolysis.
-
4-Ethylphenyl Group: This bulky, non-polar substituent significantly contributes to the molecule's lipophilicity, suggesting a preference for solubility in organic solvents over aqueous media. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]
Based on these features, we can anticipate that 5-Bromo-4-(4-ethylphenyl)pyrimidine will exhibit limited aqueous solubility and greater solubility in organic solvents, particularly those with a non-polar or moderately polar character.
Foundational Principles of Solubility
The solubility of a solid in a liquid is the concentration of the solute in a saturated solution at a specific temperature.[4] This equilibrium is governed by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and pressure. The dissolution process can be understood through the interplay of two main energy considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid-state crystal together. A higher lattice energy generally corresponds to lower solubility.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules. Stronger solute-solvent interactions lead to a more favorable solvation energy and higher solubility.
The overall thermodynamics of dissolution, including Gibbs free energy, enthalpy, and entropy, can be evaluated from solubility data at different temperatures using the Van't Hoff and Gibbs equations. A negative Gibbs free energy indicates a spontaneous dissolution process.
Experimental Determination of Solubility
A robust determination of solubility requires a well-designed experimental protocol. The "gold standard" for thermodynamic solubility measurement is the shake-flask method .[5]
Shake-Flask Solubility Protocol
This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is achieved.[5]
Step-by-Step Methodology:
-
Preparation: Add an excess of 5-Bromo-4-(4-ethylphenyl)pyrimidine to a series of vials, each containing a different organic solvent. A diverse panel of solvents should be chosen to represent a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, methanol, dimethylformamide).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][6]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches saturation, a prerequisite for determining thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results. Studies often show that solubility increases with temperature.[1][7]
-
Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a state of equilibrium.
-
HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the analyte in solution.
Data Presentation: Solubility Profile
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Heptane | 0.1 | [Hypothetical Data] | [Hypothetical Data] |
| Toluene | 2.4 | [Hypothetical Data] | [Hypothetical Data] |
| Dichloromethane | 3.1 | [Hypothetical Data] | [Hypothetical Data] |
| Ethyl Acetate | 4.4 | [Hypothetical Data] | [Hypothetical Data] |
| Acetone | 5.1 | [Hypothetical Data] | [Hypothetical Data] |
| Methanol | 5.1 | [Hypothetical Data] | [Hypothetical Data] |
| Acetonitrile | 5.8 | [Hypothetical Data] | [Hypothetical Data] |
| N,N-Dimethylformamide (DMF) | 6.4 | [Hypothetical Data] | [Hypothetical Data] |
Understanding and Assessing Stability
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] For a compound in solution, the choice of solvent can significantly impact its stability.
Forced Degradation (Stress Testing)
Stress testing is conducted under more aggressive conditions than routine stability studies to identify potential degradation pathways and products.[9] This information is crucial for developing stability-indicating analytical methods.
Experimental Workflow for Stress Testing:
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An In-Depth Technical Guide to the De Novo Pyrimidine Biosynthesis Pathway: From Core Mechanisms to Therapeutic Frontiers
This guide provides a comprehensive exploration of the de novo pyrimidine biosynthesis pathway, a fundamental metabolic process essential for life. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer an in-depth analysis of the pathway's intricate regulation, its critical role in pathophysiology—particularly in oncology—and the key experimental methodologies required for its investigation. Here, we synthesize technical accuracy with field-proven insights, explaining not just the "what" but the "why" behind the biochemical logic and experimental choices that drive modern research in this field.
The Indispensable Role of Pyrimidines
Pyrimidine nucleotides—cytosine (C), uracil (U), and thymine (T)—are fundamental building blocks for all living organisms. They are essential for the synthesis of DNA and RNA, the molecules that carry and express genetic information.[1][2][3] Beyond this central role, pyrimidine derivatives are critical for a host of other cellular functions, including the synthesis of phospholipids, glycoproteins, and glycogen.[4][5] Cells can acquire pyrimidines through two distinct routes: a salvage pathway that recycles pre-existing nucleobases and a de novo (from scratch) synthesis pathway that builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[1][6][7] While the salvage pathway is efficient, rapidly proliferating cells, most notably cancer cells, exhibit a profound dependency on the high-flux capacity of the de novo pathway to meet their voracious demand for nucleotides.[][9] This dependency establishes the pathway as a prime target for therapeutic intervention.
A Mechanistic Journey: The Six Core Enzymatic Steps
The de novo synthesis of pyrimidines is a highly conserved six-step process that converts simple molecules into the first key pyrimidine nucleotide, Uridine 5'-Monophosphate (UMP). In mammals, this pathway is a remarkable example of metabolic channeling, with enzymes clustered into multifunctional proteins to enhance efficiency and substrate availability.[2][10]
The pathway begins in the cytoplasm, moves to the mitochondria for a critical oxidation step, and then returns to the cytoplasm for the final reactions.
The Six Key Reactions of De Novo Pyrimidine Biosynthesis:
| Step | Reaction | Enzyme | Subcellular Location |
| 1 | Glutamine + 2 ATP + HCO₃⁻ → Carbamoyl Phosphate | CAD (Carbamoyl Phosphate Synthetase II domain) | Cytosol |
| 2 | Carbamoyl Phosphate + Aspartate → N-Carbamoyl-L-aspartate | CAD (Aspartate Transcarbamoylase domain) | Cytosol |
| 3 | N-Carbamoyl-L-aspartate → L-Dihydroorotate | CAD (Dihydroorotase domain) | Cytosol |
| 4 | L-Dihydroorotate + NAD⁺ → Orotate + NADH | Dihydroorotate Dehydrogenase (DHODH) | Inner Mitochondrial Membrane |
| 5 | Orotate + PRPP → Orotidine 5'-monophosphate (OMP) | UMPS (Orotate phosphoribosyltransferase domain) | Cytosol |
| 6 | Orotidine 5'-monophosphate (OMP) → Uridine 5'-monophosphate (UMP) | UMPS (OMP decarboxylase domain) | Cytosol |
Steps 1-3: The Cytosolic Foundation Catalyzed by CAD
The initial three steps of the pathway are catalyzed by a single, elegant trifunctional protein known as CAD , an acronym for its three enzymatic domains: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase.[10][11][12][13] This mega-enzyme (1.5 MDa) forms a hexameric structure that channels its unstable intermediates directly from one active site to the next, preventing their diffusion and degradation.[5][12]
-
Carbamoyl Phosphate Synthesis: The pathway is initiated by the Carbamoyl Phosphate Synthetase II (CPSII) domain of CAD.[1][14][15] This is the committed and primary rate-limiting step.[1][16] It consumes two ATP molecules to synthesize carbamoyl phosphate from glutamine (as a nitrogen donor) and bicarbonate.[7][11] The cytosolic location of CPSII distinguishes it from CPSI, which is found in the mitochondria and participates in the urea cycle.[7]
-
Carbamoyl Aspartate Formation: The Aspartate Transcarbamoylase (ATCase) domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[6][]
-
Ring Closure: The Dihydroorotase domain facilitates an intramolecular condensation reaction, removing a water molecule to close the pyrimidine ring, yielding L-dihydroorotate.[6][7]
Step 4: The Mitochondrial Oxidation by DHODH
The fourth step is unique in its subcellular localization. Dihydroorotate is transported to the inner mitochondrial membrane, where Dihydroorotate Dehydrogenase (DHODH) catalyzes its oxidation to orotate.[6][16] This reaction is critically linked to the electron transport chain, transferring electrons to the quinone pool.[16] This link to mitochondrial respiration makes DHODH a fascinating nexus between cellular metabolism and energy production.
Steps 5-6: The Final Cytosolic Steps by UMPS
The newly synthesized orotate returns to the cytosol for the final two reactions, which are catalyzed by another bifunctional enzyme, Uridine Monophosphate Synthase (UMPS) .[14][15][17][18]
-
Addition of the Ribose Moiety: The Orotate Phosphoribosyltransferase (OPRT) domain of UMPS attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming Orotidine 5'-monophosphate (OMP).[][18]
-
Decarboxylation to UMP: The OMP Decarboxylase (OMPDC) domain performs the final step, decarboxylating OMP to produce Uridine 5'-monophosphate (UMP), the first true pyrimidine nucleotide of the pathway.[6][18][19]
From UMP, subsequent phosphorylation steps yield UDP and UTP. UTP can then be aminated by CTP Synthase (CTPS) to form CTP, balancing the pyrimidine nucleotide pool.[7][19][20]
Orchestration and Regulation: Maintaining Cellular Homeostasis
The de novo pathway is energetically expensive and must be exquisitely regulated to match cellular demand for pyrimidines while avoiding wasteful overproduction. This control is exerted at multiple levels.
Allosteric Feedback Regulation
The primary control point is the first committed step catalyzed by the CPSII domain of the CAD enzyme.[1]
-
Feedback Inhibition: The ultimate pyrimidine product, UTP, acts as a potent allosteric inhibitor of CPSII.[1][2][11][21] When UTP levels are high, it binds to a regulatory site on CAD, inducing a conformational change that reduces its enzymatic activity.[21]
-
Allosteric Activation: Conversely, the purine nucleotide ATP and the substrate PRPP act as allosteric activators.[2][6][19] ATP activation helps to maintain a balanced ratio of purine and pyrimidine nucleotides, which is crucial for accurate DNA and RNA synthesis.[7][19]
CTP synthase, which converts UTP to CTP, is also subject to feedback inhibition by its product, CTP, ensuring a proper balance between the two key pyrimidine triphosphates.[7][19]
The Pyrimidinosome Concept
Recent evidence suggests that the enzymes of this pathway do not exist in isolation. A multi-enzyme complex, termed the "pyrimidinosome," has been proposed, where the cytosolic enzymes CAD and UMPS cluster with the mitochondrial enzyme DHODH.[22] This association is thought to be mediated by outer mitochondrial membrane proteins and may be regulated by cellular energy status sensors like AMP-activated protein kinase (AMPK), further enhancing metabolic channeling and regulatory control.[22]
The Achilles' Heel of Cancer: Pathway Upregulation in Malignancy
Cancer is a disease of uncontrolled cell proliferation. To replicate their genomes and build new cellular components, cancer cells have an immense and continuous need for nucleotides.[][14] Consequently, many tumors exhibit significant upregulation of the de novo pyrimidine synthesis pathway.[4][] This metabolic reprogramming is not merely a consequence of proliferation but is often an actively driven process, supported by oncogenic signaling pathways.
This reliance creates a metabolic vulnerability. While normal, quiescent cells can often rely on salvage pathways, many cancer cells are "addicted" to de novo synthesis.[9] This provides a therapeutic window, as inhibiting the de novo pathway can selectively starve cancer cells of the nucleotides they need to divide, with comparatively less effect on most normal tissues.[23]
Therapeutic Targeting and Drug Development
The critical role of de novo pyrimidine synthesis in cancer and other proliferative diseases (such as autoimmune disorders) has made its enzymes attractive targets for drug development.[9][16]
Key Therapeutic Targets and Their Inhibitors:
| Target Enzyme | Inhibitor(s) | Mechanism of Action / Therapeutic Area |
| CAD (ATCase domain) | PALA (N-(Phosphonacetyl)-L-aspartate) | A transition-state analog that potently inhibits the ATCase activity. Investigated in oncology.[23] |
| DHODH | Brequinar, Leflunomide, Teriflunomide | Block the oxidation of dihydroorotate, depleting orotate levels. Used in oncology (Brequinar) and autoimmune diseases like rheumatoid arthritis and multiple sclerosis (Leflunomide, Teriflunomide).[6][23][24][25] |
| UMPS (OMPDC domain) | Pyrazofurin | An OMP analog that inhibits the decarboxylase activity. Investigated as an anticancer agent.[23] |
Focus on DHODH: Dihydroorotate dehydrogenase has emerged as a particularly compelling target.[23] DHODH inhibitors not only deplete pyrimidines but also impact cellular respiration due to the enzyme's link to the electron transport chain.[16] This dual action can induce metabolic stress and cell death in cancer cells.[26] Recent studies have shown that DHODH inhibition can also promote differentiation in acute myeloid leukemia (AML) and may even trigger innate immune responses against tumors, opening new avenues for combination therapies.[4][23][27]
Key Experimental Methodologies: A Practical Guide
Studying the de novo pyrimidine pathway requires robust and precise analytical techniques. As a senior application scientist, I emphasize the importance of self-validating protocols that incorporate appropriate controls to ensure data integrity.
Protocol 1: Quantification of Pyrimidine Metabolites by LC-MS/MS
Causality: To understand pathway activity, it is essential to accurately measure the concentrations of its key intermediates and end-products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for this task.[21]
Methodology:
-
Cell Culture and Sample Collection: Culture cells under desired experimental conditions (e.g., with or without a pathway inhibitor). For adherent cells, wash twice with ice-cold saline before quenching metabolism and extracting metabolites.
-
Metabolite Extraction (Critical Step):
-
Add 1 mL of ice-cold 80:20 methanol:water extraction solvent to each 6 cm plate of cells.
-
Scrape the cells on dry ice and transfer the cell slurry to a microcentrifuge tube.
-
Vortex thoroughly for 1 minute at 4°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separate metabolites using reverse-phase or HILIC chromatography. A common approach is using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[21]
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] For each metabolite, a specific precursor ion -> product ion transition is monitored for highly selective quantification.
-
-
Data Analysis: Quantify metabolite levels by comparing the peak areas from samples to a standard curve generated from pure compounds. Normalize data to cell number or total protein content.
Trustworthiness Check: Include internal standards (stable isotope-labeled versions of metabolites not expected to be in the sample) in the extraction solvent to control for variations in extraction efficiency and instrument response.
Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracing
Causality: While metabolite levels provide a snapshot, they don't reveal the rate of synthesis. Stable isotope tracing allows researchers to measure the dynamic flow (flux) of atoms through the pathway.[21]
Methodology:
-
Isotope Labeling: Culture cells in a medium where a key precursor is replaced with its stable isotope-labeled version (e.g., [U-¹³C]-glucose or [¹⁵N]-glutamine). The choice of tracer depends on the specific atoms one wishes to track into the pyrimidine ring.
-
Time Course Experiment: Harvest cells at multiple time points after introducing the labeled medium. This is crucial for determining the rate of label incorporation.
-
Metabolite Extraction and LC-MS Analysis: Extract metabolites as described in Protocol 1. The mass spectrometer is used to measure the mass isotopomer distribution (MID) for each pathway intermediate (i.e., the fraction of the metabolite pool that is unlabeled, M+1, M+2, etc.).
-
Flux Calculation: The rate of label incorporation over time is used to calculate the metabolic flux. This can be done using specialized software (e.g., INCA, VANTED) that fits the experimental MID data to a computational model of the metabolic network.
Self-Validation: The experimental design must include a parallel culture with unlabeled medium as a control to determine the natural abundance of isotopes. The system should be tested to ensure it has reached a metabolic steady state before the introduction of the label.
Conclusion and Future Perspectives
The de novo pyrimidine biosynthesis pathway is a cornerstone of cellular metabolism. Its elegant enzymatic machinery, tight regulatory control, and critical role in supporting cell proliferation have made it a subject of intense scientific inquiry for decades. For drug development professionals, the pathway's upregulation in cancer presents a clear and actionable therapeutic target. The success of DHODH inhibitors in both oncology and immunology highlights the profound potential of targeting this pathway.
Future research will likely focus on several key areas: further elucidating the structure and regulation of the proposed pyrimidinosome, understanding the complex interplay between de novo synthesis and salvage pathways in tumor resistance, and developing next-generation inhibitors with improved specificity and novel mechanisms of action. The continued application of advanced analytical techniques like metabolomics and flux analysis will be paramount in uncovering the remaining secrets of this essential pathway and translating that knowledge into transformative therapies.
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The Strategic Role of the 5-Bromo Substituent in Pyrimidine Derivatives: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring creates a versatile and highly valuable building block for drug discovery. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 5-bromopyrimidine derivatives, delving into their synthesis, diverse biological activities, and the critical influence of substituents on their efficacy. We will explore how the strategic placement of this halogen atom not only facilitates a wide array of chemical modifications but also actively contributes to target engagement through mechanisms such as halogen bonding. This document serves as a technical resource for researchers aiming to leverage the unique properties of 5-bromopyrimidines in the design of next-generation therapeutics for oncology, neurodegenerative disorders, and infectious diseases.
The 5-Bromopyrimidine Core: A Privileged Scaffold in Drug Discovery
The 5-bromopyrimidine moiety has emerged as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1][2] Its significance stems from two key attributes:
-
Synthetic Versatility: The bromine atom at the C5 position serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the systematic and efficient introduction of a diverse array of substituents, enabling the exploration of a vast chemical space to optimize biological activity.
-
Modulation of Physicochemical and Biological Properties: The presence of the bromine atom, a lipophilic and electronegative substituent, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the bromine atom can directly participate in target binding through the formation of halogen bonds, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor interactions.[4][5]
This guide will dissect the intricate interplay between the 5-bromopyrimidine core, its various substituents, and the resulting biological activities, providing a roadmap for the rational design of potent and selective therapeutic agents.
Synthetic Strategies for 5-Bromopyrimidine Derivatives
The efficient synthesis of a diverse library of 5-bromopyrimidine analogs is fundamental to any SAR study. A common and versatile starting material for many of these syntheses is 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chloro groups at the C2 and C4 positions, along with the bromine at C5, allows for a stepwise and regioselective introduction of various functionalities.
General Synthetic Workflow:
A typical synthetic approach involves the sequential substitution of the chloro groups followed by modification at the bromo position.
Caption: General synthetic route for the diversification of 5-bromopyrimidine derivatives.
Experimental Protocol: Synthesis of a Disubstituted 5-Bromopyrimidine Derivative
This protocol outlines a representative multi-step synthesis starting from 5-bromo-2,4-dichloropyrimidine to generate a library of derivatives for SAR studies.[1]
Step 1: Synthesis of 5-bromo-N-(substituted)-2-chloropyrimidin-4-amine
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the desired primary or secondary amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-substituted-5-bromo-2-chloropyrimidine.
Step 2: Synthesis of 5-bromo-N4-(substituted)-N2-(substituted)pyrimidine-2,4-diamine
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent (e.g., ethanol), add the second desired amine (1.2 eq) and a base like triethylamine.
-
Reflux the reaction mixture for 12 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 2,4-disubstituted-5-bromopyrimidine.
Step 3: Further diversification via cross-coupling reactions
The bromine at the C5 position can be further modified using palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups, thus expanding the chemical diversity of the synthesized library.
Structure-Activity Relationship of 5-Bromopyrimidine Derivatives in Oncology
5-Bromopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Bcr-Abl Kinase
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[5] Several studies have focused on developing 5-bromopyrimidine derivatives as potent Bcr-Abl inhibitors.
A study by Reddy et al. (2016) synthesized a series of novel 5-bromopyrimidine derivatives and evaluated their cytotoxic activity against the K562 (Bcr-Abl positive) human chronic myeloid leukemia cell line.[1] The SAR of these compounds revealed several key insights:
-
Substituents at the C4 position: The nature of the substituent at the C4 position significantly influences the anticancer activity. For instance, the presence of a piperazine ring at C4 connected to various sulfonyl chlorides was explored. Compounds with electron-withdrawing groups on the phenylsulfonyl moiety generally exhibited higher potency.
-
Substituents at the C2 position: Modifications at the C2 position also played a crucial role. Replacing the chloro group with different amines led to a range of activities.
Table 1: Anticancer Activity of Representative 5-Bromopyrimidine Derivatives against K562 Cell Line [1]
| Compound ID | C4-Substituent | C2-Substituent | IC50 (µM) against K562 |
| 5c | 4-(4-chlorophenylsulfonyl)piperazin-1-yl | -Cl | 0.08 ± 0.01 |
| 5e | 4-(4-fluorophenylsulfonyl)piperazin-1-yl | -Cl | 0.09 ± 0.02 |
| 6g | 4-(4-methylphenylsulfonyl)piperazin-1-yl | morpholino | 0.12 ± 0.01 |
| 9e | 4-(morpholino) | N-(3-ethynylphenyl)amino | 0.09 ± 0.01 |
| 9f | 4-(morpholino) | N-(4-phenoxyphenyl)amino | 0.08 ± 0.02 |
| 10c | 4-(piperazin-1-yl) | N-(2-hydroxyethyl)amino | 0.11 ± 0.01 |
| Dasatinib | (Reference Drug) | 0.01 ± 0.002 |
Molecular Interactions and the Role of the 5-Bromo Group
Molecular docking studies have provided valuable insights into the binding modes of these inhibitors within the ATP-binding pocket of the Abl kinase domain. The 5-bromo substituent, in addition to being a key synthetic handle, can participate in halogen bonding with the protein backbone.[4][6] This interaction can contribute to the overall binding affinity and selectivity of the inhibitor.
Caption: Key interactions of a 5-bromopyrimidine inhibitor in the Abl kinase active site.
The pyrimidine core often forms crucial hydrogen bonds with the hinge region of the kinase, while various substituents at the C2 and C4 positions can occupy hydrophobic pockets and interact with specific amino acid residues, leading to enhanced potency and selectivity.
Activity against Other Cancer Cell Lines
The anticancer potential of 5-bromopyrimidine derivatives extends beyond CML. Studies have shown their efficacy against various solid tumor cell lines, including human colon cancer (HCT116) and lung cancer (A549) cells.[1] The SAR trends observed in these cell lines often parallel those seen in K562 cells, highlighting the broad-spectrum potential of this chemical class.
5-Bromopyrimidine Derivatives in Neurodegenerative Diseases
The pyrimidine scaffold is also being explored for its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease (AD).[7] The multifaceted nature of AD, involving amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and neuroinflammation, presents multiple targets for therapeutic intervention.
While specific SAR studies on 5-bromopyrimidine derivatives in AD are still emerging, the general principles of pyrimidine-based drug design are applicable. For instance, substituted pyrimidines have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and as modulators of kinases involved in tau phosphorylation.[8]
A study on substituted pyrimidine derivatives for anti-Alzheimer's activity showed that specific substitutions on the pyrimidine ring could lead to potent AChE inhibition.[7] Although this study did not specifically focus on 5-bromo derivatives, it provides a framework for designing such compounds with potential neuroprotective effects. The 5-bromo substituent could be strategically incorporated to enhance blood-brain barrier permeability or to introduce a halogen bonding interaction with the target enzyme.
Detailed Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, K562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-bromopyrimidine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the 5-bromopyrimidine derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The 5-bromopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of biologically active molecules. The strategic placement of the bromine atom provides a powerful tool for synthetic chemists to generate diverse libraries of compounds and for medicinal chemists to fine-tune the pharmacological properties of lead candidates. The ability of the bromine atom to engage in halogen bonding adds another layer of complexity and opportunity for rational drug design.
Future research in this area will likely focus on:
-
Exploring Novel Substituents: The continued exploration of diverse and novel substituents at the C2, C4, and C5 positions will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Targeting New Biological Pathways: While kinase inhibition has been a major focus, the application of 5-bromopyrimidine derivatives to other target classes, particularly in the context of neurodegenerative and infectious diseases, holds significant promise.
-
Leveraging Computational Chemistry: The increasing sophistication of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an even more critical role in guiding the design and optimization of 5-bromopyrimidine-based therapeutics.
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The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Unlocking Diverse Biological Activities
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of heterocyclic chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the core principles governing the biological activity of substituted pyrimidines, moving beyond a mere catalog of effects to elucidate the underlying structure-activity relationships (SAR) and mechanistic pathways. We will delve into the critical substitutions that transform this simple diazine into potent therapeutic agents, offering field-proven insights into their application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility, coupled with its synthetic tractability, makes it a "privileged scaffold" in drug discovery. The true potential of pyrimidines, however, is unlocked through the strategic placement of various substituents at the 2, 4, 5, and 6 positions. These modifications modulate the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.[1]
Anticancer Activity: Targeting the Engines of Malignancy
Substituted pyrimidines have emerged as a highly successful class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2]
Kinase Inhibition: A Dominant Anticancer Strategy
Many pyrimidine-based anticancer drugs function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine core can mimic the adenine ring of ATP, allowing it to bind to the kinase's active site. Substituents on the pyrimidine ring then provide the necessary interactions to achieve high affinity and selectivity for the target kinase.
A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[3] Pyrimidine derivatives can be designed to target the ATP-binding pocket of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, which are critical for tumor growth and survival.[4][5]
Other Anticancer Mechanisms
Beyond kinase inhibition, substituted pyrimidines exhibit anticancer activity through various other mechanisms, including:
-
Tubulin Polymerization Inhibition : Certain 2,4,5-substituted pyrimidines have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[6]
-
Topoisomerase Inhibition : Some pyrimidine derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[7]
Structure-Activity Relationship (SAR) in Anticancer Pyrimidines
The anticancer potency and selectivity of substituted pyrimidines are highly dependent on the nature and position of their substituents. For instance, in the context of EGFR inhibitors, a 2,4-diaminopyrimidine core is often crucial for activity, with the substituents at the 5-position influencing selectivity and pharmacokinetic properties.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a valuable platform for the development of antimicrobial and antiviral agents.[8]
Antibacterial and Antifungal Activity
Substituted pyrimidines can exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes or interference with microbial growth processes.[6] For example, 2,4-diaminopyrimidines have been shown to inhibit dihydrofolate reductase, an enzyme crucial for folic acid synthesis in microorganisms.[6]
Antiviral Activity
In the realm of antiviral therapy, pyrimidine nucleoside analogs have been particularly successful. These compounds mimic natural nucleosides and, upon incorporation into the viral genome by viral polymerases, terminate DNA or RNA chain elongation.[8] Additionally, non-nucleoside pyrimidine derivatives can inhibit viral enzymes such as reverse transcriptase.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and substituted pyrimidines have demonstrated significant potential as anti-inflammatory agents.[9] Their primary mechanism of action often involves the inhibition of key inflammatory mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrimidine-based anti-inflammatory compounds function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1][10] By blocking the active site of COX-2, these compounds can effectively reduce inflammation and pain.[11]
Targeting Pro-inflammatory Cytokines
Certain pyrimidine derivatives have also been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[1] This modulation of the cytokine network contributes to their overall anti-inflammatory effect.
Experimental Protocols for Biological Evaluation
The translation of a synthesized pyrimidine derivative from a chemical entity to a potential therapeutic agent relies on rigorous biological evaluation. The following are representative protocols for assessing the key biological activities discussed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[12][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[13]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi).[8]
-
Serial Dilutions: Prepare two-fold serial dilutions of the substituted pyrimidine compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[16]
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the target kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the substituted pyrimidine compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation or ADP produced is quantified. This can be done using various methods, such as radioactivity-based assays (using [γ-³²P]ATP) or fluorescence/luminescence-based assays that detect ADP.[9][17]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
Substituted pyrimidines represent a remarkably versatile and enduring scaffold in the pursuit of novel therapeutic agents. Their rich chemical space, coupled with a deep understanding of their structure-activity relationships, continues to fuel the discovery of potent and selective modulators of diverse biological targets. This guide has provided a technical overview of the key biological activities of substituted pyrimidines, the underlying mechanisms, and the experimental approaches for their evaluation. As research in this field progresses, the strategic design and synthesis of novel pyrimidine derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.
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Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. PMC. Available at: [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
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Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Sci-Hub. Available at: [Link]
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Pyrimidine-based anti-inflammatory agents: mechanism of action, structure-activity relationship, and effect of pyrimidine-based drugs on the inflammatory response. RSC Publishing. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Available at: [Link]
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Unlocking Therapeutic Frontiers: A Technical Guide to the Targets of 4,5-Disubstituted Pyrimidines
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil. Its inherent ability to engage in hydrogen bonding, coupled with its planar structure and diverse substitution possibilities, makes it a "privileged scaffold." This means it can be adapted to bind to a wide array of biological targets with high affinity and specificity. Within this class, the 4,5-disubstituted pyrimidine framework has emerged as a particularly versatile and fruitful starting point for the development of novel therapeutics. The strategic placement of substituents at the 4 and 5 positions allows for fine-tuning of steric and electronic properties, enabling precise interactions with target proteins and paving the way for potent and selective modulators of cellular function.
This guide provides an in-depth exploration of the key therapeutic targets successfully modulated by 4,5-disubstituted pyrimidines. We will delve into the mechanistic underpinnings of these interactions, present field-proven experimental protocols for target validation, and offer insights into the structure-activity relationships that govern their efficacy.
Protein Kinases: The Dominant Target Family
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, allowing pyrimidine-based compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[1]
Receptor Tyrosine Kinases (RTKs)
RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs) are critical regulators of cell proliferation and survival.[2] Their aberrant activation is a common driver of tumor growth. 4,5-disubstituted pyrimidines have been successfully developed as potent RTK inhibitors.
-
Mechanism of Action: These compounds typically feature a 4-anilino substitution, which allows the pyrimidine core to form crucial hydrogen bonds with the "hinge region" of the kinase domain. The substituents at the 5-position and on the aniline ring can then be modified to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[2] For instance, certain pyrimido[4,5-d]pyrimidines share key characteristics with 4-anilinoquinazolines, a well-established class of EGFR inhibitors, where nitrogen atoms at positions 1 and 3 form essential hydrogen bonds within the ATP binding pocket.[2]
-
Therapeutic Application: In non-small cell lung cancer (NSCLC), acquired resistance to FGFR inhibitors is a significant challenge, often driven by mutations at the gatekeeper residue.[3] Novel 2,4,5-trisubstituted pyrimidines have been designed as irreversible inhibitors that can overcome this resistance by covalently binding to the target.[3]
Illustrative Signaling Pathway: EGFR Activation
The diagram below illustrates the EGFR signaling cascade, a common target for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the site of action for pyrimidine inhibitors.
Mitotic Kinases (Aurora & Polo-like Kinases)
Aurora kinases (AURK) and Polo-like kinases (PLK) are serine/threonine kinases that are essential for regulating the cell cycle, particularly during mitosis.[4] Their overexpression is common in many human tumors, making them attractive anticancer targets.[4]
-
Mechanism of Action: Pyrimidine-based scaffolds, including 2-aminopyrimidines and 2,4-diaminopyrimidines, are highly effective at inhibiting these kinases.[4] They form hydrogen bonds with amino acid residues in the hinge region, mimicking the natural binding of ATP.[4] Several potent AURK inhibitors that have advanced to clinical trials, such as Alisertib (MLN8237) and Barasertib (AZD1152), are pyrimidine derivatives.[4]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding to a kinase active site.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase of interest by the test compound. The kinase is labeled with a europium (Eu)-labeled antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the kinase active site displaces the tracer, disrupting FRET and causing a decrease in the emission signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of Eu-labeled anti-tag antibody and the specific kinase in Kinase Buffer A.
-
Prepare a 10X stock of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Prepare serial dilutions of the 4,5-disubstituted pyrimidine test compound in DMSO, then dilute into Kinase Buffer A to create a 5X stock. Prepare a "no inhibitor" control with DMSO only.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 5X test compound or "no inhibitor" control to the appropriate wells.
-
Add 8 µL of the 10X kinase/antibody mixture. Mix gently.
-
Add 8 µL of the 10X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Set excitation to 340 nm.
-
Measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Tubulin: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[5] Agents that interfere with tubulin polymerization are potent anticancer drugs.
-
Mechanism of Action: A series of 2,4,5-substituted pyrimidines have been identified as a new class of tubulin polymerization inhibitors.[6] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[6] This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] For example, an indole-pyrimidine derivative (4k) was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.79 µM and displayed significant antiproliferative activity against several cancer cell lines with IC50 values as low as 16 nM.[6]
-
Key Structural Features: Often, these molecules incorporate a 3,4,5-trimethoxyphenyl (TMP) moiety, which is a key pharmacophoric element known to bind the colchicine site and inhibit tubulin polymerization.[5][7]
Illustrative Mechanism: Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule polymerization by binding to the colchicine site.
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a tubulin inhibitor on cell cycle progression.
Principle: Cells are treated with the test compound, harvested, and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of individual cells is directly proportional to their DNA content. Flow cytometry analysis then quantifies the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Tubulin inhibitors cause an accumulation of cells in the G2/M phase.
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine compound (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 24 hours). Include a known tubulin inhibitor like paclitaxel as a positive control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events (cells) per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in G1, S, and G2/M phases.
-
-
Interpretation:
-
A significant increase in the percentage of cells in the G2/M phase, compared to the vehicle control, indicates that the compound disrupts mitosis, consistent with the mechanism of a tubulin polymerization inhibitor.[6]
-
Dihydrofolate Reductase (DHFR): A Classic Antimicrobial and Anticancer Target
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Inhibiting DHFR starves rapidly dividing cells—be they bacterial or cancerous—of these essential building blocks.
-
Mechanism of Action: Pyrimidine-based DHFR inhibitors, such as trimethoprim, act as structural analogs of the natural substrate, dihydrofolate.[8] They bind with high affinity to the enzyme's active site, preventing the reduction reaction. The 2,4-diaminopyrimidine motif is a classic pharmacophore for potent DHFR inhibition.[9][10]
-
Therapeutic Applications: Pyrimidine-based DHFR inhibitors are widely used as antibacterial (e.g., trimethoprim), antiprotozoal (e.g., pyrimethamine), and anticancer (e.g., methotrexate) agents.[11] The development of novel 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines continues to be an active area of research to combat drug resistance.[10][11]
Other Notable Targets
The versatility of the 4,5-disubstituted pyrimidine scaffold extends beyond the major target classes discussed above, demonstrating its broad therapeutic potential.
-
HIV-1 Reverse Transcriptase (RT): 2,4,5-trisubstituted pyrimidines have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] These molecules act as allosteric inhibitors by binding to a hydrophobic pocket (the NNIBP) located approximately 10 Å away from the polymerase active site, inducing a conformational change that inactivates the enzyme.[12] This research is critical for developing drugs effective against resistant HIV-1 strains.[12]
-
Serotonin (5-HT) Receptors: Disubstituted pyrimidines have been synthesized as selective agonists for the 5-HT2C receptor, a G-protein-coupled receptor (GPCR) involved in regulating mood, appetite, and cognition.[13] Activation of the 5-HT2C receptor is a therapeutic strategy for treating schizophrenia and obesity.[13]
-
TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a key role in pain sensation. 4,5-disubstituted oxazoles (structurally related to pyrimidines) have been developed as potent TRPV1 antagonists for the treatment of pain.[14]
Data Summary: Representative 4,5-Disubstituted Pyrimidine Activities
| Compound Class | Target | Representative Activity | Application | Reference |
| Indole-pyrimidine (4k) | Tubulin | IC50 = 0.79 µM (polymerization) | Anticancer | [6] |
| 2,4,5-Trisubstituted Pyrimidine (14a) | HIV-1 RT (WT) | EC50 = 2.80 nM | Antiviral (HIV) | [12] |
| 2,4-Disubstituted Pyrimidine (10a) | 5-HT2C Receptor | Ki = 7.9 nM | Neurological Disorders | [13] |
| 2,4,5-Trisubstituted Pyrimidine (12l) | FGFR1 (V561M mutant) | Potent in vitro inhibition | Anticancer (NSCLC) | [3] |
| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | Multiple Cancer Cell Lines | Most active of series | Anticancer | [15] |
Experimental Workflow: From Hit to Lead
Caption: A general workflow for the discovery and development of pyrimidine-based drugs.
Conclusion
The 4,5-disubstituted pyrimidine scaffold represents a remarkably successful and enduring platform in modern drug discovery. Its structural versatility and ability to effectively target a diverse range of proteins—from the ubiquitous protein kinases and cytoskeletal components like tubulin to specific enzymes like DHFR and viral proteins—underscore its therapeutic importance. The continued exploration of this chemical space, guided by rational design, robust screening protocols, and detailed mechanistic studies, promises to deliver the next generation of targeted therapies for cancer, infectious diseases, and neurological disorders. This guide serves as a foundational resource for researchers aiming to harness the power of this privileged scaffold to address unmet medical needs.
References
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.
- Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Str
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evalu
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
- Benzene - Wikipedia.
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. [Link]
-
Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
Novel dihydrofolate reductase inhibitors. Structure-based versus diversity-based library design and high-throughput synthesis and screening. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]
-
Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. [Link]
-
Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. [Link]
-
Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
-
Dihydrofolate reductase inhibitor - Wikipedia. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. [Link]
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- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
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- 15. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine via Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine, a key intermediate in pharmaceutical research and drug development. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] We will detail the reaction mechanism, provide a step-by-step experimental protocol, discuss critical parameters for optimization, and outline methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for preparing substituted pyrimidine scaffolds.[3]
Introduction and Scientific Background
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[4][5] It facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7]
The target molecule, 5-Bromo-4-(4-ethylphenyl)pyrimidine, incorporates a pyrimidine ring, which is an electron-deficient N-heterocycle. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer and antiviral agents.[3][8] The ability to selectively introduce an aryl substituent at the C4 position while retaining the bromine atom at C5 is crucial for subsequent functionalization, enabling the synthesis of diverse compound libraries for drug discovery. The electron-deficient nature of the pyrimidine ring enhances the reactivity of its halogen substituents in Suzuki couplings compared to analogous benzene-based halides.[9]
This protocol focuses on the selective coupling of 4-ethylphenylboronic acid with a di-halogenated pyrimidine, specifically targeting the more reactive C4-chloro position over the C5-bromo position.
The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three primary steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond (C-Cl in this case) of the 5-bromo-4-chloropyrimidine. This is often the rate-determining step and results in a square planar Pd(II) complex.[4][6] The reactivity order for halides is typically I > Br > OTf >> Cl, but the enhanced reactivity of chloro-pyrimidines makes them excellent substrates.[1][6][9]
-
Transmetalation: This step requires activation of the boronic acid by a base.[10][11] The base (e.g., Na₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then transfers its organic group (the 4-ethylphenyl moiety) to the Pd(II) complex, displacing the halide.[1][10]
-
Reductive Elimination: The final step involves the two organic ligands on the palladium complex coupling to form the desired C-C bond of the product, 5-Bromo-4-(4-ethylphenyl)pyrimidine. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Bromo-4-chloropyrimidine | C₄H₂BrClN₂ | 229.43 | 229 mg | 1.0 | 1.0 |
| 4-Ethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | 165 mg | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - |
Equipment
-
50 mL round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Heating mantle or oil bath (or microwave synthesizer)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Column chromatography setup
Reaction Scheme
Caption: Synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine via Suzuki coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add 5-bromo-4-chloropyrimidine (229 mg, 1.0 mmol), 4-ethylphenylboronic acid (165 mg, 1.1 mmol), and anhydrous sodium carbonate (212 mg, 2.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol). The high-quality catalyst should be a distinct golden-yellow color; brownish or greenish hues may indicate decomposition and can lead to lower yields.[12][13]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Allow the reaction to stir vigorously for 6-12 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification
The crude residue is purified by flash column chromatography on silica gel.[7]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield 5-Bromo-4-(4-ethylphenyl)pyrimidine as a solid.
Key Parameters and Optimization Insights
The success of a Suzuki coupling is highly dependent on the interplay of several factors.[7]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst for a wide range of Suzuki couplings.[14][15][16] Catalyst loading is typically between 1-5 mol%. Extremely low catalyst loading (e.g., 0.5 mol%) can be achieved, especially with microwave assistance.[8]
-
Base: The base is essential for activating the boronic acid.[10][11] Inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are most common.[11] The choice of base can affect reaction rates and yields; K₃PO₄ is sometimes more effective for less reactive substrates. The use of 2 equivalents of the base is standard practice.
-
Solvent: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent (e.g., dioxane, toluene, or DMF) solubilizes the organic reagents and catalyst.[4][14] The ratio can be optimized, but a 4:1 or 5:1 organic:water ratio is a good starting point.
-
Temperature: Thermal heating between 80-100 °C is standard. Higher temperatures can accelerate the reaction but may also promote side reactions like catalyst decomposition or protodeboronation (the undesired cleavage of the C-B bond).[5]
-
Atmosphere: Maintaining an inert atmosphere is non-negotiable to prevent oxidative degradation of the Pd(0) catalyst.
Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium compounds, organic halides, and solvents can be toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: When using a sealed vessel for microwave heating, never exceed the recommended volume and pressure limits of the equipment to avoid the risk of explosion.[7]
-
Waste: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional safety guidelines.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Lager, E., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Rodríguez-Aguilar, J., et al. (2017).
-
ResearchGate. (2020, August 11). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]
- RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... RSC Advances.
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
-
ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
- RSC Publishing. (n.d.). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions.
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet.
- PMC - NIH. (2017, January 27).
- Organometallics. (2012, March 15). Pd(η3-1-PhC3H4)(η5-C5H5), an Unusually Effective Catalyst Precursor for Suzuki–Miyaura Cross-Coupling Reactions Catalyzed by Bis-Phosphine Palladium(0) Compounds.
- Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
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- 12. researchgate.net [researchgate.net]
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- 16. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Step-by-step protocol for synthesizing 4,5-disubstituted pyrimidines
Topic: Step-by-Step Protocol for the Synthesis of 4,5-Disubstituted Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4,5-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] This guide provides a detailed, step-by-step protocol for the synthesis of this important heterocyclic motif. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process. We will present two robust, field-proven synthetic strategies: a modern, operationally simple one-step conversion from ketones and a classic cyclocondensation approach, providing researchers with versatile tools for their synthetic endeavors.
Introduction: The Significance of the Pyrimidine Core
Pyrimidines are fundamental components of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][4] This inherent biological relevance makes the pyrimidine scaffold an exceptional starting point for drug design. Its nitrogen atoms and planar ring structure are adept at forming hydrogen bonds and π-π stacking interactions with diverse biological targets, including kinases and other enzymes crucial in disease pathways.[1][3] Consequently, pyrimidine derivatives have been successfully developed into a wide array of FDA-approved drugs for indications ranging from cancer to viral infections.[1][5] This document provides detailed protocols for accessing the synthetically valuable 4,5-disubstituted pyrimidine core.
Part 1: A Practical One-Step Synthesis from Ketones
A highly efficient and straightforward method for synthesizing 4,5-disubstituted pyrimidines involves the direct reaction of a ketone with formamidine acetate.[5] This approach, pioneered by the Baran group, is notable for its operational simplicity, use of inexpensive and commercially available reagents, and its avoidance of pre-functionalized starting materials, making it highly amenable to library synthesis and scale-up operations.[5][6]
Causality and Mechanism
This reaction is believed to proceed through the in-situ formation of an enamine or enolate from the ketone, which then undergoes a cascade of condensation and cyclization reactions with formamidine. The high temperature facilitates the necessary dehydration and aromatization steps to yield the final pyrimidine ring. The use of formamidine acetate is key; it serves as the N-C-N source to build the pyrimidine ring.[5]
Experimental Protocol: One-Step Ketone to Pyrimidine Conversion
This protocol is adapted from Baran et al., HETEROCYCLES, 2006.[5]
Materials:
-
Ketone of choice (1.0 equiv)
-
Formamidine acetate (20.0 equiv)
-
n-Propanol (to make a 0.01 M solution of the ketone)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the ketone (1.0 equiv).
-
Reagent Addition: Add n-propanol to achieve a 0.01 M concentration of the ketone. To this solution, add formamidine acetate (20.0 equiv). The mixture will be a suspension.
-
Heating: Place the flask in a pre-heated 100°C oil bath or heating mantle and stir vigorously.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting ketone is fully consumed. Reaction times can vary significantly based on the substrate.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the n-propanol using a rotary evaporator.
-
Neutralization and Filtration: Resuspend the resulting residue in ethyl acetate. Add triethylamine (approx. 60 equiv) to neutralize the mixture. Stir for 10-15 minutes.
-
Purification: Filter the suspension through a plug of silica gel to remove solid impurities, washing with additional ethyl acetate. Concentrate the filtrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Data Presentation: Substrate Scope and Efficiency
The following table summarizes representative yields for this one-step protocol, demonstrating its broad applicability.
| Entry | Starting Ketone | Product | Yield (%) |
| 1 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-5,6,7,8-tetrahydroquinazoline | 73 |
| 2 | 2-Adamantanone | Spiro[adamantane-2,4'(3'H)-pyrimidine] | 70 |
| 3 | Propiophenone | 5-Methyl-4-phenylpyrimidine | 65 |
| 4 | 4-Phenyl-2-butanone | 4-Benzyl-5-methylpyrimidine | 81 |
Data adapted from Baran et al.[5]
Experimental Workflow Diagram
Caption: One-step synthesis of 4,5-disubstituted pyrimidines.
Part 2: Classical Synthesis via [3+3] Cyclocondensation
The Pinner synthesis is a cornerstone of pyrimidine chemistry, involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[7][8] This [3+3] cycloaddition strategy offers a high degree of control over the final substitution pattern by allowing for the careful selection of both building blocks.[9] While often requiring the synthesis of a more complex starting material than a simple ketone, its predictability and versatility make it an indispensable tool.
Causality and Mechanism
The reaction proceeds via a cyclocondensation pathway. The more nucleophilic nitrogen of the amidine typically attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. A series of intramolecular condensation and dehydration steps follows, ultimately leading to the formation of the stable aromatic pyrimidine ring.[10] The choice of an acid or base catalyst facilitates the key condensation and dehydration steps.
Experimental Protocol: Pinner-Type Pyrimidine Synthesis
This is a generalized protocol for the reaction of a β-keto ester with an amidine.
Materials:
-
β-Keto ester (e.g., ethyl 2-methyl-3-oxobutanoate) (1.0 equiv)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 equiv)
-
Base (e.g., Sodium ethoxide) (1.2 equiv)
-
Anhydrous Ethanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Drying agent (e.g., Na2SO4 or MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the base (e.g., sodium ethoxide, 1.2 equiv) in anhydrous ethanol.
-
Amidine Formation: Add the amidine hydrochloride (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to liberate the free amidine.
-
Substrate Addition: Add the β-keto ester (1.0 equiv) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 h).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the reaction with water or a mild acid. Remove the ethanol via rotary evaporation. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or recrystallization to obtain the final 4,5-disubstituted pyrimidine.
Data Presentation: Representative Building Blocks
| Entry | 1,3-Dicarbonyl Component | Amidine Component | Resulting Pyrimidine Core |
| 1 | Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |
| 2 | Ethyl acetoacetate | Benzamidine | 4-Methyl-2-phenylpyrimidin-6(1H)-one |
| 3 | Diethyl malonate | Urea | Barbituric acid |
Logical Workflow Diagram
Caption: Classical Pinner-type synthesis of pyrimidines.
Part 3: Advanced Strategies for Diversification
For drug development professionals, generating analogues for structure-activity relationship (SAR) studies is critical. Once a pyrimidine core is synthesized, transition metal-catalyzed cross-coupling reactions are powerful tools for late-stage functionalization.[11][12] For instance, a 4-chloro-5-substituted pyrimidine can be readily synthesized and then subjected to Suzuki or Buchwald-Hartwig coupling reactions to install a diverse range of aryl, heteroaryl, or amine groups at the 4-position.[8] More advanced C-H activation strategies are also emerging, allowing for direct functionalization of the pyrimidine core without prior halogenation.[1][13]
Conclusion
The synthesis of 4,5-disubstituted pyrimidines is a vital task for chemists in pharmaceutical and materials science. The two protocols detailed herein represent both a modern, highly efficient approach and a classic, versatile strategy. The one-step synthesis from ketones offers speed and simplicity, ideal for rapid library generation.[5] The Pinner-type cyclocondensation provides a rational and controllable route, allowing for precise construction of the target molecule from well-defined fragments.[8][9] By understanding the principles and practical steps of these methods, researchers are well-equipped to synthesize a wide variety of pyrimidine derivatives to fuel the discovery of novel chemical entities.
References
- Pinner pyrimidine synthesis.Slideshare.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS.HETEROCYCLES, Vol. 70, 2006.
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). [Link]
-
Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]
-
De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. National Institutes of Health (NIH). [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). [Link]
-
One-Step Syntesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents. ResearchGate. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]
-
Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. Al-merja. [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines [mail.almerja.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes: A High-Throughput Screening Protocol for the Characterization of 5-Bromo-4-(4-ethylphenyl)pyrimidine as a Putative Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in modern drug discovery. The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[1][2][3] This structural motif is present in numerous FDA-approved kinase inhibitors, highlighting its utility in developing potent and selective therapeutic agents.[2]
This document provides a comprehensive guide for the initial biochemical characterization of a novel pyrimidine-based compound, 5-Bromo-4-(4-ethylphenyl)pyrimidine . We present a robust, high-throughput screening (HTS) protocol using the ADP-Glo™ Kinase Assay, a universal and highly sensitive luminescent platform. The protocol is designed not merely as a set of instructions, but as a self-validating system, guiding the researcher from initial assay development and validation through to the precise determination of inhibitor potency (IC50). By explaining the causality behind each step, this guide ensures that researchers can confidently generate reliable and reproducible data for their kinase inhibitor discovery programs.
Principle of the Kinase Inhibition Assay
To quantify the inhibitory potential of 5-Bromo-4-(4-ethylphenyl)pyrimidine, we will employ the ADP-Glo™ Kinase Assay. This is a universal method applicable to virtually any kinase, as it measures the universal product of a kinase reaction: Adenosine Diphosphate (ADP).[4][5]
The assay is a two-step, homogeneous "glow-type" luminescent assay, which minimizes handling and is ideal for HTS.[6][7]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, generating ADP. After the reaction, the ADP-Glo™ Reagent is added, which simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP.[7] This step is crucial because the high background from cellular levels of ATP would otherwise overwhelm the signal from the newly generated ADP.[8]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, containing enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used as a substrate by a thermostable luciferase to produce a stable luminescent signal that is directly proportional to the initial kinase activity.[6][8] Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Test Compound: 5-Bromo-4-(4-ethylphenyl)pyrimidine, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Kinase: Recombinant human Aurora A kinase (or other kinase of interest).
-
Substrate: Kemptide (LRRASLG) or other appropriate peptide/protein substrate for the chosen kinase.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
ATP: Adenosine 5'-Triphosphate, disodium salt.
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Control Inhibitor: Staurosporine or a known specific inhibitor for the chosen kinase.
-
Plates: White, opaque, 384-well assay plates (low-volume, e.g., Corning #3572).
-
Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a luminometer capable of reading multi-well plates.
Experimental Workflow and Protocols
A successful screening campaign is built on a robust and validated assay. This workflow ensures the assay is suitable for screening before determining the potency of the test compound.
Caption: Overall experimental workflow from assay validation to IC50 determination.
Protocol: Assay Validation and Z'-Factor Determination
Rationale: Before screening any compounds, the assay window and its robustness must be established. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[9] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[9][10]
Step-by-Step Protocol:
-
Prepare Controls:
-
Positive Control (No Inhibition): Kinase reaction with all components, including DMSO vehicle (final concentration typically ≤1%). This represents 0% inhibition.
-
Negative Control (Full Inhibition): Kinase reaction where the enzyme is either absent or fully inhibited by a saturating concentration of a control inhibitor (e.g., 10 µM Staurosporine). This represents 100% inhibition.
-
-
Plate Layout: In a 384-well plate, designate at least 16 wells for the Positive Control and 16 wells for the Negative Control.
-
Run Assay: Execute the ADP-Glo™ assay as described in the kit manual. Briefly:
-
Add 2.5 µL of Kinase + Substrate mix to all wells.
-
Add 2.5 µL of control solution (DMSO for positive, Staurosporine for negative).
-
Initiate the reaction by adding 5 µL of ATP solution (at the predetermined Km concentration).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence (RLU) on a plate reader.
-
-
Calculate Z'-Factor: Use the following formula with the mean (μ) and standard deviation (σ) of your control data:
-
Z' = 1 - [ (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| ]
-
| Control Type | Mean RLU (μ) | Std. Dev. (σ) | Calculation Component |
| Positive (0% Inh) | 1,200,000 | 45,000 | 3σ_positive = 135,000 |
| Negative (100% Inh) | 50,000 | 15,000 | 3σ_negative = 45,000 |
| Result | Z'-Factor = 0.84 | ||
| Table 1: Example data and calculation for Z'-Factor determination. A result of 0.84 indicates an excellent assay suitable for HTS. |
Protocol: IC50 Determination for 5-Bromo-4-(4-ethylphenyl)pyrimidine
Rationale: The half-maximal inhibitory concentration (IC50) is the most common measure of a compound's potency. This protocol uses a serial dilution of the test compound to generate a dose-response curve.
Step-by-Step Protocol:
-
Compound Dilution:
-
Create a 10-point, 3-fold serial dilution series of the 10 mM stock of 5-Bromo-4-(4-ethylphenyl)pyrimidine in 100% DMSO. This will cover a wide concentration range (e.g., ~50 µM to 2.5 nM final assay concentration).
-
Scientist's Note: Using a 3-fold dilution series provides good point distribution across the dose-response curve. The top concentration should be high enough to achieve full inhibition if the compound is potent.
-
-
Plate Mapping: Prepare a 384-well plate according to a defined map. Include vehicle controls (0% inhibition) and full inhibition controls (100% inhibition) on every plate for normalization.
| Well Range | Content | Purpose |
| 1-24 | Vehicle Control (DMSO) | 0% Inhibition (Max Signal) |
| 25-48 | Staurosporine (10 µM) | 100% Inhibition (Min Signal) |
| 49-72 | Compound Dilution 1 | Highest Concentration |
| 73-96 | Compound Dilution 2 | ... |
| ... | ... | ... |
| 289-312 | Compound Dilution 10 | Lowest Concentration |
| Table 2: Example 384-well plate layout for a single compound IC50 determination in quadruplicate. |
-
Assay Execution (5 µL final reaction volume for HTS):
-
Dispense 25 nL of the compound dilution series and controls into the appropriate wells.
-
Add 2.5 µL of enzyme solution (containing the kinase at its optimal concentration in reaction buffer).
-
Scientist's Note: Pre-incubating the enzyme and inhibitor for 15-30 minutes allows the compound to reach binding equilibrium before the reaction is initiated.[11]
-
Initiate the reaction by adding 2.5 µL of substrate/ATP mix (containing substrate and ATP at their Km concentrations).
-
Incubate for 60 minutes at room temperature (or a pre-determined linear reaction time).
-
Stop the reaction and develop the signal using the ADP-Glo™ protocol:
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
-
Read luminescence (RLU).
-
Data Analysis and Interpretation
-
Normalization: Convert raw RLU values to Percent Inhibition using the on-plate controls:
-
% Inhibition = 100 * [ 1 - ( (RLU_compound - μ_100%_inh) / (μ_0%_inh - μ_100%_inh) ) ]
-
-
Dose-Response Curve: Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter variable slope model) in software like GraphPad Prism or equivalent to fit the curve and determine the IC50 value.[12]
| Final Conc. (nM) | Log [Conc.] | % Inhibition (Mean) |
| 50000 | 4.70 | 98.5 |
| 16667 | 4.22 | 97.1 |
| 5556 | 3.74 | 92.4 |
| 1852 | 3.27 | 85.3 |
| 617 | 2.79 | 68.2 |
| 206 | 2.31 | 45.1 |
| 68.6 | 1.84 | 22.6 |
| 22.9 | 1.36 | 9.8 |
| 7.6 | 0.88 | 2.1 |
| 2.5 | 0.40 | 0.5 |
| Table 3: Example normalized data for generating an IC50 curve. The calculated IC50 from this data would be approximately 250 nM. |
From Biochemical Hit to Cellular Validation
Expert Insight: A potent IC50 in a biochemical assay is a critical first step, but it does not guarantee cellular activity.[13] Compounds can fail in cells due to poor permeability, efflux by cellular pumps, or off-target effects. Therefore, the next crucial phase is to validate the inhibitory activity of 5-Bromo-4-(4-ethylphenyl)pyrimidine in a cellular context.
Recommended next steps include:
-
Cellular Target Engagement Assays (e.g., NanoBRET™): Confirm that the compound binds to the target kinase inside intact cells.[13]
-
Phosphorylation Assays: Measure the phosphorylation status of a known downstream substrate of the target kinase in cells (e.g., via Western Blot, ELISA, or Meso Scale Discovery assays).[13][14] This provides functional confirmation of kinase inhibition.
-
Cell Proliferation/Viability Assays: Determine the effect of the compound on the growth and survival of cancer cell lines that are known to be dependent on the target kinase's signaling pathway.[13]
By following this structured, self-validating protocol, researchers can generate high-quality, reliable data to confidently assess the potential of novel compounds like 5-Bromo-4-(4-ethylphenyl)pyrimidine as kinase inhibitors, paving the way for further development in the drug discovery pipeline.
References
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: News-Medical.net URL: [Link]
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
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Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]
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Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
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Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer Source: PubMed URL: [Link]
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Title: Z-factor Source: Wikipedia URL: [Link]
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Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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Title: Determination of IC50 values for p110 with the PI3-kinase inhibitors... Source: ResearchGate URL: [Link]
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Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL: [Link]
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Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]
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Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: American Association for Cancer Research URL: [Link]
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Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review Source: ResearchGate URL: [Link]
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Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]
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Title: N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors Source: NIH URL: [Link]
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Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]
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Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
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Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]
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Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]
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Title: Z' Does Not Need to Be > 0.5 Source: PMC - NIH URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: SciSpace URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]
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Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: PMC - NIH URL: [Link]
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Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: PubMed URL: [Link]
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Title: Application note: Promega's ADP-Glo™ assay Source: Drug Target Review URL: [Link]
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Title: Pyrimidine and Purine Antimetabolites Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL: [Link]
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Cell-based assay for evaluating 5-Bromo-4-(4-ethylphenyl)pyrimidine efficacy
Evaluating the Efficacy of 5-Bromo-4-(4-ethylphenyl)pyrimidine: A Cell-Based Approach for Anticancer Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the in vitro efficacy of the novel compound, 5-Bromo-4-(4-ethylphenyl)pyrimidine. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1] This application note outlines a hypothesized mechanism of action for 5-Bromo-4-(4-ethylphenyl)pyrimidine as a kinase inhibitor and presents a detailed protocol for assessing its cytotoxic effects on the A549 human lung carcinoma cell line using the Sulforhodamine B (SRB) assay. Furthermore, a method for mechanistic validation via Western blot analysis of a putative target, the Epidermal Growth Factor Receptor (EGFR), is described.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In oncology, pyrimidine analogues have been successfully developed as antimetabolites that interfere with nucleic acid synthesis.[2][3][4] More recently, substituted pyrimidines have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5] Kinase inhibition has become a cornerstone of targeted cancer therapy.
Given the structural features of 5-Bromo-4-(4-ethylphenyl)pyrimidine, we hypothesize that its mode of action is the inhibition of a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis and the inhibition of cell proliferation in cancer cells. EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival.[6]
This application note provides a robust framework for the initial evaluation of 5-Bromo-4-(4-ethylphenyl)pyrimidine's anticancer efficacy.
Proposed Signaling Pathway
Caption: Proposed mechanism of 5-Bromo-4-(4-ethylphenyl)pyrimidine inhibiting EGFR signaling.
Part 1: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein with the sulforhodamine B dye.[7] This assay is a reliable and sensitive method for evaluating the cytotoxic effects of compounds on adherent cell lines.[7]
Materials and Reagents
-
A549 human lung carcinoma cell line (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
5-Bromo-4-(4-ethylphenyl)pyrimidine (test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow: SRB Assay
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Bromo-4-(4-ethylphenyl)pyrimidine in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include wells for vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[10]
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.[7][10]
-
Allow the plate to air dry completely.
-
-
Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Shake the plate on a mechanical shaker for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Description |
| Cell Line | A549 (Human Lung Carcinoma) |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 72 hours |
| Assay | Sulforhodamine B (SRB) |
| Detection | Absorbance at 510 nm |
| Endpoint | IC50 (Half-maximal Inhibitory Concentration) |
Part 2: Mechanistic Validation by Western Blot
To investigate the hypothesized mechanism of action, a Western blot can be performed to assess the phosphorylation status of EGFR in A549 cells treated with 5-Bromo-4-(4-ethylphenyl)pyrimidine. A decrease in phosphorylated EGFR (p-EGFR) relative to total EGFR would support the compound's role as an EGFR inhibitor.
Materials and Reagents
-
A549 cells
-
5-Bromo-4-(4-ethylphenyl)pyrimidine
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis of protein phosphorylation.
Detailed Protocol
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with 5-Bromo-4-(4-ethylphenyl)pyrimidine at its IC50 concentration for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11][12]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR (typically overnight at 4°C).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal.
-
References
- Berridge, M. V., Tan, A. S., McCoy, K. D., & Wang, R. (1996). The Biochemical and Cellular Basis of Cell Proliferation Assays that Use Tetrazolium Salts. Biochemica, 4, 14–19.
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Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
- Borden, E. C., & Frei, E. (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Golebiewska, J., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13575.
- National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]
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UCSC Genome Browser. (2008). A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
- National Center for Biotechnology Information. (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition.
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
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ResearchGate. (2016). How could I detect EGFR by western blot effectively? Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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EBSCO. (n.d.). Antimetabolites in chemotherapy | Research Starters. Retrieved from [Link]
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ResearchGate. (2006). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
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Antibacterial activity screening of novel pyrimidine compounds
Title: A High-Throughput Screening Platform for the Identification and Characterization of Novel Pyrimidine-Based Antibacterial Agents
Introduction: The Enduring Promise of the Pyrimidine Scaffold in Antibacterial Drug Discovery
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide array of biological targets.[1][2] As a fundamental component of nucleobases, pyrimidine derivatives can effectively engage with essential bacterial enzymes and biopolymers.[1][3] The escalating crisis of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibiotics. Pyrimidine-based compounds are a significant area of focus in this endeavor.[1][4] A classic example is trimethoprim, an inhibitor of dihydrofolate reductase that has been a clinical mainstay for decades.[5][6][7] This application note provides a comprehensive, field-proven framework for the systematic screening and characterization of novel pyrimidine compounds for antibacterial activity, guiding researchers from initial hit identification to preliminary mechanism-of-action studies.
Workflow Overview: A Multi-Stage Screening Cascade
A robust screening campaign is structured as a funnel, initiating with a broad primary screen to identify initial "hits" and then using progressively more specific secondary assays to validate and characterize these compounds.[8][9] This tiered approach efficiently allocates resources and builds a comprehensive data package for each promising candidate.
Figure 1: A multi-stage workflow for screening novel pyrimidine compounds.
Primary Screening: High-Throughput Minimum Inhibitory Concentration (MIC) Determination
The primary screening phase focuses on determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard, recommended by the Clinical and Laboratory Standards Institute (CLSI) for its scalability and reproducibility.[10][11][12]
Materials & Reagents
-
Bacterial Strains: A panel including Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[13]
-
Test Compounds: Novel pyrimidine derivatives dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).
-
Control Antibiotics: Ciprofloxacin, Gentamicin (for Gram-negatives), Vancomycin (for Gram-positives).
-
Assay Plates: Sterile, 96-well, flat-bottom microtiter plates.
-
Reagents: Resazurin sodium salt solution (for viability indication).[14]
Step-by-Step Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.[12]
-
-
Compound Serial Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate, except for the first column.
-
Add 100 µL of the test compound (at 2x the highest desired screening concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.
-
Controls:
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through the growth control column. The final volume in each well will be 100 µL. The final DMSO concentration should not exceed 1%.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
(Optional but recommended) Add 20 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolically active cells.[14]
-
Visually inspect the plates. The MIC is the lowest compound concentration with no visible growth.[13]
-
Data Presentation & Interpretation
Summarize the MIC values for all compounds against the tested bacterial panel in a clear, tabular format.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| PYR-001 | 8 | >128 | >128 |
| PYR-002 | 128 | 64 | >128 |
| PYR-003 | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Vancomycin | 1 | >128 | >128 |
Compounds with MIC values ≤16 µg/mL are often considered promising hits for further investigation.
Hit Validation and Prioritization
A potent antibacterial candidate must be selectively toxic to bacteria while sparing host cells. This is evaluated by determining the compound's cytotoxicity and calculating a Selectivity Index (SI).
Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
-
Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the same serial dilutions of the pyrimidine "hits" as in the MIC assay.
-
Incubation: Incubate for 24-48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the compound concentration that reduces cell viability by 50%.
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's therapeutic window and is crucial for prioritizing compounds.[15][16]
SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells) [17]
A higher SI value (typically >10) is desirable, indicating greater selectivity for the bacterial target.[16][18]
Preliminary Mechanism of Action (MoA) Studies
For pyrimidine analogs, a primary suspected target is often the folate biosynthesis pathway, specifically the enzyme dihydrofolate reductase (DHFR), the target of trimethoprim.[5][19]
Caption: Potential inhibition point of pyrimidines in the bacterial folate pathway.
Protocol: In Vitro DHFR Enzyme Inhibition Assay
-
Assay Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[20]
-
Reagents: Recombinant bacterial DHFR enzyme, DHF substrate, NADPH cofactor, assay buffer.[21]
-
Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADPH, and varying concentrations of the test pyrimidine compound.
-
Add the DHFR enzyme and incubate briefly to allow for inhibitor binding.[22]
-
Initiate the reaction by adding the DHF substrate.[22]
-
Immediately measure the rate of decrease in absorbance at 340 nm over time.[20]
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of the enzyme's activity).[23]
Conclusion and Future Directions
This application note details a systematic methodology for the screening and initial characterization of novel pyrimidine compounds as potential antibacterial agents. By following a tiered approach—from high-throughput MIC determination to cytotoxicity assessment and target-based enzymatic assays—researchers can efficiently identify and validate promising hits. Compounds demonstrating potent antibacterial activity (low MIC), a favorable selectivity index (high SI), and activity in a target-based assay are prioritized for further preclinical development, including lead optimization and in vivo efficacy models.
References
-
Title: Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Source: PubMed URL: [Link]
-
Title: Recent Development of Pyrimidine-Containing Antimicrobial Agents. Source: ResearchGate URL: [Link]
-
Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Source: PubMed Central (PMC) URL: [Link]
-
Title: Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. Source: PubMed Central (PMC) URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: The calculated values of the selectivity index (SI) of some compounds. Source: ResearchGate URL: [Link]
-
Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Source: PubMed URL: [Link]
-
Title: Trimethoprim. Source: Wikipedia URL: [Link]
-
Title: A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella. Source: Frontiers URL: [Link]
-
Title: Therapeutic potential of heterocyclic pyrimidine scaffolds. Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Source: Indian Academy of Sciences URL: [Link]
-
Title: Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Source: ResearchGate URL: [Link]
-
Title: DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Source: ResearchGate URL: [Link]
-
Title: Amping antimicrobial discovery with high-throughput screening. Source: Drug Target Review URL: [Link]
-
Title: Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Source: SciSpace URL: [Link]
-
Title: High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. Source: ACS Omega URL: [Link]
-
Title: Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Source: MDPI URL: [Link]
-
Title: Trimethoprim Sulfamethoxazole. Source: NCBI Bookshelf URL: [Link]
-
Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Source: Journal of Clinical Microbiology URL: [Link]
-
Title: Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Source: ResearchGate URL: [Link]
-
Title: Introduction to Trimethoprim Drug ; Mechanism of action, Uses, Effects, Pharmacokinetics. Source: YouTube URL: [Link]
-
Title: Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Source: Assay Genie URL: [Link]
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Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: ResearchGate URL: [Link]
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Title: Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Source: MDPI URL: [Link]
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Title: Selectivity index values of compounds against bacterial pathogens. Source: ResearchGate URL: [Link]
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Title: A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. Source: ResearchGate URL: [Link]
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Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Source: ResearchGate URL: [Link]
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Title: Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications. Source: Semantic Scholar URL: [Link]
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Title: Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Source: PubMed URL: [Link]
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Title: Broth Microdilution. Source: MI - Microbiology URL: [Link]
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Application Note & Protocol: A Validated Framework for Assessing Pyrimidine Derivatives as Antimicrobial Agents
Introduction: The Enduring Potential of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core structure of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Their diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects, stem from their ability to mimic endogenous molecules and interfere with essential cellular pathways.[1][2] A significant number of pyrimidine-based drugs function by inhibiting key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR), thereby halting DNA replication and cell proliferation.[3]
This application note provides a comprehensive, field-proven protocol for the systematic evaluation of novel pyrimidine derivatives as potential antimicrobial agents. The workflow is designed to establish a compound's spectrum of activity, potency, and therapeutic window, moving logically from primary screening to initial mechanism-of-action and safety profiling. Adherence to these standardized methods ensures data integrity, reproducibility, and alignment with international standards.
Overall Assessment Workflow
The evaluation of a new chemical entity (NCE) with antimicrobial potential follows a structured, multi-stage process. The primary goal is to identify compounds that are potent against microbial pathogens while exhibiting minimal toxicity to host cells. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for antimicrobial assessment.
Protocol 1: Antimicrobial Susceptibility Testing (AST)
The foundational step in assessing an antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[4] This protocol is based on the broth microdilution method, which is a standardized, quantitative, and scalable approach recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
Rationale and Causality
The broth microdilution method is chosen for its efficiency and reproducibility. It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format. Using standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi ensures that results are consistent and comparable across different laboratories.[5][6] The final inoculum concentration is critical; too high a density can mask the compound's effect, while too low a density can lead to falsely optimistic MIC values. The CLSI-recommended final concentration of approximately 5 x 10^5 CFU/mL for bacteria provides a robust and validated standard.[7]
Materials
-
96-well, sterile, flat-bottom microtiter plates
-
Test pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., ATCC quality control strains)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Dissolve the pyrimidine derivatives in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution.
-
Expert Insight: DMSO is the preferred solvent for its ability to dissolve a wide range of organic molecules and its low toxicity at the final concentrations used in the assay (typically ≤1%).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[7]
-
Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.[7]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth containing the test compound to the first column of wells, resulting in a 2X starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from column 10.
-
This creates a concentration gradient of the test compound. Columns 11 and 12 will serve as controls.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted microbial inoculum (prepared in Step 2) to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Growth Control (Column 11): Contains medium and inoculum but no test compound. This well must show turbidity for the test to be valid.[4]
-
Sterility Control (Column 12): Contains medium only (no inoculum, no compound). This well must remain clear.[4]
-
Solvent Control: It is crucial to run a separate control with the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit microbial growth.
-
-
Incubation:
-
Seal the plates (e.g., with a breathable film) to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[8]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the pyrimidine derivative at which there is no visible growth (i.e., the well is clear).[4] This can be assessed by eye or with a plate reader measuring optical density (OD) at 600 nm.
-
Protocol 2: In Vitro Cytotoxicity Assay
A promising antimicrobial agent must be selectively toxic to pathogens, not to the host. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cells, providing a measure of cell viability.[9][10]
Rationale and Causality
The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12] This allows for the calculation of the CC50 value—the concentration of the compound that reduces cell viability by 50%.
Materials
-
Mammalian cell line (e.g., HEK293, Vero, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count a healthy culture of mammalian cells.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (no cells) as a blank, and cells with medium but no compound as a negative control (100% viability).
-
Incubate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance of the plate on a spectrophotometer at a wavelength of 570 nm.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives. The most critical calculation is the Selectivity Index (SI) , which provides a quantitative measure of a compound's therapeutic window.
Selectivity Index (SI) = CC50 / MIC [14]
The SI value indicates how many times more toxic the compound is to the microbe than to the host cells. A higher SI value is desirable.[15] Generally, an SI value greater than 10 is considered promising for further development.[16][17]
Example Data Tables
Table 1: Antimicrobial Activity (MIC) of Pyrimidine Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Pym-001 | 4 | 32 | >64 |
| Pym-002 | 8 | 16 | 16 |
| Pym-003 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
Table 2: Cytotoxicity and Selectivity Index
| Compound ID | CC50 (HEK293 cells, µg/mL) | Selectivity Index (S. aureus) |
| Pym-001 | 150 | 37.5 |
| Pym-002 | 40 | 5.0 |
| Pym-003 | >200 | N/A |
Decision-Making Framework
The calculated SI is a key decision point for advancing a compound to the next stage of investigation.
Caption: Decision logic based on the Selectivity Index.
Protocol 3: Preliminary Mechanism of Action (MoA) Study
For promising candidates, understanding the mechanism of action is critical. Given that many pyrimidine antifolates target dihydrofolate reductase (DHFR), an enzyme inhibition assay is a logical next step.[3]
Rationale and Causality
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids.[3] Inhibition of this enzyme leads to the cessation of DNA synthesis and cell death. This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH. A compound that inhibits DHFR will slow down the rate of this absorbance decrease.
Step-by-Step Methodology (Spectrophotometric)
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant DHFR enzyme, NADPH stock solution, and dihydrofolic acid (DHFA) substrate solution.[18]
-
Assay Setup: In a 96-well UV-transparent plate, add assay buffer, the test compound (at various concentrations), and the DHFR enzyme. Include a positive control inhibitor like Methotrexate.[18]
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHFA.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 (the concentration required to inhibit enzyme activity by 50%).
References
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Antimicrobial Chemotherapy. Medical Microbiology, 4th Edition. Available at: [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density. RSC Advances. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Available at: [Link]
-
Selectivity factor. Wikipedia. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules. Available at: [Link]
-
Cytotoxicity MTT Assay. Springer Nature Experiments. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Antimicrobials: Mechanism of action. YouTube. Available at: [Link]
-
Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine. Available at: [Link]
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- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compound Libraries
Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of therapeutic agent development for decades.[1][2] Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Consequently, pyrimidine-based compounds have found extensive clinical applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2]
High-throughput screening (HTS) has emerged as a critical technology in identifying novel drug candidates from large and diverse chemical libraries.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective high-throughput screening of pyrimidine-based compound libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline a self-validating system for hit identification and confirmation.
Strategic Assay Development for Pyrimidine Libraries
The success of any HTS campaign hinges on the development of a robust and reliable assay. For pyrimidine-based libraries, which often target enzymes like kinases or polymerases, or modulate protein-protein interactions, several assay formats are particularly well-suited. The choice of assay should be guided by the specific biological question being addressed.
Causality in Assay Selection:
-
For Kinase Targets: Kinases are a major class of enzymes targeted by pyrimidine inhibitors. Assays that measure the direct binding of an inhibitor to the kinase or the inhibition of its phosphorylation activity are ideal. Fluorescence Polarization (FP) is an excellent choice for the former, while homogeneous assays like AlphaScreen are well-suited for the latter.
-
For Antiproliferative and Cytotoxic Effects: When screening for anticancer agents, cell-based assays that measure cell viability are paramount. Tetrazolium salt-based assays, such as the MTT or MTS assay, provide a reliable and scalable method to assess the impact of compounds on cell proliferation and cytotoxicity.[4]
-
For Protein-Protein Interactions (PPIs): Pyrimidine scaffolds can also be designed to disrupt PPIs. Homogeneous proximity assays like AlphaScreen are highly effective for this purpose, offering high sensitivity and a no-wash format suitable for HTS.[5][6]
Experimental Protocols and Workflows
A well-structured screening workflow is essential for the efficient and accurate identification of true hits. The following diagram illustrates a typical HTS cascade for a pyrimidine-based library targeting a specific kinase.
Caption: A typical HTS workflow for pyrimidine library screening.
Protocol 1: Primary Screen - Fluorescence Polarization (FP) Kinase Binding Assay
This protocol describes a competitive binding assay to identify pyrimidine-based compounds that displace a fluorescently labeled tracer from the ATP-binding pocket of a target kinase.
Principle: The rotational motion of a fluorescently labeled small molecule (tracer) is much faster in solution compared to when it is bound to a larger protein (kinase). This difference in rotational speed can be measured as a change in the polarization of emitted light. Unlabeled compounds that bind to the kinase will displace the tracer, leading to a decrease in fluorescence polarization.
Materials:
-
Purified target kinase
-
Fluorescently labeled tracer (a known ligand for the kinase)
-
Pyrimidine compound library (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the pyrimidine compound library to a 2X working concentration in assay buffer.
-
-
Assay Plate Setup:
-
Using an automated liquid handler, add 5 µL of the 2X pyrimidine compound solution to the appropriate wells of the 384-well plate.
-
For positive controls (no inhibition), add 5 µL of assay buffer with DMSO.
-
For negative controls (maximum inhibition), add 5 µL of a known, potent inhibitor of the target kinase.
-
-
Kinase Addition:
-
Add 5 µL of the 2X target kinase solution to all wells except the tracer-only control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
-
Tracer Addition:
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Final Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 2: Cytotoxicity Counter-Screen - MTT Assay
This protocol is used to identify and eliminate compounds that exhibit non-specific cytotoxicity, which can be a source of false positives in cell-based primary screens or an undesirable property for further development.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
A relevant cell line (e.g., a cancer cell line for an oncology target)
-
Complete cell culture medium
-
Pyrimidine compound library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom microplates
-
Spectrophotometer capable of reading absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrimidine compounds in complete medium.
-
Add the desired concentrations of the compounds to the wells (e.g., in a final volume of 200 µL). Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for 5-15 minutes.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis and Hit Validation
Rigorous data analysis is crucial for the successful outcome of an HTS campaign. The goal is to confidently identify true hits while minimizing the number of false positives and false negatives.
Assay Quality Control
Before analyzing the effects of the library compounds, the quality of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[8]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
-
| Z'-Factor Value | Assay Quality | Interpretation for Screening |
| > 0.5 | Excellent | An ideal assay with a large separation between positive and negative controls, suitable for HTS.[9] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may have a higher rate of false positives or negatives.[9] |
| < 0 | Unacceptable | The assay is not suitable for HTS and requires significant optimization.[9] |
Hit Identification and Confirmation
-
Primary Hit Selection: In a single-concentration primary screen, hits are typically identified as compounds that produce a signal beyond a certain threshold, often defined as three standard deviations from the mean of the negative control.
-
Dose-Response Analysis: Primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).[10] This involves a serial dilution of the compound and fitting the data to a sigmoidal curve.[11][12]
-
Counter-Screening: As described in Protocol 2, counter-screens are essential to eliminate compounds that interfere with the assay technology or exhibit undesirable properties like cytotoxicity.[13]
-
Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology. This provides further confidence that the observed activity is due to the compound's interaction with the target and not an artifact of the primary assay format.[14]
Targeting Signaling Pathways with Pyrimidine Inhibitors
Many pyrimidine-based drugs function by inhibiting key nodes in cellular signaling pathways that are dysregulated in disease. For example, in many cancers, the JAK-STAT and EGFR signaling pathways are constitutively active, promoting cell proliferation and survival.[1][15]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[16] Dysregulation of this pathway is associated with various immune disorders and cancers.[17]
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based compound.
Conclusion and Future Perspectives
High-throughput screening of pyrimidine-based compound libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of such campaigns relies on a deep understanding of the target biology, the selection of appropriate and robust assay technologies, and a rigorous, multi-step process of data analysis and hit validation. By following the principles and protocols outlined in this application note, researchers can enhance the efficiency and effectiveness of their drug discovery efforts. The continued evolution of HTS technologies, coupled with advances in computational chemistry and artificial intelligence, promises to further accelerate the identification of promising pyrimidine-based drug candidates.
References
-
National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. (2012). Available at: [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. Available at: [Link]
-
National Center for Biotechnology Information. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. (2009). Available at: [Link]
-
National Center for Biotechnology Information. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). Available at: [Link]
-
Wikipedia. JAK-STAT signaling pathway. Available at: [Link]
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Functionalization of the Pyrimidine Ring for Analog Synthesis: An Application and Protocol Guide
Introduction: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a titan in the field of medicinal chemistry.[1] Its remarkable versatility and inherent ability to interact with a vast array of biological targets have solidified its status as a "privileged scaffold" in drug discovery.[1][2] This significance is deeply rooted in nature, as the pyrimidine core forms the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance often allows pyrimidine-based drugs to be recognized and transported by cellular machinery, enhancing their bioavailability and efficacy.
Over the decades, medicinal chemists have masterfully exploited the structural and electronic properties of the pyrimidine ring, leading to the development of a vast and ever-expanding arsenal of drugs targeting a multitude of diseases.[1][3] The landscape of FDA-approved drugs is a testament to this, with numerous pyrimidine-containing molecules demonstrating success in oncology, anti-infective, immunology, and neurology.[2][4] The ability to strategically functionalize the pyrimidine ring—that is, to introduce various chemical groups at specific positions—is paramount to modulating the pharmacological properties of these molecules and synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of key strategies for the functionalization of the pyrimidine ring, offering detailed protocols and explaining the rationale behind experimental choices. We will delve into classical and modern methodologies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization, providing researchers with the foundational knowledge and practical tools to accelerate their drug discovery programs.
Strategic Approaches to Pyrimidine Functionalization
The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms electron-deficient and susceptible to nucleophilic attack. Conversely, direct electrophilic substitution is generally difficult. The primary positions for functionalization are C2, C4, C5, and C6. The choice of strategy depends on the desired substitution pattern and the nature of the starting material.
Nucleophilic Aromatic Substitution (SNA r): A Classic and Robust Methodology
Nucleophilic aromatic substitution (SNA r) is a cornerstone of pyrimidine chemistry, particularly for introducing substituents at the C2, C4, and C6 positions. This reaction typically involves the displacement of a good leaving group, most commonly a halogen, by a nucleophile.
Causality Behind Experimental Choices:
The regioselectivity of SNA r on polysubstituted pyrimidines is a critical consideration. The electron-withdrawing nitrogen atoms activate the C2, C4, and C6 positions towards nucleophilic attack. In di- or tri-halogenated pyrimidines, the position of substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position.[5] This can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.[5]
Protocol 1: Selective Mono-amination of 2,4-Dichloropyrimidine at the C4 Position
This protocol describes the selective reaction of an amine at the C4 position of 2,4-dichloropyrimidine, a common starting material for the synthesis of various kinase inhibitors.
Experimental Workflow:
Caption: Workflow for selective C4-amination of 2,4-dichloropyrimidine.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dioxane (5-10 mL per mmol of pyrimidine) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired amine (1.0 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.
Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the selective functionalization of 2,4-dichloropyrimidine. The use of a slight excess of a hindered amine base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing as a nucleophile. The choice of solvent can influence the reaction rate and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are indispensable tools for the functionalization of the pyrimidine ring.[6] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents with high efficiency and functional group tolerance.[6][7]
Causality Behind Experimental Choices:
The success of a cross-coupling reaction hinges on the appropriate choice of catalyst, ligand, base, and solvent. The electronic nature of the pyrimidine ring and the substituents present can significantly impact the reactivity. For instance, electron-withdrawing groups on the pyrimidine can facilitate oxidative addition, the first step in the catalytic cycle. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination, the final step that forms the desired product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine with an Arylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine derivative with an arylboronic acid to form a C-C bond.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling of a chloropyrimidine.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, DME, or toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired aryl-substituted pyrimidine.
Trustworthiness of the Protocol: This is a highly reliable and widely used protocol. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base and solvent can be optimized for specific substrates to improve yields and reaction times.
Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction | Coupling Partners | Key Reagents & Conditions | Typical Application |
| Suzuki-Miyaura | Halopyrimidine + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | C-C bond formation (Aryl, Heteroaryl) |
| Sonogashira | Halopyrimidine + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N, DIPEA) | C-C bond formation (Alkynyl)[8] |
| Buchwald-Hartwig | Halopyrimidine + Amine/Amide | Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃) | C-N bond formation (Amino, Amido)[8] |
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, including pyrimidines.[9][10] This approach avoids the pre-functionalization of the pyrimidine ring (e.g., halogenation), thereby reducing the number of synthetic steps and waste generation.[10]
Causality Behind Experimental Choices:
C-H functionalization of pyrimidines typically requires a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) and often a directing group to control the regioselectivity. The directing group, which is temporarily attached to the pyrimidine, coordinates to the metal center and directs the C-H activation to a specific position, usually ortho to the directing group.
Protocol 3: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidines
This protocol outlines a method for the direct arylation of 2-aminopyrimidines at the C5 position, a common modification in medicinal chemistry.
Experimental Workflow:
Caption: Workflow for direct C5-arylation of 2-aminopyrimidines.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction tube under an inert atmosphere, combine the 2-aminopyrimidine derivative (1.0 eq), the aryl halide (e.g., aryl bromide, 1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA).
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the C5-arylated 2-aminopyrimidine.
Trustworthiness of the Protocol: Direct C-H functionalization can be more challenging to optimize than traditional cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving good yields and regioselectivity. The high temperatures required can sometimes lead to side reactions, so careful monitoring is essential.
Conclusion and Future Perspectives
The functionalization of the pyrimidine ring is a dynamic and continually evolving field. The methodologies outlined in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and direct C-H functionalization—represent a powerful arsenal for the synthesis of diverse pyrimidine analogs. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more efficient, selective, and sustainable methods for pyrimidine modification to emerge. These advancements will undoubtedly continue to fuel the discovery of novel pyrimidine-based therapeutics for a wide range of human diseases.
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Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. Retrieved January 22, 2026, from [Link]
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Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. Retrieved January 22, 2026, from [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. Retrieved January 22, 2026, from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: A Guide to Microwave-Assisted Pyrimidine Synthesis
Introduction: The Pyrimidine Scaffold and the Advent of Microwave Synthesis
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development.[1][2] This heterocyclic scaffold is a fundamental component of nucleobases in DNA and RNA and is prevalent in a wide array of therapeutic agents, including antibacterial, antifungal, anticancer, and anti-inflammatory drugs.[1][2] The synthesis of pyrimidine derivatives has traditionally been a focus of organic chemists, with the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, standing as a classic and efficient method.[3][4][5]
However, conventional synthetic methods often require long reaction times, harsh conditions, and the use of volatile organic solvents, which present challenges in terms of energy consumption and environmental impact.[6][7] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[6][8] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, higher yields, and improved product purity.[8][9][10] This technology aligns with the principles of green chemistry by reducing reaction times from hours to minutes, minimizing energy consumption, and often enabling solvent-free reactions or the use of environmentally benign solvents.[6][7][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the microwave-assisted synthesis of pyrimidines, with a focus on the Biginelli reaction.
Underlying Principles: The Synergy of Microwave Heating and the Biginelli Reaction
Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat.[8] This heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[8] Polar molecules in the reaction mixture, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[8] This is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[8]
The Biginelli reaction is particularly well-suited for microwave assistance. The reaction proceeds through several polar intermediates and a polar transition state, which couple efficiently with microwave irradiation.[6] The generally accepted mechanism involves three key steps:
-
Iminium Intermediate Formation: An acid-catalyzed condensation between the aldehyde and urea (or thiourea) forms an N-acyliminium ion intermediate.
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization followed by dehydration to yield the dihydropyrimidine product.[11][12]
Microwave irradiation can significantly accelerate each of these steps, leading to a substantial reduction in the overall reaction time.
Experimental Setup: Key Components and Considerations
A dedicated microwave reactor is essential for safe and reproducible synthesis.[13] These reactors differ significantly from domestic microwave ovens and are equipped with features for precise temperature and pressure control, as well as safety mechanisms.[13][14]
Core Components of a Microwave Synthesis System:
-
Microwave Emitter (Magnetron): Generates the microwaves.
-
Waveguide: Directs the microwaves into the reaction cavity.
-
Reaction Cavity: A shielded chamber where the reaction vessel is placed.
-
Reaction Vessels: Specially designed glass vials (typically 10, 35, or 100 mL) capable of withstanding high temperatures and pressures.[9]
-
Temperature and Pressure Sensors: Infrared (IR) sensors or fiber optic probes monitor the reaction temperature in real-time, while pressure sensors ensure the reaction remains within safe limits.[15]
-
Stirring Mechanism: A magnetic stirrer ensures homogenous heating of the reaction mixture.
-
Control Unit: Allows the user to program and monitor reaction parameters such as temperature, pressure, power, and time.[13]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Polar solvents like ethanol, methanol, N,N-dimethylformamide (DMF), and water absorb microwave energy efficiently and are excellent choices for MAOS.[6][16] Non-polar solvents are generally poor microwave absorbers.[6] Solvent-free reactions are also highly effective and offer significant environmental benefits.[6][7]
-
Catalyst Selection: While the Biginelli reaction can be performed under acidic conditions using catalysts like HCl, modern methods often employ milder and more efficient catalysts.[5] Lewis acids such as copper triflate (Cu(OTf)₂), and solid supports like acidic clays or silica gel can enhance reaction rates and yields.[7][17] The choice of catalyst can also influence the regioselectivity of the reaction.[17]
-
Power and Temperature Settings: The microwave power should be adjusted based on the solvent's polarity and the desired reaction temperature.[9] For polar solvents, a lower power setting (70-100 W) is often sufficient, while less polar solvents may require higher power (150-200 W).[9] Reactions are typically run at temperatures between 100-160 °C to take advantage of the high-temperature effect.[9]
Visualizing the Workflow
The following diagram illustrates the general workflow for microwave-assisted pyrimidine synthesis.
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Detailed Experimental Protocol: Microwave-Assisted Biginelli Reaction
This protocol provides a general method for the synthesis of dihydropyrimidinones. The specific aldehyde, β-ketoester, and urea/thiourea can be varied to produce a library of compounds.
Materials and Reagents:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., Copper(II) triflate, Cu(OTf)₂) (0.1 mmol)
-
Solvent (e.g., Ethanol, 5 mL) or solvent-free conditions
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Deionized water
-
Ethanol for recrystallization
Instrumentation:
-
Dedicated microwave synthesis reactor
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst (0.1 mmol).
-
Solvent Addition (Optional): If the reaction is to be performed in a solvent, add 5 mL of ethanol to the vial. For solvent-free conditions, proceed to the next step.
-
Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10-20 minutes
-
Power: 100 W (Adjust as necessary to maintain the target temperature)
-
Stirring: On
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, by running test reactions for shorter durations.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Product Isolation (Work-up):
-
Open the vial carefully.
-
Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.
-
Stir the mixture vigorously until a solid precipitate forms.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the collected solid with a small amount of cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Comparative Analysis
The following table summarizes typical results for the microwave-assisted Biginelli reaction compared to conventional heating, demonstrating the significant advantages of MAOS.
| Product | Method | Catalyst | Solvent | Time | Temp (°C) | Yield (%) |
| Dihydropyrimidinone 1 | Microwave | Cu(OTf)₂ | Ethanol | 15 min | 120 | 92 |
| Dihydropyrimidinone 1 | Conventional | Cu(OTf)₂ | Ethanol | 8 hours | 80 (Reflux) | 75 |
| Dihydropyrimidinone 2 | Microwave | Acidic Clay | Solvent-free | 10 min | 110 | 95 |
| Dihydropyrimidinone 2 | Conventional | Acidic Clay | Toluene | 12 hours | 110 (Reflux) | 68 |
| Thieno[2,3-d]pyrimidine | Microwave | Acetic Acid | Formamide | 10 min | 130 | 90-95[1] |
| Thieno[2,3-d]pyrimidine | Conventional | Acetic Acid | Formamide | > 12 hours | Reflux | ~80[1] |
Mechanism Visualization
The following diagram illustrates the proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: Proposed mechanism of the Biginelli reaction.
Safety Considerations
-
Pressure: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use dedicated microwave vials and operate the reactor within its specified pressure limits.[9]
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation.
-
Exothermic Reactions: Highly exothermic reactions can lead to a rapid increase in temperature and pressure. It is advisable to run a small-scale test reaction first.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Equipment Maintenance: Regularly inspect the microwave reactor for any signs of damage, particularly the door seals, to prevent microwave leakage.[14]
Conclusion
Microwave-assisted synthesis, particularly for pyrimidine derivatives via the Biginelli reaction, offers a powerful, efficient, and environmentally conscious approach for modern organic and medicinal chemists. The dramatic reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes MAOS an invaluable tool in the rapid generation of compound libraries for drug discovery and development. By understanding the principles of microwave heating and adhering to established protocols and safety guidelines, researchers can effectively harness this technology to accelerate their scientific endeavors.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023-11-07). Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. Available at: [Link]
-
Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
PART - 1 INTRODUCTION - BS Publications. Available at: [Link]
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A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023-06-06). Available at: [Link]
-
Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media | Bentham Science Publishers. (2022-08-01). Available at: [Link]
-
Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Publishing. (2021-02-03). Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
(PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave - ResearchGate. (2025-08-07). Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]
-
Solvent Choice for Microwave Synthesis - CEM Corporation. Available at: [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]
-
Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. Available at: [Link]
-
Technologies|Microwave Safety Policy. Available at: [Link]
-
(PDF) On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation - ResearchGate. (2025-08-07). Available at: [Link]
-
Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (2021-05-13). Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. Available at: [Link]
-
Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction | Bentham Science Publishers. (2025-08-18). Available at: [Link]
-
Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PubMed Central. Available at: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - NIH. (2020-04-07). Available at: [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[3][15]imidazo[1,2-a]pyrimidines via A3 coupling - PMC - NIH. (2025-07-14). Available at: [Link]
-
Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review - ijamtes. Available at: [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. Available at: [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions - MDPI. Available at: [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. Available at: [Link]
-
Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents - ResearchGate. (2022-03-10). Available at: [Link]
-
Microwave-assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst | Asian Journal of Chemistry. (2012-06-20). Available at: [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace. Available at: [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab - Studylib. Available at: [Link]
-
One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate - Journal of American Science. (2012-07-25). Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025-01-24). Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed. Available at: [Link]
-
Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate | ACS Omega. (2019-12-17). Available at: [Link]
Sources
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- 4. asianpubs.org [asianpubs.org]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 17. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyrimidines
As a core scaffold in numerous pharmaceuticals and advanced materials, the pyrimidine ring is a frequent target for synthetic elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of C-C bonds with high efficiency. However, the unique electronic nature of the pyrimidine ring, particularly when substituted with a halogen at the 5-position, presents specific challenges that can lead to diminished yields, side-product formation, and reaction failure.
This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into overcoming these hurdles. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 5-bromopyrimidines sometimes challenging?
The primary challenge stems from the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, which can influence the reactivity of the C-Br bond and potentially coordinate to the palladium catalyst, leading to catalyst inhibition. While the C5-position is less electron-deficient than the C2, C4, or C6 positions, careful selection of catalytic components is crucial for success.
Q2: What is the fundamental role of the base in this reaction?
The base is not merely an acid scavenger. Its primary, indispensable role is to activate the organoboron species (e.g., boronic acid).[1] Organoboron compounds are generally not nucleophilic enough to undergo transmetalation with the palladium(II) intermediate.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate species), which dramatically accelerates the rate of transmetalation, a key step in the catalytic cycle.[3]
Q3: Should I use a boronic acid, a boronate ester, or a trifluoroborate?
This choice depends on the stability and reactivity of your coupling partner.
-
Boronic Acids: Most common and commercially available. However, they can be unstable and prone to an undesired side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[4]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable to storage and less susceptible to protodeboronation.[5] They can react directly or hydrolyze in situ under the basic reaction conditions to the active boronic acid.[6] They are an excellent choice for sensitive or precious substrates.
-
Potassium Aryltrifluoroborates (R-BF3K): These are highly stable, crystalline solids that are easy to handle. They are activated under basic conditions for the cross-coupling and can offer excellent results, often with reduced homocoupling side products.[3]
Troubleshooting and Optimization Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem 1: Low to No Product Formation with Starting Material Unconsumed
Q: My LC-MS shows primarily unreacted 5-bromopyrimidine and boronic acid, even after extended reaction times. What is the likely cause?
This scenario points to a failure in the catalytic cycle, most likely an issue with oxidative addition or a dead catalyst.
Causality & Solution Pathway:
-
Inactive Catalyst: The Pd(0) active species may not be generating or is being deactivated.
-
Oxygen Sensitivity: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Palladium catalysts, especially those with electron-rich phosphine ligands, are sensitive to oxidation.[5]
-
Ligand Choice: The standard Pd(PPh₃)₄ may not be sufficient. For electron-deficient heterocycles, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.
-
Actionable Advice: Screen a set of more robust catalysts and ligands. Buchwald-type ligands are an industry standard for challenging couplings.[7]
-
-
Inefficient Oxidative Addition: The C-Br bond may not be reacting with the Pd(0) center.
-
Actionable Advice: Increase the reaction temperature in 10-20 °C increments. If thermal enhancement fails, switching to a more activating ligand system is the most effective solution.
-
Problem 2: Low Yield with Consumption of Starting Materials
Q: My starting materials are consumed, but the yield of my desired product is low. What side reactions should I look for?
When starting materials are consumed without corresponding product formation, competing reaction pathways are the culprit. The two most common side reactions are protodeboronation and homocoupling .
Causality & Solution Pathway:
-
Protodeboronation of the Boronic Acid: The boronic acid (R-B(OH)₂) reacts with a proton source (often residual water) to form R-H.[4] This is especially prevalent with electron-rich or heteroaromatic boronic acids at elevated temperatures.
-
Diagnosis: Look for the corresponding protonated arene/heteroarene byproduct in your crude reaction mixture.
-
Actionable Advice:
-
Use a milder base like KF or K₂CO₃ instead of stronger bases like K₃PO₄ or Cs₂CO₃.[8]
-
Switch from a boronic acid to a more stable boronate pinacol ester.
-
Minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with your base.
-
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl (R-R). This often occurs when the transmetalation step is slow relative to other processes.[9]
-
Diagnosis: Look for the symmetrical biaryl byproduct.
-
Actionable Advice:
-
Ensure rigorous deoxygenation. Trace oxygen can promote homocoupling.
-
Adjust the stoichiometry. Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess which can favor this side reaction.
-
-
-
Debromination of the Starting Material: The 5-bromopyrimidine is reduced to pyrimidine. This can occur via side reactions within the palladium catalytic cycle.[10]
-
Diagnosis: Look for the pyrimidine parent molecule in your analysis.
-
Actionable Advice: This is often ligand-dependent. Screening different phosphine ligands can identify a system that minimizes this pathway. For instance, a tandem catalyst system like XPhosPdG2/XPhos has been used to avoid debromination in similar heterocyclic systems.[10]
-
Visual Troubleshooting Workflow
The following flowchart provides a logical decision-making process for diagnosing a failed or low-yielding reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the 5-bromopyrimidine. This is often the rate-determining step of the overall cycle. [3]2. Transmetalation: The organic group from the activated boronate complex is transferred to the palladium(II) center, displacing the halide. [1]3. Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. [3]
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 5-bromopyrimidine with an arylboronic acid.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
SPhos (0.022 eq, 2.2 mol%)
-
K₃PO₄ (2.0 eq)
-
Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reagent Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the 5-bromopyrimidine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or N₂) three times to ensure all oxygen is removed.
-
Solvent Addition: Through a septum, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine). The solvents should be sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typical reaction times are 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kim, D., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Retrieved from [Link]
-
Miles, E. A., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Schneider, R., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Kisel, V. M., et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. Retrieved from [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Csonka, R., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Synthesis of 4,5-Disubstituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of 4,5-disubstituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also anticipate and prevent future synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Biginelli reaction to synthesize a 4,5-disubstituted dihydropyrimidine, but I'm observing a significant fluorescent byproduct. What is it and how can I avoid it?
This is a classic issue in Biginelli-type reactions. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures), leading to a competing reaction pathway.[1]
Mechanism of Hantzsch Dihydropyridine Formation:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[2]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.
-
Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[2]
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[1]
-
Order of Addition: Adding the urea or thiourea last can sometimes help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]
Q2: My Pinner synthesis of a 4,5-disubstituted pyrimidine is giving a complex mixture of products and a low yield. What are the likely side reactions?
The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is a powerful tool but is sensitive to reaction conditions.[3] Several side reactions can lead to a complex product mixture:
-
Self-Condensation of the β-Dicarbonyl Compound: The β-ketoester or β-diketone can undergo self-condensation, especially in the presence of a base.[4]
-
Hydrolysis of the Amidine or Intermediates: Amidines and the intermediate Pinner salt (an imino ester hydrochloride) are susceptible to hydrolysis. The presence of water can lead to the formation of amides and esters as byproducts.[5]
-
Incomplete Cyclization: The initial condensation product between the amidine and the dicarbonyl compound may not fully cyclize, resulting in open-chain intermediates in your final product mixture.[4]
-
Formation of Regioisomers: If you are using an unsymmetrical β-dicarbonyl compound, the amidine can react with either carbonyl group, leading to a mixture of regioisomers that can be difficult to separate.
Key Preventative Measures:
-
Strictly Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[5]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[4]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing self-condensation reactions.[4]
Q3: I'm using an unsymmetrical ketone in my pyrimidine synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Regioisomer formation is a common challenge when using unsymmetrical starting materials. The key to controlling regioselectivity lies in understanding the relative reactivity of the two carbonyl groups of the β-dicarbonyl compound or the two α-positions of the ketone.
Strategies for Controlling Regioselectivity:
-
Use of Pre-functionalized Substrates: One effective strategy is to use a starting material where one of the reactive sites is blocked or modified to direct the reaction to the desired position. For example, using an enamine or enol ether of a ketone can provide a high degree of regioselectivity in the initial condensation step.[6]
-
Catalyst Control: Certain catalysts can influence the regioselectivity of the cyclization. For instance, in some multicomponent reactions, the choice of Lewis acid or organocatalyst can favor the formation of one regioisomer over the other.[3]
-
Stepwise Synthesis: While one-pot reactions are efficient, a stepwise approach can offer greater control. For example, pre-forming an intermediate by reacting the more reactive carbonyl group first, and then introducing the second nitrogen source for cyclization can lead to a single desired regioisomer.
Troubleshooting Guides
Issue 1: Knoevenagel Condensation Dominates in Biginelli Reaction
Symptom: Your primary product is the α,β-unsaturated dicarbonyl compound, resulting from the condensation of the aldehyde and the β-ketoester, with little to no pyrimidine formation.
Causality: The Knoevenagel condensation is often faster than the formation of the key N-acyliminium ion intermediate in the Biginelli pathway, especially under certain acidic or basic conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.
Detailed Protocol to Minimize Knoevenagel Condensation:
-
Catalyst Screening: Instead of strong protic acids like HCl, try using milder Lewis acids such as Yb(OTf)₃, InCl₃, or a Brønsted acid like p-toluenesulfonic acid (p-TSA). These can more effectively catalyze the formation of the N-acyliminium ion intermediate, which is key to the Biginelli pathway.
-
Reactant Ratio Adjustment: Increase the molar ratio of urea or thiourea relative to the aldehyde and β-ketoester. A 1.5 to 2-fold excess of the urea component can help to outcompete the Knoevenagel condensation.
-
Solvent and Temperature Optimization: Lowering the reaction temperature can often slow down the Knoevenagel condensation more than the Biginelli reaction. Solvents like ethanol, acetonitrile, or even solvent-free conditions should be explored to find the optimal medium that favors the desired reaction pathway.
Issue 2: Hydrolysis and Incomplete Cyclization in Pinner Synthesis
Symptom: Low yield of the desired pyrimidine with the presence of amide and/or ester byproducts, along with uncyclized open-chain intermediates.
Causality: The Pinner reaction is highly sensitive to moisture. The imidate salt intermediate (Pinner salt) is readily hydrolyzed to an ester. Furthermore, the amidine starting material can also hydrolyze. Incomplete cyclization can occur if the reaction conditions are not optimal to drive the final ring-closing step.[5]
Troubleshooting Workflow:
Caption: Mitigating hydrolysis and incomplete cyclization in Pinner synthesis.
Experimental Protocol for an Anhydrous Pinner Reaction:
-
Glassware and Solvent Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry nitrogen. Use freshly distilled anhydrous solvents (e.g., ethanol or dioxane).
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve the amidine hydrochloride in the anhydrous solvent. To this, add a strong, non-nucleophilic base (e.g., sodium ethoxide) and stir for 30 minutes to generate the free amidine in situ. Then, add the β-dicarbonyl compound dropwise.
-
Temperature Control: Heat the reaction to reflux to drive the cyclization to completion. Monitor the reaction progress by TLC to avoid prolonged heating that could lead to degradation.
-
Work-up: Upon completion, cool the reaction and neutralize with a non-aqueous acid (e.g., HCl in dioxane) before proceeding with extraction and purification.
Visualization of Reaction Pathways
Biginelli Reaction: Desired Pathway vs. Side Reactions
Caption: Competing reaction pathways in the Biginelli synthesis.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Biginelli Reaction
| Catalyst | Yield of Dihydropyrimidine (%) | Yield of Hantzsch Byproduct (%) |
| HCl (conc.) | 65 | 15 |
| p-TSA | 85 | 5 |
| Yb(OTf)₃ | 92 | <2 |
| InCl₃ | 90 | <3 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
References
-
Organic Chemistry Portal - Pyrimidine Synthesis. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules2023 , 28(3), 1180. [Link]
-
ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, Vol. 70, 2006 . [Link]
-
A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Org. Lett.2009 , 11(10), 2161–2164. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.[Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules2023 , 28(11), 4494. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New J. Chem., 2021 , 45, 1387-1396. [Link]
-
Pinner reaction. Grokipedia.[Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega2023 , 8(37), 33891–33903. [Link]
-
ChemInform Abstract: A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. ResearchGate.[Link]
Sources
Technical Support Center: Improving Regioselectivity in Substituted Pyrimidine Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: achieving high regioselectivity in the synthesis of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous results and isomeric mixtures in their pyrimidine syntheses. Here, we move beyond simple protocols to dissect the underlying mechanisms that govern regiochemical outcomes, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Regioselectivity
This section addresses common questions regarding the factors that control the regioselectivity of pyrimidine ring formation.
Q1: What are the primary factors that determine the regioselectivity in a classical pyrimidine synthesis, such as the Pinner reaction?
A1: In classical pyrimidine syntheses, like the Pinner reaction which condenses a 1,3-dicarbonyl compound with an amidine, the regioselectivity is primarily governed by a combination of steric and electronic effects. The initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the regiochemistry-determining step.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the amidine. For instance, in an unsymmetrical β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl and will be the preferred site of initial attack.
-
Steric Hindrance: Bulky substituents adjacent to a carbonyl group can hinder the approach of the nucleophilic amidine, directing the attack to the less sterically encumbered carbonyl.[1] This effect can sometimes override the electronic preference. Theoretical studies have shown that steric hindrance from substituents can be a key parameter in controlling the regioselectivity of ring-closing reactions.[2]
Q2: My Biginelli reaction with an unsymmetrical β-ketoester is giving me a mixture of regioisomers. Why is this happening and how can I improve the selectivity?
A2: The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, can indeed yield regioisomers when an unsymmetrical β-ketoester is used. The formation of the dihydropyrimidinone (DHPM) core involves the formation of an iminium ion from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. The subsequent cyclization and dehydration steps determine the final substitution pattern.
Poor regioselectivity can arise from:
-
Competitive Reaction Pathways: The initial condensation can occur through different intermediates, leading to a mixture of products.[3]
-
Reaction Conditions: The choice of catalyst and solvent can significantly influence the reaction pathway and, consequently, the regioselectivity. Some modern variations of the Biginelli reaction employ catalysts like Yb(OTf)₃ or InCl₃ to improve yields and, in some cases, selectivity.[4]
To improve regioselectivity, consider the following:
-
Catalyst Screening: Experiment with different Lewis or Brønsted acid catalysts. The nature of the catalyst can influence the stability of the intermediates and favor one reaction pathway over another.
-
Solvent Optimization: The polarity of the solvent can affect the reaction rate and the equilibrium between different intermediates. Trying a range of solvents from polar protic (e.g., ethanol) to nonpolar (e.g., toluene) can be beneficial.
-
Temperature Control: Adjusting the reaction temperature can favor the kinetic or thermodynamic product. A systematic temperature study is recommended.
Q3: I am attempting a direct C-H functionalization on a substituted pyrimidine, but I'm getting a mixture of isomers. How can I direct the functionalization to a specific position?
A3: Direct C-H functionalization of pyrimidines is a powerful tool, but controlling regioselectivity can be challenging due to the inherent electronic properties of the pyrimidine ring. The C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack, while the C5 position is more electron-rich and prone to electrophilic attack.
Strategies to control regioselectivity in C-H functionalization include:
-
Directing Groups: The use of a directing group can guide the reaction to a specific C-H bond, often ortho to the directing group.
-
Catalyst Control: The choice of metal catalyst and ligands can play a crucial role in determining the site of functionalization.
-
Substrate Control: The existing substituents on the pyrimidine ring will influence the electronic and steric environment, thus directing the position of further functionalization.
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a structured approach to troubleshooting common issues with regioselectivity in pyrimidine synthesis.
Problem 1: Low yield of the desired regioisomer and a complex mixture of byproducts in a Pinner-type synthesis.
-
Potential Cause 1: Hydrolysis of Intermediates. The Pinner synthesis is highly sensitive to moisture. The imidate salt intermediate is particularly susceptible to hydrolysis, which can lead to the formation of amides and esters as byproducts instead of the desired pyrimidine.[3]
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and oven-dried glassware.[5]
-
-
Potential Cause 2: Competing Self-Condensation. The 1,3-dicarbonyl starting material can undergo self-condensation, especially under basic conditions.
-
Solution: Control the addition rate of the base or use a milder base. In some cases, pre-forming an intermediate can prevent self-condensation.
-
-
Potential Cause 3: Incorrect Reaction Temperature. The reaction temperature can influence which reaction pathway is favored.
-
Solution: Perform the reaction at a lower temperature to favor the kinetic product or at a higher temperature to favor the thermodynamic product. A systematic optimization of the temperature profile is recommended.
-
Problem 2: Formation of the wrong regioisomer as the major product.
-
Potential Cause 1: Steric hindrance is overriding electronic effects. A bulky substituent on your 1,3-dicarbonyl compound may be directing the reaction to the electronically less favored but sterically more accessible carbonyl group.
-
Solution: If possible, redesign your synthesis to use a starting material with smaller protecting groups or substituents. Alternatively, a different synthetic strategy that is less sensitive to steric effects may be necessary.
-
-
Potential Cause 2: Thermodynamic vs. Kinetic Control. The observed major product may be the thermodynamically more stable isomer, while the desired product is the kinetically favored one (or vice-versa).
-
Solution: To favor the kinetic product, try running the reaction at a lower temperature for a shorter duration. To favor the thermodynamic product, use higher temperatures and longer reaction times to allow for equilibration to the more stable isomer.
-
Section 3: Experimental Protocols - A Validated Method for Regioselective Pyrimidine Synthesis
The following protocol describes an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which has been shown to proceed with high regioselectivity.[6][7]
Protocol: Iridium-Catalyzed Regioselective Synthesis of Polysubstituted Pyrimidines
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
Primary alcohol (as solvent and reactant)
-
Secondary alcohol (1.5 equiv)
-
[Cp*IrCl₂]₂ (Iridium catalyst, 2.5 mol%)
-
NaOAc (as base, 20 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the amidine hydrochloride, [Cp*IrCl₂]₂, and NaOAc.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, the primary alcohol, and the secondary alcohol via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Causality of High Regioselectivity: This method's high regioselectivity is attributed to the iridium catalyst's ability to mediate a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations.[8]
Section 4: Data Presentation - Comparing Synthetic Strategies
The following table summarizes key parameters influencing regioselectivity in common pyrimidine syntheses.
| Synthesis Method | Key Parameters for Regioselectivity | Common Side Reactions |
| Pinner Synthesis | Steric and electronic properties of the 1,3-dicarbonyl. Reaction temperature and catalyst. | Hydrolysis of intermediates, self-condensation of dicarbonyl.[3][5] |
| Biginelli Reaction | Nature of the β-ketoester, choice of catalyst (Lewis/Brønsted acid), solvent polarity. | Knoevenagel condensation, formation of open-chain ureides.[3][4] |
| Transition-Metal Catalyzed | Ligand environment of the metal, electronic properties of substituents, reaction temperature. | Homocoupling of starting materials, formation of multiple isomers.[6][7] |
| C-H Functionalization | Presence and nature of directing groups, catalyst and oxidant choice. | Functionalization at multiple sites, low conversion. |
Section 5: Visualizations - Mechanistic Insights and Troubleshooting Workflows
Diagram 1: Key Regioselectivity-Determining Step in Pinner Synthesis
Caption: Initial nucleophilic attack in Pinner synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting regioselectivity.
Diagram 3: Influence of Substituents on Regioselectivity
Caption: Steric vs. electronic substituent effects.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
American Chemical Society. (2026, January 14). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Retrieved from [Link]
-
ResearchGate. (2021, August 22). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
-
PubMed Central. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
PubMed Central. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
PubMed Central. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 19). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Retrieved from [Link]
-
Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in Synthesis of Pyrimidine Heterocycles. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Retrieved from [Link]
-
PubMed. (2020, November 17). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. Retrieved from [Link]
-
Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors | Request PDF. Retrieved from [Link]
-
MDPI. (2024, August 15). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Retrieved from [Link]
-
American Chemical Society. (2018, June 13). Pyrimidine as an Aryl C–H Activating Group | Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]
-
YouTube. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Steric and Electronic Influences on the Torsional Energy Landscape of Retinal. Retrieved from [Link]
-
ACS. (2025, August 18). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
Sources
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- 2. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
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Preventing dehalogenation during Suzuki coupling of bromopyrimidines
Technical Support Center: Suzuki Coupling of Bromopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of bromopyrimidines, specifically the persistent issue of dehalogenation (or hydrodehalogenation). As electron-deficient heteroaromatics, pyrimidines present unique challenges, and this resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of a bromopyrimidine is giving me a significant amount of the dehalogenated pyrimidine byproduct. What is the primary cause of this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaryl halides like bromopyrimidines.[1] The core issue is the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.[1] Instead of undergoing transmetalation with your boronic acid, the palladium complex that has oxidatively added to your bromopyrimidine undergoes reductive elimination with the hydride, cleaving the C-Br bond and replacing it with a C-H bond.[1]
The source of the hydride can vary, but it often originates from solvents (like alcohols), bases (especially hydroxides or alkoxides), or even the boronic acid reagent itself under certain conditions.[1][2] The electron-deficient nature of the pyrimidine ring makes it more susceptible to this competing pathway.
Q2: How does my choice of phosphine ligand impact the level of dehalogenation?
A: The ligand is arguably the most critical factor in controlling dehalogenation. The ideal ligand should promote a rate of reductive elimination (the desired C-C bond formation) that is significantly faster than the rate of any dehalogenation pathway.
Expertise & Experience: Bulky, electron-rich monodentate phosphine ligands are the industry standard for suppressing this side reaction.[3][4][5] These ligands, often from the dialkylbiaryl phosphine class (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium center.[4][5] This bulkiness accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward to the desired product before dehalogenation can occur.[3][5] Furthermore, their high electron-donating ability facilitates the initial oxidative addition step, which can be sluggish for some heteroaryl halides.[3][4]
The diagram below illustrates the logical relationship between ligand properties and the desired reaction outcome.
Caption: Ligand properties influencing Suzuki coupling outcomes.
Q3: Which base should I use? I've seen everything from carbonates to phosphates and hydroxides recommended.
A: Your choice of base is critical, as it can be both essential for activating the boronic acid and a potential source of the unwanted hydride species.[6][7] A common mistake is using a base that is too strong or has protic impurities.
Trustworthiness - A Self-Validating Protocol: For bromopyrimidines, a moderately weak, anhydrous base is often the best starting point. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently excellent choices.[6][8]
-
Why weaker bases work: The primary role of the base is to form the boronate species [-B(OH)₃]⁻, which is more nucleophilic and readily transmetalates to the palladium center.[5][7] Very strong bases like NaOH or NaOt-Bu can promote side reactions, including catalyst degradation and dehalogenation, especially at elevated temperatures.[4][8]
-
The problem with water: While some water is often necessary to solubilize the base and facilitate boronate formation, excess water can lead to protodeborylation of your boronic acid and can also be a proton source for the dehalogenation pathway.[9] Using a hydrated base like K₃PO₄·H₂O can be a good, controlled way to introduce a minimal amount of water, but starting with an anhydrous base and a carefully controlled amount of water in the solvent system often provides more reproducibility.[8][9]
Comparative Data: Base Selection
| Base | Common Solvent System | Typical Outcome for Bromopyrimidines | Causality |
|---|---|---|---|
| K₃PO₄ (anhydrous) | Dioxane, Toluene, THF | Often Optimal. Good yields, low dehalogenation. | Moderately basic, facilitates transmetalation without promoting significant side reactions. |
| K₂CO₃ (anhydrous) | Dioxane/H₂O, Toluene/H₂O | Good Choice. Effective and economical. | Weaker than phosphates, requires some water for efficacy but generally low dehalogenation.[6] |
| Cs₂CO₃ | Dioxane, Toluene | Very Effective, but costly. Can improve yields with sterically hindered substrates. | High solubility in organic solvents can accelerate the reaction. |
| NaOt-Bu, KOt-Bu | THF, Dioxane | High Risk. Often leads to significant dehalogenation.[8] | Very strong base, can generate Pd-H species and degrade ligands/substrates.[8] |
Q4: I am still observing dehalogenation even with a good ligand and base. What other reaction parameters can I adjust?
A: Beyond ligand and base, you should systematically investigate temperature, solvent, and catalyst loading.
1. Temperature Control: Higher temperatures can accelerate all reaction pathways, including the undesired dehalogenation.[10] If you are seeing this byproduct, try running the reaction at a lower temperature for a longer period. For example, if a reaction at 100 °C gives 20% dehalogenation, attempt the reaction at 80 °C. While the overall reaction will be slower, the activation energy for the dehalogenation pathway may be higher, leading to a relative rate decrease and a cleaner product profile.[10]
2. Solvent Choice: Aprotic solvents are highly recommended.
-
Good choices: 1,4-Dioxane, Toluene, and THF are standard. They are relatively inert and have good solvating properties for the catalyst and reagents.
-
Solvents to avoid: Protic solvents, especially primary alcohols like methanol or ethanol, can be a direct source of hydrides for the dehalogenation pathway and should be avoided.[1][2]
3. Catalyst Pre-catalyst and Loading: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G2/G3/G4) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These modern pre-catalysts are designed for controlled, rapid generation of the active monoligated Pd(0) species, which can minimize side reactions.
The workflow for optimizing these parameters is a logical progression, as shown below.
Caption: Systematic workflow for troubleshooting dehalogenation.
Recommended Protocol: Suzuki Coupling of 2-Bromopyrimidine with Phenylboronic Acid
This protocol is a robust starting point designed to minimize dehalogenation.
Reagents & Equipment:
-
2-Bromopyrimidine
-
Phenylboronic acid (1.2 equivalents)
-
SPhos (2 mol %)
-
Pd(OAc)₂ (1 mol %) or SPhos Pd G3 (1 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equivalents)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution of the limiting reagent)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk tube or similar reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add 2-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and the palladium catalyst/ligand (SPhos and Pd(OAc)₂, or the SPhos Pd G3 pre-catalyst).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the reaction mixture.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS. Check for the consumption of the starting bromopyrimidine and the formation of both the desired product and the dehalogenated pyrimidine byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect.[Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.[Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry.[Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.[Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.[Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.[Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Royal Society of Chemistry.[Link]
-
Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry.[Link]
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- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Overcoming catalyst deactivation in pyrimidine synthesis
Introduction
Welcome to the Technical Support Center for catalyst applications in pyrimidine synthesis. Pyrimidines are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The efficiency, selectivity, and overall success of their synthesis are frequently dictated by the performance of the chosen catalyst. However, a common and costly challenge encountered in the lab and in production is catalyst deactivation—the loss of catalytic activity and/or selectivity over time.
This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for diagnosing, troubleshooting, and overcoming common catalyst deactivation issues. Moving beyond a simple list of procedures, we will explore the causal mechanisms behind deactivation and provide robust, field-proven protocols to restore catalyst performance and optimize your synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my pyrimidine synthesis?
A: The primary indicators of catalyst deactivation are a decline in reaction rate, a noticeable drop in product yield, or a shift in selectivity towards undesired byproducts. You may also observe the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels that were previously possible under milder conditions. In some cases, particularly with heterogeneous catalysts, you might see a physical change in the catalyst's appearance, such as a change in color.
Q2: How can I distinguish between catalyst poisoning and fouling/coking?
A: The timeline of deactivation is a key differentiator. Poisoning is typically a rapid process where the catalyst's activity drops sharply upon introduction of the feedstock, often due to strong chemisorption of impurities onto the active sites.[1][2] Fouling or coking, on the other hand, is generally a slower, more gradual decline in activity caused by the physical deposition of carbonaceous materials or polymers on the catalyst surface, which blocks pores and active sites.[3][4] Characterization techniques can provide definitive answers: poisoning may not significantly alter the catalyst's surface area, whereas coking will demonstrably reduce it.
Q3: Is it always possible to regenerate a deactivated catalyst?
A: Not always. Reversibility depends on the deactivation mechanism.[5]
-
Fouling/Coking: Often reversible through controlled oxidative treatment (calcination) to burn off the carbonaceous deposits.[5]
-
Poisoning: Can be reversible if the poison is weakly adsorbed and can be removed by washing or thermal treatment. However, strong chemisorption, as seen with sulfur or heavy metals, often leads to irreversible deactivation.[4][6]
-
Thermal Degradation (Sintering): This is typically irreversible as it involves a physical change in the catalyst's structure (loss of active surface area) that is difficult to reverse without complete redispersion of the metal.[1]
Q4: My pyrimidine product itself contains nitrogen atoms. Can it be poisoning my catalyst?
A: Yes, this is a critical consideration in heterocyclic chemistry. The nitrogen atoms in pyridine and quinoline derivatives are known to coordinate strongly with metal catalysts, potentially leading to catalyst poisoning or inhibiting the desired reaction pathway.[7][8] This self-inhibition or product inhibition can be a significant challenge. Strategies to overcome this include modifying the catalyst to be less susceptible, optimizing reaction conditions to minimize product residence time, or using a catalyst that is inherently more tolerant to nitrogen-containing compounds.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving catalyst deactivation, categorized by the primary mechanism.
Mechanism 1: Catalyst Poisoning
Poisoning involves the strong chemisorption of substances from the reaction medium onto the catalyst's active sites, rendering them inactive.[2] This is a chemical deactivation mechanism.
Common Symptoms:
-
Dramatic and rapid loss of catalytic activity.
-
Activity loss is often disproportionately large compared to the concentration of the poison.
-
May require a complete catalyst replacement if irreversible.
Troubleshooting & Diagnostic Workflow
Caption: Troubleshooting workflow for catalyst poisoning.
Mitigation and Solution Protocols
-
Protocol 1: Rigorous Reagent & Solvent Purification
-
Objective: To remove trace impurities known to act as catalyst poisons (e.g., sulfur, water, heavy metals).
-
Procedure for Solvents:
-
Pre-dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Distill the solvent immediately before use.
-
For persistent impurities, pass the solvent through a packed bed of activated alumina or a commercial scavenger resin.
-
-
Procedure for Reagents:
-
Recrystallize solid reagents from a suitable solvent.
-
Use high-purity, catalyst-grade reagents whenever possible.
-
Analyze incoming reagent lots for known poisons via techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Protocol 2: Acidic Wash for Catalyst Regeneration from Basic Poisons
-
Objective: To remove basic impurities (e.g., alkali metals) that may have poisoned acidic catalyst sites. This method is effective for certain types of catalysts like selective catalytic reduction (SCR) catalysts and can be adapted for others.[9]
-
Materials: Deactivated catalyst, dilute acetic acid or sulfuric acid solution (concentration must be optimized), deionized water.
-
Procedure:
-
Carefully wash the deactivated catalyst with deionized water to remove any loosely bound materials.
-
Submerge the catalyst in a dilute acid solution (e.g., 0.1 M acetic acid) and agitate gently for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., 25-50°C).
-
Decant the acid solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).
-
Dry the catalyst thoroughly in an oven at 100-120°C.
-
Perform a reduction step if necessary (e.g., for supported metal catalysts) before re-use.
-
-
Validation: Compare the activity of the regenerated catalyst to that of a fresh and the deactivated catalyst under standard reaction conditions.
-
Mechanism 2: Fouling & Coking
Fouling is the physical deposition of substances on the catalyst surface, while coking specifically refers to the formation of carbonaceous deposits (coke).[3] These deposits physically block access to the catalyst's active sites and pore structure.[10][11]
Common Symptoms:
-
Gradual, time-dependent loss of activity.
-
Decrease in catalyst surface area and pore volume.
-
Visible discoloration of the catalyst (often turns black).
-
Potential for increased pressure drop in fixed-bed reactors.
Troubleshooting & Diagnostic Workflow
Caption: Troubleshooting workflow for fouling and coking.
Mitigation and Solution Protocols
-
Protocol 3: Catalyst Regeneration via Controlled Calcination
-
Objective: To remove carbonaceous deposits (coke) from the catalyst surface via oxidation in a controlled atmosphere.
-
WARNING: This procedure can generate significant heat (exotherm) and must be performed with extreme care in a well-ventilated furnace or tube reactor.
-
Procedure:
-
Place the coked catalyst in a suitable reactor (e.g., a quartz tube furnace).
-
Begin flowing an inert gas (e.g., Nitrogen, Argon) over the catalyst bed.
-
Slowly ramp the temperature to the target calcination temperature (typically 300-500°C, this must be below the catalyst's sintering temperature).
-
Once at temperature, gradually introduce a low concentration of oxygen (e.g., 1-5% O₂ in N₂) into the inert gas stream. Monitor the temperature of the catalyst bed closely for any sharp increases (exotherms).
-
Continue the oxidative treatment until CO₂ is no longer detected in the effluent gas (as measured by an online gas analyzer or by bubbling the off-gas through a limewater solution).
-
Switch the gas flow back to pure inert gas and cool the reactor to room temperature.
-
If the catalyst is a supported metal (e.g., Pd/C), a subsequent reduction step (e.g., under H₂ flow) is required to re-activate the metal.
-
-
Validation: Use Thermogravimetric Analysis (TGA) on the coked catalyst to determine the amount of coke and the optimal burn-off temperature. Compare BET surface area and catalytic activity before and after regeneration.
-
Table 1: Hypothetical Catalyst Performance Data Before and After Regeneration
| Catalyst State | Pyrimidine Yield (%) | Reaction Rate (mmol/g·h) | BET Surface Area (m²/g) |
| Fresh Catalyst | 95 | 150 | 120 |
| Deactivated (Coked) | 32 | 45 | 45 |
| Regenerated | 92 | 142 | 115 |
Mechanism 3: Thermal Degradation (Sintering)
Sintering is the agglomeration of small catalyst crystallites (e.g., metal nanoparticles) into larger ones at elevated temperatures. This process leads to a decrease in the active surface area and is a form of thermal deactivation.[1][5]
Common Symptoms:
-
Slow, gradual, and often irreversible loss of activity.
-
Typically occurs in reactions run at high temperatures.
-
Loss of activity cannot be restored by washing or calcination.
Troubleshooting & Diagnostic Workflow
Caption: Troubleshooting workflow for thermal degradation (sintering).
Mitigation and Solution Protocols
-
Protocol 4: Strategic Selection of Catalyst Supports and Promoters
-
Objective: To prevent sintering by using materials that anchor the active phase and provide high thermal stability.
-
Support Selection:
-
Instead of standard carbon or silica, consider supports with strong metal-support interactions, such as ceria (CeO₂), titania (TiO₂), or stabilized aluminas.
-
For very high temperatures, consider structured supports like monoliths or foams that offer better heat dissipation.
-
-
Use of Promoters:
-
Incorporate small amounts of structural promoters (e.g., lanthanum, barium) into the catalyst formulation. These promoters can act as "spacers," physically separating the active metal particles and preventing them from migrating and agglomerating.
-
-
Validation: Conduct accelerated aging studies by treating different catalyst formulations at high temperatures for extended periods and then measuring their particle size (via TEM or XRD) and catalytic activity.
-
References
-
García-Rodeja, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Argyle, M.D., & Bartholomew, C.H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. Available at: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
- ACS Publications. (n.d.). ACS Catalysis Journal. American Chemical Society.
-
Erhardt, S., et al. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Al-Akaishi, A. (2019). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. Available at: [Link]
-
Sproviero, E. M., et al. (2008). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Wang, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]
-
Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. Available at: [Link]
-
Bartholomew, C.H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
-
SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes. Available at: [Link]
-
Maleki, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]
-
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Bartholomew, C.H., & Sharma, R.K. (2015). Advances in Catalyst Deactivation and Regeneration. Catalysts. Available at: [Link]
-
Wang, D., et al. (2024). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
-
NPTEL-NOC IITM. (2023). Lec 13 Catalyst deactivation. YouTube. Available at: [Link]
- Singh, P.P., & Kumar, A. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
-
AZoM. (2018). Preventing Coking and Fouling in Refinery Applications. Available at: [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction.
-
Kaur, H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silcotek.com [silcotek.com]
- 11. azom.com [azom.com]
Technical Support Center: Scaling the Synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine. It addresses common challenges, offers troubleshooting solutions in a direct question-and-answer format, and provides detailed, field-proven protocols to facilitate successful scale-up.
Synthetic Strategy Overview
The synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine is most reliably achieved via a two-step process. This approach ensures high regioselectivity and facilitates purification. The strategy involves:
-
Step 1: Pyrimidine Ring Formation. Synthesis of the precursor, 4-(4-ethylphenyl)pyrimidine, through a condensation reaction.
-
Step 2: Electrophilic Bromination. Selective bromination at the C-5 position of the pyrimidine ring. The pyrimidine ring is an electron-deficient heteroaromatic system, which makes direct electrophilic substitution challenging compared to electron-rich rings. Consequently, electrophilic attack preferentially occurs at the C-5 position, the least electron-deficient carbon on the ring.[1]
Caption: Fig 1. High-level workflow for the synthesis.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 4-(4-ethylphenyl)pyrimidine (Step 1)
This protocol is adapted from established methods for pyrimidine synthesis involving the reaction of ketones with an amidine source.[2]
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-(4-ethylphenyl)ethan-1-one (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq), and formamidine acetate (1.2 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL per 1 g of ketone) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-(4-ethylphenyl)pyrimidine as a solid.
Protocol 2.2: Synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine (Step 2)
This protocol utilizes a robust method for the bromination of phenyl-substituted pyrimidines.[1][3] The use of the pyrimidine hydrogen halide salt is crucial for activating the ring towards electrophilic substitution.
-
Salt Formation: Suspend 4-(4-ethylphenyl)pyrimidine (1.0 eq) in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain 4-(4-ethylphenyl)pyrimidine hydrochloride.
-
Reaction Setup: In a fume hood, charge a three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with 4-(4-ethylphenyl)pyrimidine hydrochloride (1.0 eq) and nitrobenzene (3 mL per 1 g of salt).
-
Heating: Heat the suspension to 130 °C with vigorous stirring.
-
Bromine Addition: Add elemental bromine (Br₂) (1.1 eq) dropwise via the dropping funnel over a period of 60-90 minutes, maintaining the temperature between 130-135 °C. The controlled addition is critical to manage the exothermic reaction and prevent side reactions.[3]
-
Reaction Completion: After the addition is complete, maintain the mixture at 130 °C for an additional 2 hours. Monitor progress by quenching a small aliquot and analyzing via LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and a 20% aqueous solution of sodium hydroxide (NaOH), adjusting the pH to >10.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
Extract the remaining aqueous layer with dichloromethane (DCM) (3 x 100 mL).
-
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-Bromo-4-(4-ethylphenyl)pyrimidine.
Troubleshooting Guide & Diagnostics
This section addresses specific issues that may arise during the synthesis.
Step 1: Pyrimidine Ring Formation
Q: My condensation reaction has stalled, showing significant unreacted ketone by TLC. What is the likely cause?
A: This issue, common in pyrimidine synthesis, often points to three areas: reagent quality, moisture, or insufficient activation.
-
Reagent Purity: Ensure the formamidine source is pure and dry. Formamidine salts can be hygroscopic. Consider using freshly opened reagents.
-
Anhydrous Conditions: Moisture can hydrolyze the DMFDMA and inhibit the reaction. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Temperature: Ensure the reaction is at a vigorous reflux. A lower temperature may not provide sufficient energy to overcome the activation barrier for cyclization.
Q: I've isolated a major fluorescent byproduct instead of my desired pyrimidine. How can I identify and prevent it?
A: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the ketone react with the C1 source and an ammonia equivalent (which can form from the decomposition of the amidine source).[4]
-
Identification: Characterize the byproduct using ¹H NMR and Mass Spectrometry. The DHP will have a molecular weight corresponding to two ketone units plus the C1-N fragment, lacking the second nitrogen from the pyrimidine ring.
-
Prevention:
-
Temperature Control: Excessively high temperatures can favor the Hantzsch pathway. Maintain a controlled reflux without aggressive overheating.[4]
-
Stoichiometry: Ensure accurate stoichiometry. An excess of the ketone or C1 source relative to the amidine can promote this side reaction.
-
Step 2: Electrophilic Bromination
Q: The bromination reaction shows very low conversion, with mostly starting material present even after extended heating. What should I investigate?
A: Low conversion in the bromination of an electron-deficient ring like pyrimidine is a frequent challenge.
-
Incomplete Salt Formation: The primary cause is often insufficient activation of the pyrimidine ring. Ensure the hydrochloride salt was formed completely and is dry. The protonation of the ring nitrogens enhances the electrophilicity of the C-5 position.
-
Reaction Temperature: The temperature is critical. A temperature below 125 °C may be too low for the reaction to proceed at a reasonable rate.[3]
-
Bromine Loss: Ensure your reaction setup is well-sealed. Bromine (boiling point: 59 °C) can escape from a poorly sealed apparatus, leading to a substoichiometric amount in the reaction mixture.
Sources
Identifying impurities in 5-Bromo-4-(4-ethylphenyl)pyrimidine synthesis by HPLC
Welcome to the technical support center for the synthesis and analysis of 5-Bromo-4-(4-ethylphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound, with a specific focus on impurity identification and troubleshooting by High-Performance Liquid Chromatography (HPLC).
Our approach is rooted in providing practical, experience-driven advice to ensure the integrity and purity of your synthesis. This resource is structured to address specific issues through a detailed Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide: HPLC Analysis
This section addresses common issues observed during the HPLC analysis of 5-Bromo-4-(4-ethylphenyl)pyrimidine, providing insights into their causes and systematic solutions.
Issue 1: An Unexpected Early Eluting Peak is Observed in the Chromatogram.
Potential Cause & Solution:
An early eluting peak often indicates the presence of a highly polar impurity. In the context of a likely Suzuki coupling synthesis route, this could be unreacted 4-ethylphenylboronic acid or its degradation products. Boronic acids are known to be relatively polar and thus have a shorter retention time on a reverse-phase column.
Troubleshooting Steps:
-
Spiking Experiment: To confirm the identity of the peak, inject a sample of your reaction mixture spiked with a small amount of 4-ethylphenylboronic acid. If the peak area of the unknown early eluting peak increases, you have likely identified it.
-
Mobile Phase Gradient Adjustment: If the peak is very close to the solvent front, consider modifying your HPLC gradient to include a higher aqueous composition at the beginning of the run to improve retention and resolution.
-
Extraction Efficiency Review: Re-evaluate your work-up procedure. An insufficient number of aqueous washes or an inappropriate pH during extraction may lead to the carryover of polar starting materials.
Issue 2: A Broad or Tailing Peak is Observed for the Main Compound.
Potential Cause & Solution:
Peak tailing for the main 5-Bromo-4-(4-ethylphenyl)pyrimidine peak can be indicative of several issues, including column overload, secondary interactions with the stationary phase, or the presence of a co-eluting impurity.[1][2]
Troubleshooting Steps:
-
Reduce Sample Concentration: The most straightforward first step is to dilute your sample and reinject. If the peak shape improves, you were likely experiencing column overload.
-
Mobile Phase pH Adjustment: The pyrimidine ring contains nitrogen atoms that can interact with residual silanols on the HPLC column, leading to peak tailing.[2] Adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase or slightly adjusting the pH can mitigate these secondary interactions.
-
Check for Co-elution: A subtle shoulder or a broad peak might indicate a co-eluting impurity. Consider altering the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) or using a column with a different selectivity to resolve the two compounds.
Issue 3: A New, Late-Eluting Peak Appears in the Chromatogram, Especially After the Sample Has Been Stored.
Potential Cause & Solution:
A late-eluting peak suggests a more non-polar compound than your product. This could be a homocoupling by-product from the Suzuki reaction, such as 4,4'-diethyl-1,1'-biphenyl.[3] The appearance of this peak upon storage could also indicate a degradation product.
Troubleshooting Steps:
-
Forced Degradation Study: To investigate potential degradation pathways, subject a pure sample of 5-Bromo-4-(4-ethylphenyl)pyrimidine to stress conditions (e.g., acid, base, oxidation, heat, light).[4][5][6] Analyze the stressed samples by HPLC to see if the late-eluting peak is generated. This will help in creating a stability-indicating method.[7]
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[8] The mass-to-charge ratio of the unknown peak can confirm its molecular weight and aid in structure elucidation.
-
Reaction Optimization: If the impurity is identified as a reaction by-product, revisiting the reaction conditions is necessary. This could involve adjusting the stoichiometry of the reactants, changing the catalyst or ligand, or optimizing the reaction temperature and time to minimize the formation of by-products.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: What is a likely synthetic route for 5-Bromo-4-(4-ethylphenyl)pyrimidine and what are the expected impurities?
A common and effective method for synthesizing 5-Bromo-4-(4-ethylphenyl)pyrimidine is the Suzuki cross-coupling reaction.[9] This would involve reacting a brominated pyrimidine, such as 5-bromo-4-chloropyrimidine, with 4-ethylphenylboronic acid in the presence of a palladium catalyst and a base.
Potential Impurities:
-
Starting Materials: Unreacted 5-bromo-4-chloropyrimidine and 4-ethylphenylboronic acid.
-
By-products:
-
Homocoupling products: 4,4'-diethyl-1,1'-biphenyl (from the boronic acid) and a bipyrimidine species (from the brominated pyrimidine).[3]
-
Protodeborylation product: Ethylbenzene (from the boronic acid).
-
Hydrolysis product: 5-Bromo-pyrimidin-4-one (from the starting material).
-
-
Degradation Products: These can be diverse and are best identified through forced degradation studies.[5]
Q2: How can I minimize the formation of the 4,4'-diethyl-1,1'-biphenyl by-product?
The formation of this homocoupling product is a common side reaction in Suzuki couplings.[3] To minimize its formation, consider the following:
-
Control of Reaction Stoichiometry: Use a slight excess of the boronic acid, but avoid a large excess.
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. A thorough literature search for catalysts that minimize this side reaction for similar substrates is recommended.
-
Oxygen-Free Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote the homocoupling of boronic acids.
HPLC Method Development
Q3: What are good starting conditions for developing an HPLC method for this compound?
For pyrimidine derivatives, a reversed-phase HPLC method is typically effective.[10]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point would be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This method should be optimized based on the observed separation of your main compound and any impurities.
Q4: My chromatogram shows several small, unidentified peaks. What is the best approach to identify them?
A systematic approach is crucial for identifying unknown peaks.[11][12]
Workflow for Impurity Identification
Caption: Workflow for identifying unknown peaks in HPLC.
This workflow provides a logical progression from simple checks for artifacts to more advanced techniques like LC-MS for structural elucidation.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Gilar, M., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
SGS (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. Available at: [Link]
-
Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Available at: [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
-
Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Laughlin, S. T. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Fronzoni, G., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. Available at: [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
De Villiers, A. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
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Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
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Calvo, N., et al. (2015). Evaluating Impurities in Drugs (Part I of III). ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. Available at: [Link]
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ResearchGate (2021). Help identify source of HPLC mystery peaks? ResearchGate. Available at: [Link]
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Pasha, S. I., et al. (2016). Stability Indicating Analytical Method Development, Validation. iosrphr.org. Available at: [Link]
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El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]
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Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrimidine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. This guide, curated by a Senior Application Scientist, provides in-depth, field-proven insights into mitigating off-target effects, a critical challenge in kinase inhibitor development. Here, you will find troubleshooting guides, FAQs, and detailed protocols to enhance the selectivity and safety of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the development and use of pyrimidine-based kinase inhibitors.
Q1: What are the primary causes of off-target effects with pyrimidine-based kinase inhibitors?
A1: The pyrimidine scaffold is a "privileged" structure in kinase inhibitor design because it mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of many kinases.[1] This inherent structural similarity is also its main liability, leading to a lack of selectivity.[2] Off-target effects primarily stem from:
-
High Homology in the ATP-Binding Site: The human kinome has over 500 members, many of which share highly conserved ATP-binding pockets.[3] This makes it challenging to design an inhibitor that selectively binds to the intended target without interacting with other kinases.[4][5]
-
Inhibitor Flexibility: Many kinase inhibitors are flexible molecules, allowing them to adopt multiple conformations and fit into the binding sites of various kinases and even non-kinase proteins.[6]
-
Binding to Inactive Kinase States: Some inhibitors bind to the inactive "DFG-out" conformation of a kinase. While this can enhance selectivity for some targets, other kinases can also adopt this conformation, leading to off-target binding.[4][7]
Q2: How can I predict potential off-target effects of my inhibitor early in development?
A2: Early prediction of off-target effects is crucial for saving time and resources. Several computational and experimental approaches can be employed:
-
Computational Methods:
-
Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and 3D structure of the target kinase's ATP-binding site with other kinases can provide initial clues about potential off-targets. However, sequence homology alone is not always a reliable predictor of inhibitor selectivity.[8]
-
Molecular Docking and Machine Learning: In silico tools can predict the binding of an inhibitor to a large panel of kinases.[6][8] Machine learning algorithms trained on large datasets of known kinase-inhibitor interactions can also predict potential off-target interactions.[9][10]
-
-
Experimental Profiling:
-
Kinome Scanning: Large-scale screening of your inhibitor against a panel of hundreds of kinases is a powerful way to empirically identify off-targets.[11] This can be done through binding assays or enzymatic activity assays.
-
Q3: What are the key medicinal chemistry strategies to improve the selectivity of a pyrimidine-based inhibitor?
A3: Improving selectivity often involves modifying the inhibitor to exploit subtle differences in the ATP-binding sites of different kinases. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and assessing the impact on potency and selectivity can reveal which parts of the molecule are key for on-target binding and which contribute to off-target effects.[4][12][13]
-
Targeting Unique Pockets: Designing inhibitors that extend beyond the conserved ATP-binding site to interact with adjacent, less conserved regions can significantly improve selectivity.
-
Modifying the Pyrimidine Core: Alterations at the 5-position of the pyrimidine ring, which is near the "gatekeeper" residue of the binding pocket, can enhance kinome-wide selectivity.[2]
-
Structure-Based Drug Design (SBDD): Using the 3D structure of the target kinase in complex with the inhibitor (obtained through X-ray crystallography or cryo-EM) allows for the rational design of modifications that enhance binding to the target while avoiding interactions with off-targets.[14][15]
Q4: When should I consider developing a covalent or an allosteric inhibitor?
A4: When traditional competitive inhibitors fail to achieve the desired selectivity, covalent or allosteric inhibitors offer alternative mechanisms of action:
-
Covalent Inhibitors: These inhibitors form a permanent covalent bond with a specific amino acid residue (often a cysteine) in or near the ATP-binding site. This can provide high potency and prolonged duration of action. This strategy is particularly useful when targeting kinases with a suitably positioned reactive residue that is not present in closely related off-targets.[5]
-
Allosteric Inhibitors: These inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, known as an allosteric site.[16] Because allosteric sites are generally less conserved than ATP-binding sites, allosteric inhibitors can achieve very high selectivity.[16]
Q5: What is the significance of the "gatekeeper" residue in kinase inhibitor selectivity?
A5: The "gatekeeper" is a single amino acid residue in the ATP-binding pocket that controls access to a hydrophobic pocket deeper within the kinase. The size and nature of this residue vary among kinases, and this variation can be exploited to achieve selectivity. For example, kinases with a small gatekeeper residue (like threonine) can accommodate bulky inhibitor side chains, while those with a larger gatekeeper (like methionine or isoleucine) cannot. Designing inhibitors that specifically target the gatekeeper residue of the intended kinase is a common strategy for improving selectivity.[2]
Part 2: Troubleshooting Experimental Assays
This section provides guidance for specific experimental challenges related to off-target effects.
Guide 1: My inhibitor shows broad activity in a kinome scan. What are my next steps?
Observing broad activity in an initial kinome scan is a common issue, especially with pyrimidine-based scaffolds.[2] The key is to systematically validate these initial hits and prioritize them based on their potential clinical relevance.
Workflow for Analyzing Broad Kinome Scan Data
Caption: Workflow for triaging and validating broad kinome scan results.
Protocol 1: Secondary Biochemical Assays for Hit Validation
Objective: To confirm the inhibitory activity of your compound against the off-targets identified in the primary screen and determine their IC50 values.
Materials:
-
Recombinant kinase enzymes (for on-target and off-target kinases)
-
Kinase-specific substrates
-
ATP
-
Your pyrimidine-based inhibitor
-
Assay buffer
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Reagents:
-
Serially dilute your inhibitor to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Prepare a solution of kinase and substrate in the assay buffer.
-
Prepare an ATP solution at a concentration equal to the Km for each kinase to be tested.[17]
-
-
Assay Setup:
-
Add the diluted inhibitor to the microplate wells.
-
Add the kinase/substrate solution to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Initiate Reaction:
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.[18]
-
-
Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for the ADP-Glo™ assay, this involves measuring luminescence).[19]
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Interpreting the Results: A comparison of the IC50 values for your on-target versus off-target kinases will provide a quantitative measure of your inhibitor's selectivity.
Guide 2: I'm observing unexpected toxicity in my cell-based assays. How do I determine if it's due to off-target effects?
Unexpected cellular toxicity that doesn't correlate with the inhibition of the intended target is a strong indicator of off-target effects.[20] The following protocols can help you confirm this.
Protocol 2: Cell-Based Target Engagement Assays
Objective: To measure the binding of your inhibitor to its intended target and potential off-targets in a live-cell environment.
Example Assay: NanoBRET™ Target Engagement Assay
Principle: This assay measures the binding of a fluorescently labeled "tracer" to a NanoLuc® luciferase-tagged kinase. Your unlabeled inhibitor will compete with the tracer for binding, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[21]
Procedure:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-tagged kinase of interest (both on-target and suspected off-targets).
-
Assay Setup:
-
Plate the transfected cells in a white, opaque microplate.
-
Add your inhibitor at various concentrations.
-
Add the fluorescent tracer at a fixed concentration.
-
-
Detection:
-
Add the NanoBRET™ substrate.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.
-
Interpreting the Results: If your inhibitor engages with off-targets at concentrations that are achieved in your cell-based assays, it is likely that these interactions are contributing to the observed toxicity.[21]
Guide 3: My inhibitor has poor selectivity between highly homologous kinases. How can I improve it?
Achieving selectivity between closely related kinases is a significant challenge. A structure-based approach is often required.[22]
Workflow for Structure-Based Selectivity Enhancement
Caption: Iterative cycle for improving inhibitor selectivity using SBDD.
Protocol 3: Biophysical Binding Affinity Assays
Objective: To rapidly screen new analogs for improved binding affinity and selectivity.
Example Assay: Thermal Shift Assay (TSA)
Principle: The binding of an inhibitor to a kinase generally increases the protein's thermal stability.[23] TSA measures the change in the melting temperature (Tm) of a kinase in the presence of an inhibitor. A larger shift in Tm indicates tighter binding.
Procedure:
-
Prepare Reagents:
-
Prepare solutions of your on-target and off-target kinases.
-
Prepare solutions of your new inhibitor analogs.
-
Use a fluorescent dye that binds to unfolded proteins (e.g., SYPRO™ Orange).
-
-
Assay Setup:
-
In a PCR plate, mix the kinase, inhibitor, and fluorescent dye.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the Tm for the kinase with and without each inhibitor.
-
Calculate the ΔTm for each inhibitor.
-
Interpreting the Results: Analogs that show a large ΔTm for the on-target kinase and a small ΔTm for the off-target kinase have improved selectivity.
Part 3: Advanced Strategies and Emerging Technologies
The field of kinase inhibitor development is continually evolving. Here are some advanced strategies that are gaining traction for their ability to reduce off-target effects:
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that link a kinase inhibitor to an E3 ligase ligand.[5] This brings the target kinase into proximity with the cell's protein degradation machinery, leading to its destruction rather than just its inhibition. This can offer improved selectivity and a more durable response.[5]
-
Molecular Glues: These are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the degradation of the target. Like PROTACs, they offer a way to eliminate the target protein.[4]
Part 4: Data Summary Table
| Strategy | Principle | Advantages | Disadvantages |
| Structure-Based Drug Design (SBDD) | Utilizes 3D structural information to rationally design inhibitors with improved fit for the target kinase. | High degree of precision in modifying inhibitors. | Requires high-resolution structures of the target and off-target kinases. |
| Covalent Inhibition | Forms a permanent bond with a specific residue in the target kinase. | High potency and prolonged duration of action. | Potential for off-target covalent interactions and immunogenicity. |
| Allosteric Inhibition | Binds to a non-conserved site on the kinase, altering its conformation and activity. | High selectivity due to the lower conservation of allosteric sites. | Allosteric sites are not present on all kinases and can be difficult to identify. |
| PROTACs | Hijacks the cell's protein degradation machinery to destroy the target kinase. | Can target proteins that are difficult to inhibit with traditional small molecules; can be more selective. | Larger molecular size can lead to poor pharmacokinetic properties. |
References
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- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. IntechOpen.
- Structural biology in drug design: selective protein kinase inhibitors. PubMed.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
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- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.
- Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Kinase assays. BMG LABTECH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. IntechOpen.
- The role of structure in kinase-targeted inhibitor design. PubMed.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
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A Comparative Guide for Drug Development Professionals: Gefitinib Versus the 5-Aryl-4-Phenyl-Pyrimidine Scaffold in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone target, particularly in Non-Small Cell Lung Cancer (NSCLC). Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor (TKI), revolutionized treatment for patients with specific EGFR-activating mutations. However, its efficacy is often curtailed by the development of acquired resistance. This guide provides a comparative analysis between the established drug, gefitinib, and the 5-bromo-4-(4-ethylphenyl)pyrimidine scaffold, a representative of the versatile pyrimidine core. We delve into their respective mechanisms of action, biological evaluation methodologies, and potential for overcoming clinical resistance. This analysis is designed to arm researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to navigate the development of next-generation kinase inhibitors, leveraging the lessons learned from gefitinib and the synthetic tractability of novel pyrimidine-based scaffolds.
Introduction to the Comparators
Gefitinib (Iressa®): The Established Benchmark
Gefitinib is an orally active, small-molecule inhibitor of EGFR tyrosine kinase.[1][2] Its quinazoline core structure is designed to compete with adenosine triphosphate (ATP) at the catalytic domain of the receptor.
-
Chemical Structure: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.[3]
-
Mechanism of Action: Gefitinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting receptor autophosphorylation.[4] This blockade disrupts downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][5][6]
-
Clinical Significance: It is particularly effective in NSCLC patients harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[4]
-
Limitations: The primary challenge in gefitinib therapy is the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain, which diminishes the drug's binding affinity.[4][7][8] Other resistance mechanisms include the activation of alternative signaling pathways like MET amplification.[8][9]
The Pyrimidine Scaffold: A Versatile Core for Kinase Inhibitors
The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates.[10][11] This heterocycle is a core component of numerous biologically active compounds, including several approved kinase inhibitors.[12]
-
Representative Structure: 5-Bromo-4-(4-ethylphenyl)pyrimidine.
-
Key Structural Features:
-
Pyrimidine Core: Serves as the foundational structure that can be functionalized to interact with various biological targets.[10]
-
4-ethylphenyl Group: This aryl substituent can be oriented to occupy hydrophobic pockets within a kinase active site, contributing to binding affinity and selectivity.
-
5-Bromo Substituent: This is a critical feature from a synthetic chemistry perspective. The bromine atom acts as a versatile chemical handle, enabling diversification of the scaffold through various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which is essential for Structure-Activity Relationship (SAR) studies and lead optimization.[10]
-
Comparative Analysis: Mechanism and Target Engagement
Kinase Binding and Mechanism of Action
Both gefitinib and inhibitors derived from the pyrimidine scaffold typically function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP, occupying the binding pocket and preventing the phosphorylation of substrate proteins.
The EGFR Signaling Pathway: The Target of Gefitinib
Gefitinib's therapeutic effect is derived from its inhibition of the EGFR signaling pathway, a complex network that governs cell growth, survival, and proliferation.[13][14] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream cascades.[15][16]
Evaluating Biological Activity: A Methodological Guide
To compare a novel compound like a 5-bromo-4-(4-ethylphenyl)pyrimidine derivative against a standard like gefitinib, a tiered experimental approach is essential. This begins with direct target engagement in biochemical assays and progresses to cellular assays that measure phenotypic outcomes.
In Vitro Kinase Inhibition Assays
Causality Behind Experimental Choice: The primary goal is to quantify the direct inhibitory effect of a compound on the purified target kinase, independent of cellular factors.[17] This allows for the determination of potency (IC50) and provides a clean baseline for SAR. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is often preferred for its high sensitivity and scalability in high-throughput screening. It measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's activity.
Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition
-
Reagent Preparation: Prepare assay buffers, recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP. Serially dilute the test compounds (Gefitinib and pyrimidine derivative) in DMSO, then further in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the test compound dilution, 2 µL of enzyme, and 2 µL of substrate/ATP mixture. The final ATP concentration should be at or near the Michaelis constant (Km) for EGFR to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assays
Causality Behind Experimental Choice: While an in vitro assay measures target engagement, it does not account for cell permeability, metabolic stability, or off-target effects. Cell proliferation assays assess a compound's ability to inhibit the growth of cancer cells, providing a more biologically relevant measure of its potential therapeutic effect.[18][19][20] The MTT assay is a classic colorimetric method that measures the metabolic activity of viable cells.
Protocol: MTT Cell Proliferation Inhibition Assay
-
Cell Seeding: Seed EGFR-mutant NSCLC cells (e.g., HCC827, PC-9) into a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (Gefitinib and pyrimidine derivative). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is chosen to allow for multiple cell doubling times, making antiproliferative effects more pronounced.[18]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Quantitative Comparison: Performance Metrics
The following tables present known performance data for gefitinib and illustrative, hypothetical data for a novel pyrimidine-based inhibitor ("Compound X") for comparative purposes.
Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R mutant) | EGFR (T790M resistant) |
|---|---|---|---|
| Gefitinib | 30 - 100 | 5 - 20 | > 1000 |
| Compound X (Hypothetical) | 150 | 10 | 150 |
Data for Gefitinib are representative values from published literature. Data for Compound X are illustrative for a potential next-generation inhibitor.
Table 2: Comparative Cell Proliferation Inhibition (GI₅₀, µM) in NSCLC Cell Lines
| Compound | NCI-H358 (WT EGFR) | HCC827 (EGFR ex19del) | NCI-H1975 (L858R/T790M) |
|---|---|---|---|
| Gefitinib | > 10 | ~ 0.015 | > 10 |
| Compound X (Hypothetical) | > 10 | ~ 0.020 | ~ 0.5 |
Data for Gefitinib are representative values. Data for Compound X are illustrative.
Overcoming Clinical Challenges: The Role of Novel Scaffolds
The clinical utility of first-generation EGFR inhibitors like gefitinib is limited by acquired resistance.[7] The development of novel scaffolds is a key strategy to address this challenge. The pyrimidine core, for instance, is central to the third-generation inhibitor osimertinib, which was specifically designed to be active against the T790M resistance mutation.
The versatility of the 5-bromo-pyrimidine scaffold allows medicinal chemists to systematically explore the chemical space around the core, optimizing substituents to achieve a desired target profile:
-
Potency against resistant mutants: By modifying the groups at the 2, 4, and 5 positions, it's possible to design molecules that form different interactions within the kinase active site, bypassing the steric hindrance caused by the T790M mutation.
-
Selectivity over Wild-Type EGFR: Fine-tuning the molecule can reduce its affinity for wild-type EGFR, which is expressed in healthy tissues like skin and the gastrointestinal tract. This can lead to a wider therapeutic window and fewer side effects like rash and diarrhea.[21]
Conclusion for the Drug Development Professional
This guide presents a comparative framework for evaluating a novel chemical scaffold against an established clinical drug.
-
Gefitinib serves as a vital benchmark, representing a highly successful, first-generation targeted therapy. Its well-defined mechanism, extensive clinical data, and known resistance pathways provide a clear set of performance criteria that any new inhibitor must meet or exceed.
-
The 5-Bromo-4-(4-ethylphenyl)pyrimidine scaffold exemplifies the potential of modern medicinal chemistry. Its identity as a privileged structure, combined with the synthetic versatility afforded by the bromo-substituent, provides a powerful platform for generating diverse chemical libraries. This enables a systematic approach to developing next-generation inhibitors that can be tailored to overcome specific clinical challenges, such as the T790M resistance mutation that limits gefitinib's long-term efficacy.
For drug development professionals, the path forward involves leveraging the insights gained from early inhibitors like gefitinib to guide the rational design of new agents based on versatile and potent scaffolds like the pyrimidine core.
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A Comparative Guide to EGFR Tyrosine Kinase Inhibitors: Evaluating 5-Bromo-4-(4-ethylphenyl)pyrimidine in the Landscape of Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several generations of Tyrosine Kinase Inhibitors (TKIs) demonstrating significant clinical efficacy. This guide provides a comparative analysis of the hypothetical novel compound, 5-Bromo-4-(4-ethylphenyl)pyrimidine, against established EGFR TKIs. We will explore the chemical rationale for its design, its potential mechanism of action, and the experimental workflows required to validate its efficacy and selectivity. By contextualizing this novel agent within the existing landscape of EGFR inhibitors, we aim to provide a framework for the evaluation of new chemical entities in this critical area of drug discovery.
The Central Role of EGFR in Oncology and the Evolution of TKIs
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through mutations in the EGFR gene, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][3] The development of small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain has revolutionized the treatment of EGFR-mutant cancers.[4][5][6]
The clinical journey of EGFR TKIs has been marked by a generational evolution, each designed to overcome specific resistance mechanisms:
-
First-Generation (Reversible): Gefitinib and Erlotinib are reversible inhibitors that show significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[4] However, their effectiveness is often limited by the emergence of the T790M "gatekeeper" mutation.[3]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib were developed to be more potent and to form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition.[7][8][9][10] While active against some T790M-mutant clones, their clinical utility in this setting is limited by dose-limiting toxicities associated with wild-type (WT) EGFR inhibition.[8]
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib represents a significant advancement, designed to selectively target both activating mutations and the T790M resistance mutation while sparing WT EGFR.[11][12][13] This improved selectivity profile results in a better therapeutic window. However, resistance to osimertinib can emerge, often through mutations at the C797S residue, which prevents covalent bond formation.[11][14]
This continuous cycle of innovation and acquired resistance underscores the need for novel EGFR inhibitors with differentiated mechanisms of action or improved properties.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a common heterocyclic scaffold found in a multitude of biologically active compounds, including several approved kinase inhibitors.[15][16][17] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of targeted therapies.[18] Indeed, many successful EGFR inhibitors, including osimertinib, incorporate a pyrimidine core.[18]
Introducing 5-Bromo-4-(4-ethylphenyl)pyrimidine: A Hypothetical Candidate
While specific biological data for 5-Bromo-4-(4-ethylphenyl)pyrimidine as an EGFR inhibitor is not extensively available in the public domain, its structure presents several features that warrant investigation. The 4-phenylpyrimidine core is a known hinge-binding motif. The bromine atom at the 5-position and the ethyl group on the phenyl ring offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies on similar pyrimidine series have shown that substitutions at these positions can significantly impact biological activity.[19]
Comparative Analysis: Benchmarking Against the Gold Standards
To understand the potential of a novel agent like 5-Bromo-4-(4-ethylphenyl)pyrimidine, it is essential to compare its projected and experimentally determined properties against established EGFR TKIs.
| Feature | Gefitinib / Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) | 5-Bromo-4-(4-ethylphenyl)pyrimidine (Hypothetical) |
| Binding Mode | Reversible, ATP-competitive | Covalent, irreversible | Covalent, irreversible, mutant-selective | ATP-competitive (likely reversible, potential for covalent modification with further chemistry) |
| Primary Targets | Activating EGFR mutations (e.g., Exon 19 del, L858R) | Activating EGFR mutations, HER2 | Activating EGFR mutations, T790M resistance mutation | To be determined; initial hypothesis would be pan-EGFR inhibition |
| Key Advantage | First-in-class, established efficacy | Broad HER family inhibition, potent | High selectivity for mutant over wild-type EGFR, CNS penetration | Potential for novel structure-activity relationships, alternative resistance profile |
| Key Limitation | Ineffective against T790M mutation | Dose-limiting toxicities due to wild-type EGFR inhibition | Emergence of C797S resistance mutations | Unknown efficacy, selectivity, and resistance mechanisms |
Experimental Workflow for Characterization and Comparison
A rigorous and systematic experimental cascade is necessary to characterize a novel EGFR inhibitor.
A. In Vitro Biochemical Assays: Determining Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compound against purified EGFR kinase domains.
Protocol: In Vitro EGFR Kinase Assay (Luminescent ATP Depletion Assay)
Objective: To determine the IC50 value of 5-Bromo-4-(4-ethylphenyl)pyrimidine against wild-type and mutant EGFR.
Materials:
-
Recombinant human EGFR (wild-type, L858R, Exon 19 del, T790M, etc.)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)[20]
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (5-Bromo-4-(4-ethylphenyl)pyrimidine) and control inhibitors (e.g., Gefitinib, Osimertinib)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add the kinase buffer, EGFR enzyme, and the serially diluted compounds. b. Incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection (ADP-Glo™ Protocol): a. Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. Cellular Assays: Assessing On-Target Activity and Anti-proliferative Effects
Moving into a cellular context is crucial to confirm that the compound can penetrate cells and inhibit EGFR signaling, leading to a functional anti-cancer effect.
Protocol: Cellular EGFR Phosphorylation Assay (Western Blot)
Objective: To assess the ability of 5-Bromo-4-(4-ethylphenyl)pyrimidine to inhibit EGF-stimulated EGFR phosphorylation in cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A431 - high WT EGFR; HCC827 - Exon 19 del; H1975 - L858R/T790M)
-
Cell culture media and supplements
-
Test compound and controls
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
Secondary antibodies
Procedure:
-
Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Serum-starve the cells for 16-18 hours to reduce basal EGFR activity.[22] c. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[22]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies. c. Visualize the protein bands using an appropriate detection system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizing the Mechanism and Workflow
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the mechanism of TKI inhibition.
Experimental Workflow for Novel TKI Characterization
Caption: Stepwise workflow for the characterization of a novel TKI.
Conclusion and Future Directions
While 5-Bromo-4-(4-ethylphenyl)pyrimidine remains a hypothetical agent in the context of EGFR inhibition based on current literature, its pyrimidine core represents a validated starting point for the design of novel kinase inhibitors. The true potential of this and similar compounds can only be unlocked through the rigorous experimental evaluation outlined in this guide. By systematically assessing its potency, selectivity, cellular activity, and ultimately, its in vivo efficacy, researchers can determine if such a molecule offers a meaningful advantage over existing therapies. The ongoing challenge in EGFR-targeted therapy is not just to inhibit the primary oncogenic driver but to anticipate and overcome the inevitable emergence of resistance. The exploration of novel chemical matter, such as substituted phenylpyrimidines, is a critical component of this endeavor.
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MDPI. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
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Validating the Kinase Inhibitory Potential of 5-Bromo-4-(4-ethylphenyl)pyrimidine: A Comparative Guide
For researchers and drug development professionals, the pyrimidine scaffold represents a privileged structure in the design of kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for competitive binding to the kinase hinge region, a foundational principle in modern targeted therapies. This guide provides a comprehensive framework for validating the kinase inhibitory activity of a novel pyrimidine derivative, 5-Bromo-4-(4-ethylphenyl)pyrimidine. We will objectively compare its potential performance with established kinase inhibitors and provide detailed experimental protocols to support these evaluations.
Our approach is grounded in a multi-tiered screening cascade, beginning with a broad interrogation of the kinome to identify potential targets, followed by focused biochemical and cellular assays to quantify potency, selectivity, and on-target engagement. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Initial Hypothesis and Comparator Selection
Given the prevalence of the 4-aryl-pyrimidine core in known kinase inhibitors, it is hypothesized that 5-Bromo-4-(4-ethylphenyl)pyrimidine will exhibit inhibitory activity against one or more protein kinases. The 5-bromo substitution may further enhance binding affinity or modulate selectivity.
To provide a robust comparative analysis, we have selected two well-characterized kinase inhibitors with distinct profiles:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases.[1][2] It will serve as a positive control for general kinase inhibition.
-
Dasatinib: A multi-kinase inhibitor approved for clinical use, with potent activity against BCR-ABL, Src family kinases, c-KIT, and PDGFR.[3][4] It represents a more targeted, yet still multi-specific, inhibitor profile.
Experimental Validation Workflow
Our validation strategy is designed as a funnel, starting with a broad screen to identify potential targets and progressively narrowing down to specific, well-characterized interactions.
Phase 1: Unbiased Target Identification with Kinobeads
To cast a wide net and identify potential kinase targets of 5-Bromo-4-(4-ethylphenyl)pyrimidine in an unbiased manner, we will employ kinobeads affinity chromatography coupled with quantitative mass spectrometry.[5][6] This powerful chemical proteomics approach utilizes beads coated with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.
Experimental Rationale: By pre-incubating a cell lysate with our test compound, we can observe which kinases are competed off the kinobeads. This provides a direct readout of the compound's binding partners within a complex proteome.
Detailed Protocol: Kinobeads Affinity Chromatography
-
Cell Lysate Preparation:
-
Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) to ~80% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add increasing concentrations of 5-Bromo-4-(4-ethylphenyl)pyrimidine, Dasatinib, or Staurosporine (e.g., 0.1, 1, 10, 100 µM) to the lysates. Include a DMSO vehicle control.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-washed kinobeads to each lysate.
-
Incubate for another hour at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Desalt the resulting peptides for mass spectrometry analysis.
-
-
Data Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Quantify the relative abundance of each identified kinase in the different treatment groups.
-
Kinases that show a dose-dependent decrease in abundance in the presence of the inhibitor are considered potential targets.
-
Phase 2: Determining In Vitro Potency and Selectivity
Once a list of potential kinase targets is generated from the kinobeads experiment, the next step is to validate these interactions and determine the inhibitory potency (IC50) using in vitro biochemical assays. We will utilize three common assay platforms to demonstrate the versatility of these methods.
Recommended Assay Platforms:
-
ADP-Glo™ Kinase Assay (Promega): This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a universal method for monitoring kinase activity.[7][8]
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the displacement of a fluorescent tracer from the kinase active site by an inhibitor.
-
Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific): This FRET-based assay measures the phosphorylation of a synthetic peptide substrate by the kinase.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at the Km concentration for the respective kinase.
-
Prepare a serial dilution of 5-Bromo-4-(4-ethylphenyl)pyrimidine, Dasatinib, and Staurosporine in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate/ATP mix to wells containing the serially diluted inhibitors.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the recommended reaction time (typically 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
The IC50 values obtained from the biochemical assays should be summarized in a clear and concise table for easy comparison.
| Kinase Target | 5-Bromo-4-(4-ethylphenyl)pyrimidine IC50 (µM) | Dasatinib IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | [Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Kinase B | [Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Kinase C | [Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
Phase 3: Confirming Cellular Target Engagement
A critical step in validating a kinase inhibitor is to demonstrate that it can bind to its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose. It is based on the principle that the binding of a ligand to a protein stabilizes it against thermal denaturation.
Experimental Rationale: By treating intact cells with our compound and then heating them, we can measure the amount of soluble target protein remaining. An increase in the thermal stability of a kinase in the presence of the compound is strong evidence of target engagement.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with various concentrations of 5-Bromo-4-(4-ethylphenyl)pyrimidine, the comparator compounds, or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for each treatment condition to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Illustrating the Broader Context: Signaling Pathways
To provide a comprehensive understanding of the potential biological impact of inhibiting the identified target kinases, it is essential to visualize their roles in relevant signaling pathways.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial validation of the kinase inhibitory activity of 5-Bromo-4-(4-ethylphenyl)pyrimidine. By employing a multi-faceted approach that combines unbiased target identification, quantitative in vitro potency determination, and cellular target engagement confirmation, researchers can build a comprehensive profile of this novel compound. The inclusion of well-characterized comparator inhibitors ensures that the experimental data is placed in the proper context, allowing for a clear assessment of the compound's potential as a chemical probe or a starting point for further drug discovery efforts.
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A Comparative Guide to Assessing Off-Target Effects of Novel Pyrimidine-Based Compounds in Cell Lines: A Case Study with 5-Bromo-4-(4-ethylphenyl)pyrimidine
Introduction
In the landscape of modern drug discovery, the pyrimidine scaffold represents a "privileged structure," a molecular framework that frequently yields compounds with high affinity for diverse biological targets.[1] Its unique physicochemical properties, particularly the ability to form key hydrogen bonds within ATP-binding pockets, have made it a cornerstone in the development of kinase inhibitors.[2] However, this versatility comes with a significant challenge: the risk of off-target interactions. Unintended binding to proteins other than the desired therapeutic target can lead to unforeseen toxicities or reduced efficacy, and is a primary cause of late-stage clinical trial failures.[3][4] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a supplementary exercise but a critical step in its validation.
This guide presents a comprehensive, field-proven strategy for characterizing the off-target effects of a novel pyrimidine-based compound, using the hypothetical molecule 5-Bromo-4-(4-ethylphenyl)pyrimidine (hereafter referred to as Cpd-X ) as a case study. We will operate under a common drug discovery scenario: Cpd-X has been identified in a high-throughput phenotypic screen for its potent anti-proliferative effects in a non-small cell lung cancer (NSCLC) cell line, but its molecular mechanism of action is unknown. Our objective is to delineate a systematic workflow to identify its primary target(s), quantify its selectivity profile across the proteome, and compare its performance against established alternatives. This process demonstrates a self-validating system, where orthogonal methodologies are employed to build a cohesive and trustworthy target profile.
Section 1: Initial Hypothesis Generation via In Silico Profiling
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we leverage computational methods to generate an informed hypothesis. Chemical similarity-based algorithms compare the structure of our hit compound to vast libraries of molecules with known biological activities.[3] This predictive step is invaluable for narrowing the experimental search space and designing more intelligent validation assays.
The logical first step is to predict the most probable biological targets for Cpd-X based on its structure. We utilize a target prediction tool that analyzes chemical similarity to known ligands. This provides a probabilistic map of potential target classes, guiding our initial experimental strategy.
Caption: Initial workflow from phenotypic hit to data-driven hypothesis.
Data Summary 1: Predicted Target Classes for Cpd-X
| Target Class | Probability Score | Rationale |
| Protein Kinases | 0.78 | High structural similarity to known kinase inhibitors with pyrimidine cores.[5] |
| G-Protein Coupled Receptors | 0.11 | Low similarity. |
| Nuclear Receptors | 0.06 | Low similarity. |
| Ion Channels | 0.05 | Low similarity. |
Based on this in silico analysis, we formulate the primary hypothesis that Cpd-X exerts its anti-proliferative effect by inhibiting one or more protein kinases.
Section 2: Unbiased Proteome-Wide Experimental Target Identification
Trustworthiness: A computational prediction is only a hypothesis. To build a robust and trustworthy case, we must identify the direct binding partners of Cpd-X in an unbiased, experimental manner within a complex biological system. We employ two powerful and orthogonal chemoproteomic strategies to identify high-affinity targets directly from cell lysates: Compound-Centric Chemical Proteomics (CCCP) and Thermal Proteome Profiling (TPP).[6][7] Using both methods provides a self-validating system; high-confidence hits are those identified by both independent approaches.
-
Compound-Centric Chemical Proteomics (CCCP): This method involves immobilizing Cpd-X on a solid support (beads) to "fish" for its binding partners in a cell lysate.[6] Proteins that bind to the compound are isolated and identified via mass spectrometry.
-
Thermal Proteome Profiling (TPP): This technique leverages the principle that protein-ligand binding increases the thermal stability of the target protein.[7] It requires no modification of the compound, providing a key advantage. Cell lysates are treated with Cpd-X, heated across a temperature gradient, and the aggregated proteins are separated from the soluble ones. The proteins that remain soluble at higher temperatures in the presence of Cpd-X are its binding targets.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture & Lysis: Culture A549 (NSCLC) cells to ~80% confluency. Harvest and lyse cells in native lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[8]
-
Lysate Preparation: Centrifuge the lysate at high speed to pellet debris. Collect the supernatant and determine the protein concentration.
-
Compound Treatment: Aliquot the cell lysate. Treat one set with Cpd-X (e.g., at 10 µM) and the other with a vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature.
-
Thermal Challenge: Create 10 aliquots for both the treated and control groups. Heat each aliquot to a different temperature (e.g., from 40°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble/Aggregated Fractions: Centrifuge all samples at high speed to pellet the heat-aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Sample Preparation for Mass Spectrometry: Prepare all 20 samples (2 groups x 10 temperatures) for proteomic analysis using a standard trypsin digestion and tandem mass tag (TMT) labeling protocol for relative quantification.
-
LC-MS/MS Analysis & Data Interpretation: Analyze the samples by LC-MS/MS. Plot the relative abundance of each protein as a function of temperature to generate "melting curves." A rightward shift in the melting curve for a protein in the Cpd-X-treated group indicates stabilization and a direct binding interaction.
Data Summary 2: Top Protein Hits for Cpd-X from Orthogonal Unbiased Screens
| Protein Target | CCCP Rank | TPP Thermal Shift (ΔTm) | Cellular Function | Confidence |
| Anaplastic Lymphoma Kinase (ALK) | 1 | +5.8°C | Receptor Tyrosine Kinase, Oncogene | High |
| Cyclin-Dependent Kinase 2 (CDK2) | 2 | +2.1°C | Cell Cycle Regulation | Medium |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | 5 | +1.9°C | Signal Transduction | Medium |
| Pyruvate Kinase (PKM) | Not detected | +0.5°C | Metabolism | Low |
| Heat Shock Protein 90 (HSP90) | 3 | Not significant | Chaperone | Low (Common non-specific hit) |
The combined data from two orthogonal, unbiased methods strongly indicate that Anaplastic Lymphoma Kinase (ALK) is the primary, high-affinity target of Cpd-X in NSCLC cells.
Section 3: Focused Kinome-Wide Selectivity Profiling
Expertise & Experience: Identifying the primary target is only half the story. We must now quantify the selectivity of Cpd-X. Kinases share a structurally conserved ATP-binding pocket, making off-target inhibition common.[9] A broad biochemical screen against hundreds of kinases is the industry standard for defining a compound's selectivity window.[10] This allows us to compare Cpd-X directly against alternatives: one known for its high selectivity and another for its broader activity profile.
For this, we will compare Cpd-X to two well-characterized ALK inhibitors:
-
Alternative A (Ceritinib): A highly potent and selective second-generation ALK inhibitor.
-
Alternative B (Crizotinib): A first-generation inhibitor known to also potently inhibit MET and ROS1 kinases.[11]
Caption: Workflow for quantitative kinome selectivity profiling.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare serial dilutions of Cpd-X, Alternative A, and Alternative B in DMSO.
-
Assay Execution: Submit compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The service will perform activity-based assays for a panel of >400 purified human kinases.[12]
-
Assay Principle: Assays typically measure the consumption of ATP or the generation of ADP as a readout of kinase activity. The reaction is run in the presence of the kinase, its specific substrate, ATP, and the test compound.
-
Data Analysis: The service provider will report the percent inhibition at a given concentration (e.g., 1 µM) and calculate IC50 values for kinases that are significantly inhibited.
-
Selectivity Calculation: Calculate a selectivity score (S-score) or entropy score to quantify promiscuity. A lower score indicates higher selectivity.[11]
Data Summary 3: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Cpd-X | Alternative A (Ceritinib) | Alternative B (Crizotinib) |
| ALK | 5.2 | 2.5 | 20.1 |
| MET | 2,150 | >10,000 | 8.5 |
| ROS1 | 890 | 5,600 | 12.3 |
| LTK | 45 | 15 | >10,000 |
| FAK | >10,000 | >10,000 | 150 |
| Selectivity Score (S10) * | 0.02 | 0.01 | 0.15 |
*S10 score calculated as the number of kinases with IC50 < 10x ALK IC50, divided by the total number of kinases tested. A lower score is more selective.
This direct comparison reveals that Cpd-X has a highly selective profile, comparable to the best-in-class Alternative A (Ceritinib). It shows potent on-target activity against ALK with a minor interaction with the related kinase LTK, but avoids the significant off-target activities of Alternative B (Crizotinib) against MET and ROS1.
Section 4: Cellular Target Engagement and Downstream Pathway Analysis
Trustworthiness: Biochemical assays use purified enzymes. To confirm that Cpd-X engages ALK within the complex environment of a living cell and modulates its signaling output, we must perform cell-based assays. The gold standard is to measure the phosphorylation of a direct downstream substrate of the target kinase. For ALK, a key substrate is STAT3. Inhibition of ALK should lead to a dose-dependent decrease in STAT3 phosphorylation at Tyr705.
Caption: ALK signaling pathway and the point of inhibition by Cpd-X.
Experimental Protocol: Western Blot for p-STAT3
-
Cell Line Selection: Use an NSCLC cell line with a known ALK fusion, such as H3122, which renders it dependent on ALK signaling.
-
Compound Treatment: Plate H3122 cells and allow them to adhere overnight. Treat cells with a dose-response curve of Cpd-X, Alternative A, and Alternative B for 2 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A β-actin antibody should be used as a loading control.
-
Detection and Analysis: Use chemiluminescent detection to visualize bands. Quantify band intensity and normalize the p-STAT3 signal to the total STAT3 signal. Calculate the EC50 value for the inhibition of STAT3 phosphorylation.
Data Summary 4: Cellular Pathway Inhibition (EC50, nM)
| Assay | Cpd-X | Alternative A (Ceritinib) | Alternative B (Crizotinib) |
| p-STAT3 Inhibition (H3122 cells) | 15.8 | 8.1 | 65.2 |
| Cell Proliferation (H3122, 72h) | 18.5 | 9.5 | 70.8 |
Conclusion and Overall Assessment
This systematic, multi-pronged investigation provides a high-confidence assessment of 5-Bromo-4-(4-ethylphenyl)pyrimidine (Cpd-X). By integrating in silico prediction with orthogonal, unbiased proteomic methods, we robustly identified ALK as its primary molecular target. Subsequent comparative profiling revealed a highly selective kinase inhibition profile, distinguishing it from broader-spectrum inhibitors like Crizotinib and placing it in a similar selectivity class as the highly optimized Ceritinib. Crucially, we validated that this biochemical selectivity translates to on-target pathway modulation in living cancer cells.
Final Comparison:
-
5-Bromo-4-(4-ethylphenyl)pyrimidine (Cpd-X): A novel, potent, and highly selective ALK inhibitor. Its clean off-target profile suggests a lower potential for toxicities related to MET or ROS1 inhibition.
-
Alternative A (Ceritinib): The benchmark for a highly selective ALK inhibitor. Cpd-X demonstrates a comparable selectivity profile.
-
Alternative B (Crizotinib): An effective but less selective multi-kinase inhibitor. Its off-target activities on MET and ROS1 can be therapeutically relevant in some contexts but represent potential liabilities in others.
Based on this comprehensive analysis, Cpd-X emerges as a high-quality chemical probe for studying ALK biology and a promising lead compound for further therapeutic development, meriting advancement into more complex preclinical models. This guide demonstrates that a logical, stepwise application of modern pharmacological techniques can efficiently and reliably de-risk novel chemical matter, providing the trustworthy data necessary for informed decision-making in drug discovery.
References
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A. A. K. Al-Khafaji, M. Taskin Tok, and A. G. Tzakos, "A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules," Frontiers in Chemistry, 2019. [Link]
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D. A. Moffat, F. Vincent, J. A. Lee, J. Olsen, and A. G. Tzakos, "Phenotypic Drug Discovery: Recent successes, lessons learned and new directions," Nature Reviews Drug Discovery, 2017. [Link]
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D. V. Verbitskiy, et al., "Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents," Bioorganic & Medicinal Chemistry Letters, 2017. [Link]
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M. V. Holmes, C. E. E. Williams, G. D. Smith, and A. D. Hingorani, "Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib," PLoS Medicine, 2021. [Link]
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Y. Li, et al., "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer," European Journal of Medicinal Chemistry, 2020. [Link]
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P. Cohen, "The selectivity of protein kinase inhibitors: a further update," The Biochemical Journal, 2007. [Link]
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S. van der Mijn, et al., "Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma," Frontiers in Oncology, 2022. [Link]
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A. K. K. V. Poddutoori, et al., "Recent Advances in Pyrimidine-Based Drugs," Molecules, 2020. [Link]
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Y. Liu, et al., "Off-target identification by chemical proteomics for the understanding of drug side effects," Expert Opinion on Drug Discovery, 2020. [Link]
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Technology Networks, "Phenotypic Screening: A Powerful Tool for Drug Discovery," Technology Networks, 2023. [Link]
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M. P. G. van der Meer, et al., "Drug Discovery in Liver Disease Using Kinome Profiling," International Journal of Molecular Sciences, 2021. [Link]
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Creative Biolabs, "Chemoproteomics-based Off-Target Screening of Small Molecule Drugs," Creative Biolabs, 2024. [Link]
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BPS Bioscience, "Kinase Screening & Profiling Service," BPS Bioscience, 2024. [Link]
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M. Artini, et al., "Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily," Scientific Reports, 2015. [Link]
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J. A. L. Wells, et al., "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold," RSC Medicinal Chemistry, 2020. [Link]
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Eurofins DiscoverX, "Accelerating kinase drug discovery with validated kinase activity assay kits," Eurofins DiscoverX, 2024. [Link]
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H. J. A. G. van de Wetering, et al., "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets," British Journal of Pharmacology, 2013. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Scaffold - A Double-Edged Sword in Kinase Inhibition
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows it to effectively bind to the highly conserved ATP-binding pocket of many kinases, making it a powerful starting point for drug design.[3][4] However, this very feature presents a significant challenge: a high potential for cross-reactivity, or "off-target" binding.[5]
While polypharmacology can sometimes be beneficial, unintended kinase inhibition can lead to toxicity and complicate the interpretation of experimental results.[5][6] Therefore, rigorous and multi-faceted cross-reactivity profiling is not merely a regulatory checkbox but a critical step in developing selective chemical probes and safe, effective therapeutics.[7]
This guide provides an in-depth comparison of methodologies to profile pyrimidine-based inhibitors, explaining the causality behind experimental choices and providing field-proven protocols. We will compare several inhibitors to illustrate how different profiling strategies can reveal their true selectivity profiles.
Comparative Analysis of Pyrimidine-Based Inhibitors
To understand the nuances of selectivity, we will compare three distinct pyrimidine-based inhibitors: Ibrutinib , a covalent Bruton's tyrosine kinase (BTK) inhibitor; Palbociclib , a highly selective CDK4/6 inhibitor; and Gefitinib , a first-generation EGFR inhibitor.
| Inhibitor | Primary Target(s) | Key Off-Targets (selected) | Selectivity Score (Example) | Therapeutic Area |
| Ibrutinib | BTK (covalent) | EGFR, TEC, ITK, BLK, BMX | S10(1µM) = 2.5% (highly promiscuous) | Oncology (B-cell malignancies) |
| Palbociclib | CDK4, CDK6 | Low activity against other CDKs | S10(1µM) > 80% (highly selective) | Oncology (HR+ Breast Cancer) |
| Gefitinib | EGFR | Limited activity against other kinases | S10(1µM) > 50% (selective) | Oncology (NSCLC) |
Note: Selectivity scores are illustrative and depend on the specific kinase panel and concentration used. A higher S10 score indicates greater selectivity.
Ibrutinib's efficacy in treating B-cell cancers is well-established, but its off-target effects on kinases like EGFR are linked to some of its clinical side effects.[3] In contrast, Palbociclib's high selectivity for CDK4/6 minimizes off-target toxicities, a testament to successful structure-based design. Gefitinib represents an intermediate case, being relatively selective for EGFR but susceptible to resistance mutations.[8] This comparison underscores the need for comprehensive profiling to understand an inhibitor's complete biological impact.
Methodologies for Kinase Inhibitor Selectivity Profiling
A robust profiling strategy employs a combination of biochemical, cell-based, and systems-level approaches to build a complete picture of an inhibitor's specificity. No single method is sufficient; they provide complementary data that, when integrated, yield a high-confidence selectivity profile.
Biochemical Assays: The Foundational Screen
Biochemical assays are the first line of assessment, directly measuring the interaction between an inhibitor and a purified kinase. They are essential for determining intrinsic affinity and for broad screening against large panels of kinases.
Causality Behind Experimental Choices:
-
Why screen broadly? The human kinome has over 500 members.[5] Screening against a large, representative panel (e.g., KINOMEscan®'s 468 kinases) is crucial to identify unexpected off-targets.[9]
-
Why measure Kd? While IC50 values from enzymatic assays are useful, a direct binding affinity (Kd) measurement is independent of ATP concentration and provides a more fundamental measure of the drug-target interaction.[9]
-
Why use ATP-competitive assays? Pyrimidine-based inhibitors primarily target the ATP pocket.[4] An ATP-competitive binding assay format directly probes this mechanism of action.[9]
This protocol describes the principles of a competition binding assay, a common high-throughput method for kinase profiling.[9]
Caption: KINOMEscan® competition binding assay workflow.
Step-by-Step Methodology:
-
Preparation: Test compounds are prepared in DMSO at a concentration 100x the final desired screening concentration.
-
Assay Plate Setup: The test compound, a specific DNA-tagged kinase, and an immobilized, active-site-directed ligand are combined in the wells of a microtiter plate. A DMSO-only control is included for each kinase.
-
Equilibration: The plates are incubated at room temperature to allow the binding reactions to reach equilibrium. The core principle is a competition: the test compound competes with the immobilized ligand for binding to the kinase.[9]
-
Capture & Wash: The solid support (beads) with the immobilized ligand is washed to remove any kinase that did not bind. If the test inhibitor is potent, it will prevent the kinase from binding to the beads, and the kinase will be washed away.
-
Quantification: The amount of kinase remaining bound to the beads is quantified using qPCR to detect the unique DNA tag on each kinase.[9]
-
Data Analysis: The qPCR signal from the test compound well is compared to the DMSO control well. A low signal indicates strong inhibition. Results are typically reported as "% Control," where a lower number signifies a stronger interaction.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
Biochemical hits must be validated in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly confirm that a compound binds to its target inside intact cells.[10]
Causality Behind Experimental Choices:
-
Why CETSA? It provides direct evidence of target engagement. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[11] This confirms the compound not only enters the cell but also finds and binds its intended target in the complex cellular milieu.[12]
-
Why is this a self-validating system? A positive thermal shift is a direct biophysical consequence of binding. The experiment includes a vehicle (DMSO) control, which establishes the baseline thermal stability of the target protein. A statistically significant shift in the presence of the inhibitor validates the interaction.
This protocol outlines the classic CETSA workflow for assessing the target engagement of a single protein.[11][13]
Caption: Workflow for a classic CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment: Grow the cell line of interest to a suitable density. Treat cells with the pyrimidine-based inhibitor or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a buffered solution.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes to a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is critical for releasing intracellular proteins without using detergents that might disrupt binding.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the thermally denatured and aggregated proteins.
-
Sample Preparation & Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Denature these samples in loading buffer, and analyze them by SDS-PAGE and Western blotting using a specific antibody for the target kinase.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target stabilization and engagement.[11]
Systems-Level Profiling: Assessing Functional Kinome Activity
Ultimately, the goal of a kinase inhibitor is to modulate cellular signaling. Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of the functional consequences of kinase inhibition.[14][15]
Causality Behind Experimental Choices:
-
Why Phosphoproteomics? Kinase activity results in the phosphorylation of substrate proteins.[16] By quantifying changes in thousands of phosphosites across the proteome after inhibitor treatment, we can infer the activity of upstream kinases.[15] This approach reveals not only direct targets but also indirect effects on signaling networks.[14]
-
Why is this a self-validating system? The method identifies the phosphorylation motifs that are significantly down-regulated. By matching these motifs to the known substrate specificities of kinases, one can build a high-confidence list of inhibited kinases. If the primary target's known substrates are significantly dephosphorylated, it validates the on-target effect. The appearance of other dephosphorylated substrate families points to off-targets.
This protocol provides a high-level overview of a typical stable isotope labeling by amino acids in cell culture (SILAC)-based phosphoproteomics workflow.
Caption: SILAC-based phosphoproteomics workflow.
Step-by-Step Methodology:
-
Metabolic Labeling: Grow two populations of cells for several passages in specialized media. One ("Light") contains normal isotopic abundance amino acids (e.g., Arginine and Lysine), while the other ("Heavy") contains stable heavy isotope-labeled versions of the same amino acids.
-
Inhibitor Treatment: Treat the "Heavy" labeled cells with the pyrimidine-based inhibitor. Treat the "Light" labeled cells with vehicle (DMSO) for the same duration.
-
Sample Pooling and Lysis: Combine equal numbers of cells from the Heavy and Light populations. Lyse the combined cell pellet under denaturing conditions.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: This is a critical step. Use titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to selectively capture phosphopeptides from the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only by their isotopic mass (the Heavy/Light labels).
-
Data Analysis: Specialized software quantifies the relative abundance of the Heavy versus Light peptide in each pair. A ratio < 1 indicates that the phosphorylation event was down-regulated by the inhibitor.
-
Bioinformatics: The set of significantly down-regulated phosphosites is analyzed using bioinformatics tools (e.g., Kinase Set Enrichment Analysis) to infer which upstream kinases were inhibited.
Conclusion: An Integrated Approach to Defining Selectivity
The cross-reactivity profiling of pyrimidine-based kinase inhibitors is a complex but essential task. Relying on a single assay is insufficient and can be misleading. A robust strategy begins with broad biochemical screening to map the landscape of potential interactions. Key hits are then validated for direct target engagement within intact cells using methods like CETSA. Finally, systems-level approaches such as phosphoproteomics provide an unbiased view of the inhibitor's functional impact on the cellular signaling network.
By integrating these orthogonal approaches, researchers can build a high-fidelity profile of an inhibitor's on- and off-target activities. This knowledge is paramount for designing safer, more effective drugs and for developing highly selective chemical probes to accurately dissect kinase biology.
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Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Source: MDPI URL: [Link]
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Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: NIH URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Publishing URL: [Link]
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Title: Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. Source: PMC - NIH URL: [Link]
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A Comparative In Silico Analysis: Docking 5-Bromo-4-(4-ethylphenyl)pyrimidine Against Key Oncogenic Kinases
In the landscape of modern therapeutics, particularly in oncology, protein kinases stand out as a pivotal class of drug targets.[1][2] Their integral role in cellular signaling pathways, which when dysregulated can lead to uncontrolled cell proliferation, has made them the focus of intensive drug discovery efforts.[1][2] Within the vast chemical space of kinase inhibitors, molecules built upon a pyrimidine scaffold have emerged as a "privileged" structure. This is due to their ability to mimic the adenine ring of ATP, allowing them to form crucial hydrogen bond interactions within the kinase ATP-binding site, specifically with the highly conserved hinge region.[3][4][5]
This guide introduces a novel pyrimidine derivative, 5-Bromo-4-(4-ethylphenyl)pyrimidine , for in silico evaluation. The objective is to computationally investigate its potential as a kinase inhibitor by performing molecular docking studies against a panel of well-validated oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
To establish a benchmark for its potential efficacy, the docking performance of our lead compound will be objectively compared against established, clinically relevant inhibitors for each respective kinase:
-
Erlotinib for EGFR
-
Sorafenib for VEGFR2
This comparative analysis aims to provide researchers, scientists, and drug development professionals with a robust, data-driven perspective on the potential of this novel scaffold and a transparent, replicable methodology for conducting similar in silico evaluations.
Methodology: A Self-Validating Protocol for Kinase Docking
The credibility of any in silico study hinges on the rigor and validity of its methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the docking results. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental and Computational Workflow
The entire computational workflow, from target selection to final analysis, is outlined below. This systematic process ensures that each step logically follows the last, minimizing potential for error and providing a clear and traceable path for the investigation.
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A Comparative Guide to the Efficacy of 5-Bromopyrimidine Analogs in Cancer Cell Lines
In the landscape of anticancer drug discovery, pyrimidine analogs have long been a cornerstone of chemotherapy. The strategic incorporation of a bromine atom at the C-5 position of the pyrimidine ring has given rise to a class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of the efficacy of various 5-bromopyrimidine analogs in diverse cancer cell lines, delving into their mechanisms of action and the experimental data that underscore their promise. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these potent compounds.
Introduction: The Rationale for 5-Bromopyrimidine Analogs in Oncology
The pyrimidine scaffold is a fundamental component of nucleic acids, and its analogs can act as antimetabolites, interfering with DNA and RNA synthesis and repair, ultimately leading to cancer cell death. The introduction of a bromine atom at the fifth position of the pyrimidine ring enhances the lipophilicity and can alter the electronic properties of the molecule, often leading to improved cellular uptake and target engagement. This chemical modification has been a fruitful strategy in the development of novel anticancer agents with improved efficacy and selectivity.
This guide will explore the comparative cytotoxicity of several 5-bromopyrimidine analogs, benchmarked against the well-established pyrimidine analog, 5-fluorouracil (5-FU). We will dissect their impact on key cellular processes, including cell viability, apoptosis, and cell cycle progression, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
Comparative Cytotoxicity: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[1][2] The following table summarizes the IC50 values of various 5-bromopyrimidine analogs across a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 7i | HCT116 | Colon Carcinoma | 4.93 | 5-FU | 24.17 | [3] |
| HT-29 | Colon Carcinoma | 5.57 | 5-FU | 16.15 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 8.84 | 5-FU | 18.56 | [3] | |
| HeLa | Cervical Carcinoma | 14.16 | 5-FU | 42.48 | [3] | |
| Compound 3a | MCF-7 | Breast Adenocarcinoma | 5.988 | - | - | [4] |
| Compound 31 | MDA-MB-231 | Breast Adenocarcinoma | 4.2 | 5-FU | 9.6 | [5] |
| MCF-7 | Breast Adenocarcinoma | 2.4 | 5-FU | 4.8 | [5] | |
| CFMPY-2 | HeLa | Cervical Carcinoma | 2.28 µg/ml | Cisplatin | 5.27 µg/ml | [4] |
| A549 | Lung Carcinoma | 3.15 µg/ml | Cisplatin | 4.05 µg/ml | [4] | |
| CFMPY-4 | HeLa | Cervical Carcinoma | 3.42 µg/ml | Cisplatin | 5.27 µg/ml | [4] |
| A549 | Lung Carcinoma | 4.28 µg/ml | Cisplatin | 4.05 µg/ml | [4] |
Note: IC50 values for CFMPY compounds are reported in µg/ml.
The data clearly indicates that several novel 5-bromopyrimidine analogs exhibit significantly lower IC50 values compared to the standard chemotherapeutic agent 5-FU and, in some cases, cisplatin, across multiple cancer cell lines.[3][4][5] This enhanced potency highlights the potential of these analogs as more effective anticancer agents.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The superior cytotoxicity of 5-bromopyrimidine analogs is rooted in their ability to potently induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Many 5-bromopyrimidine derivatives have been shown to be potent inducers of apoptosis. This is often mediated through the intrinsic or mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3 and caspase-7.[6][7][8] Studies have demonstrated that certain pyrimidine derivatives can significantly upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance towards apoptosis.[6][9]
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Cell Cycle Arrest
In addition to inducing apoptosis, 5-bromopyrimidine analogs can disrupt the cell cycle, preventing cancer cells from proliferating. Depending on the specific analog and cell type, this arrest can occur at different phases of the cell cycle, most commonly at the G1/S or G2/M checkpoints.
Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10] Some pyrimidine derivatives have been shown to inhibit the activity of key CDKs, such as CDK1, CDK2, CDK4, and CDK9, leading to cell cycle arrest.[11][12] For instance, the inhibition of CDK1/cyclin B is crucial for the G2/M transition, and compounds that block this complex can effectively halt cell division.[10]
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival, and a potential target for 5-bromopyrimidine analogs.[5][13][14][15][16]
Detailed Experimental Protocols
To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-bromopyrimidine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-bromopyrimidine analogs in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[19]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data presented in this guide reveal important structure-activity relationships. The nature and position of substituents on the pyrimidine ring can significantly influence the anticancer activity.[11][20][21][22] For instance, the addition of certain aromatic or heterocyclic moieties can enhance the compound's ability to interact with its molecular targets.
Future research should focus on synthesizing and screening a broader range of 5-bromopyrimidine analogs to further elucidate these SARs. Moreover, in-depth studies into their effects on specific signaling pathways, including the identification of direct molecular targets, will be crucial for the rational design of next-generation pyrimidine-based anticancer drugs with improved efficacy and reduced toxicity. The promising in vitro results for several of the highlighted compounds warrant further investigation in preclinical in vivo models.
Conclusion
5-Bromopyrimidine analogs represent a promising class of anticancer agents with demonstrated superior efficacy compared to established chemotherapeutics in various cancer cell lines. Their ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways underscores their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of these potent compounds, with the ultimate goal of translating these preclinical findings into effective clinical therapies.
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A Senior Application Scientist's Guide to Validating the Antibacterial Mechanism of Action for Pyrimidine Derivatives
In the landscape of antimicrobial discovery, pyrimidine derivatives represent a versatile and enduring scaffold. From the classic dihydrofolate reductase (DHFR) inhibitor, trimethoprim, to novel candidates, understanding the precise mechanism of action (MOA) is paramount for advancing a compound from a promising hit to a clinical candidate.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a strategic, multi-faceted approach to rigorously validate the antibacterial MOA of pyrimidine derivatives. We will move beyond simple screening to build a self-validating experimental framework that establishes causality and provides a clear comparative analysis against alternative antibiotic classes.
Part 1: Foundational Analysis - Is It Bacteriostatic or Bactericidal?
Before delving into specific molecular targets, the first critical step is to characterize the fundamental nature of the compound's antibacterial effect. This initial data guides all subsequent experimental choices.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] It is the foundational metric of antibacterial potency. The broth microdilution method is a standardized and high-throughput approach.[5][6]
Protocol: Broth Microdilution MIC Assay [5][6][7]
-
Preparation: Prepare a twofold serial dilution of the pyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[7]
-
Inoculum: Prepare a standardized bacterial inoculum (typically ~5x10^5 CFU/mL) from a fresh culture.[5]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5][7]
-
Analysis: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.
Time-Kill Kinetic Assays
While MIC defines inhibition, it doesn't distinguish between static (inhibiting growth) and cidal (killing) activity. Time-kill assays provide this crucial insight by measuring the rate of bacterial killing over time.[8][9][10]
Protocol: Time-Kill Assay [9][11]
-
Setup: Inoculate flasks containing broth with a standardized bacterial suspension. Add the pyrimidine derivative at concentrations relative to its MIC (e.g., 1x, 4x, 8x MIC). Include a no-drug growth control.
-
Sampling: At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.[11]
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable colony-forming units (CFU/mL).
-
Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL (a 99.9% kill) is the benchmark for bactericidal activity.[11]
Part 2: Elucidating the Molecular Target - A Guided Workflow
With foundational data in hand, the investigation proceeds to identify the specific cellular pathway being disrupted. For pyrimidine derivatives, the canonical target is the folate biosynthesis pathway, but a systematic approach is necessary to confirm this or uncover novel mechanisms.
Caption: General workflow for validating the mechanism of action.
The Canonical Target: Dihydrofolate Reductase (DHFR) Inhibition
Many pyrimidine antibacterials, like trimethoprim, function as antifolates.[12] They competitively inhibit DHFR, an essential enzyme that converts dihydrofolate to tetrahydrofolate, a precursor for synthesizing purines and thymidylate, which are vital for DNA synthesis.[13][14]
Caption: Inhibition of the bacterial folic acid synthesis pathway.
A. In Vitro DHFR Enzyme Inhibition Assay
Directly testing the compound's effect on purified DHFR enzyme activity is the most definitive way to confirm this specific target.[15] The assay monitors the NADPH-dependent reduction of dihydrofolic acid, which can be measured by the decrease in absorbance at 340 nm.[16]
Protocol: DHFR Enzyme Inhibition Assay [16][17]
-
Reaction Mixture: In a UV-transparent 96-well plate, combine buffer, NADPH, and purified bacterial DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of the pyrimidine derivative to the wells. Include a no-inhibitor control (for 100% activity) and a known inhibitor like trimethoprim as a positive control.
-
Initiate Reaction: Add the substrate, dihydrofolic acid (FH2), to all wells to start the reaction.[17]
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity.
B. Metabolite Rescue Assays
This whole-cell assay provides crucial in vivo evidence. If a compound inhibits the folate pathway, its antibacterial effect should be reversed by supplying the downstream products of that pathway externally.[18]
Protocol: Metabolite Rescue Assay [18]
-
Setup: Perform a broth microdilution assay as described for MIC determination.
-
Supplementation: In parallel plates, supplement the growth medium with key metabolites such as thymidine, purines (e.g., hypoxanthine), and specific amino acids (glycine, methionine).[14]
-
Analysis: Compare the MIC values in the supplemented media to the baseline MIC. A significant increase in the MIC in the presence of these supplements strongly indicates that the compound's target is within the folate pathway.
Beyond DHFR: Unbiased Approaches for Novel Targets
If the compound does not inhibit DHFR or if metabolite rescue assays are negative, a broader, hypothesis-free approach is required to identify the affected cellular process.
A. Macromolecular Synthesis Assays
This technique determines which major biosynthetic pathway (DNA, RNA, protein, cell wall, or lipid synthesis) is primarily inhibited.[19][20] The assay measures the incorporation of radiolabeled precursors into their respective macromolecules.[21]
Protocol: Macromolecular Synthesis Assay [21][22]
-
Preparation: Grow a bacterial culture to the early-logarithmic phase.
-
Treatment: Expose aliquots of the culture to the pyrimidine derivative (at a concentration like 4x MIC), known inhibitors for each pathway (positive controls), and a no-drug control.
-
Radiolabeling: Add a specific radiolabeled precursor to each aliquot:
-
DNA: [³H]thymidine
-
RNA: [³H]uridine
-
Protein: [³H]leucine
-
Cell Wall (Peptidoglycan): [¹⁴C]N-acetylglucosamine
-
Lipid: [³H]glycerol
-
-
Precipitation: After a short incubation, stop the incorporation and precipitate the macromolecules using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on filters, wash away unincorporated precursors, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each pathway relative to the no-drug control. A strong, rapid inhibition of one pathway over the others points to the primary mechanism of action.
B. Bacterial Cytological Profiling (BCP)
BCP is a powerful imaging-based method that classifies antibiotics by the distinct morphological changes they induce in bacterial cells.[23][24][25] By staining the cell membrane, nucleoid (DNA), and cell wall, one can generate a cytological "fingerprint" of the compound's effect.[26]
Protocol: Bacterial Cytological Profiling [26][27]
-
Treatment: Treat log-phase bacteria with the pyrimidine derivative (at its MIC) for a defined period (e.g., 1-2 hours). Include known antibiotics as controls (e.g., ciprofloxacin for DNA damage, ampicillin for cell wall disruption).
-
Staining: Stain the cells with a cocktail of fluorescent dyes, such as FM 4-64 (membrane) and DAPI (nucleoid).
-
Imaging: Acquire images using fluorescence microscopy.
-
Analysis: Compare the morphology of the treated cells to the controls. For example:
-
DNA Synthesis Inhibitors: Often cause nucleoid condensation or decondensation.
-
Cell Wall Inhibitors: May cause cell filamentation, bulging, or lysis.
-
Protein Synthesis Inhibitors: Typically result in morphologies similar to untreated cells, but with growth arrest.
-
Membrane-Active Agents: Lead to membrane blebbing or rapid lysis.
-
Part 3: Comparative Analysis - Pyrimidine Derivative vs. Alternatives
To put the experimental data into context, it is essential to compare the profile of your pyrimidine derivative with well-characterized antibiotics from different classes. This highlights the unique or shared attributes of your compound.
Let's compare a hypothetical pyrimidine derivative, "Pyrimethamine-X" (a confirmed DHFR inhibitor), with Ampicillin (a β-lactam cell wall synthesis inhibitor).
| Experiment | Pyrimethamine-X (DHFR Inhibitor) | Ampicillin (Cell Wall Inhibitor) | Rationale for Difference |
| MIC | 1 µg/mL | 4 µg/mL | Potency is compound- and target-specific. |
| Time-Kill Assay | Bacteriostatic (minimal killing below 4x MIC) | Bactericidal (≥3-log kill at 4x MIC) | DHFR inhibition stops growth but doesn't actively lyse cells. β-lactams cause catastrophic cell wall failure, leading to lysis. |
| Metabolite Rescue | MIC increases >32-fold with thymidine + purines. | No change in MIC with supplements. | The effect of Pyrimethamine-X is bypassed by providing the end-products of the inhibited pathway. Ampicillin's target is unaffected by these metabolites. |
| Macromolecular Synthesis | Rapid and specific inhibition of DNA and RNA synthesis. | Rapid and specific inhibition of cell wall synthesis. | DHFR inhibition starves the cell of nucleotides, halting nucleic acid replication and transcription.[13] Ampicillin directly blocks peptidoglycan cross-linking. |
| Bacterial Cytological Profiling | Cells appear largely normal or slightly elongated with condensed nucleoids. | Cells form long, non-septated filaments, followed by eventual lysis. | Nucleotide depletion stalls the cell cycle. Inhibition of cell division machinery (penicillin-binding proteins) prevents septation, leading to filamentation. |
Conclusion
Validating the mechanism of action for a pyrimidine derivative is not a linear process but a cycle of hypothesis generation and rigorous testing. By systematically progressing from broad phenotypic effects (MIC, time-kill) to specific molecular interactions (enzyme assays, macromolecular synthesis, BCP), researchers can build a robust, evidence-based case for their compound's MOA. This comprehensive, self-validating approach, grounded in comparative analysis, is critical for identifying promising candidates and accelerating their path through the drug development pipeline.
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The Evolution of Precision Oncology: A Head-to-Head Comparison of Novel vs. First-Generation Pyrimidine Inhibitors in EGFR-Mutated NSCLC
A Senior Application Scientist's Guide to Understanding and Evaluating Next-Generation Kinase Inhibitors
The advent of targeted therapies has revolutionized the treatment landscape for many cancers, shifting the paradigm from broad-spectrum cytotoxics to precision medicines. Pyrimidine derivatives have emerged as a cornerstone scaffold in the design of potent kinase inhibitors, leading to significant clinical breakthroughs.[1][2][3][4][5] However, the challenge of acquired resistance necessitates continuous innovation. This guide provides a head-to-head comparison of a novel, third-generation pyrimidine inhibitor, Osimertinib, against a first-generation predecessor, Gefitinib, within the context of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC). We will delve into the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required for their evaluation.
The Target: EGFR Signaling in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades critical for cell growth, proliferation, and survival.[6][7][8] In a subset of NSCLC patients, specific activating mutations within the EGFR kinase domain lead to its constitutive activation, a state of "oncogene addiction" where the cancer cells become highly dependent on this single signaling pathway for their survival.[6][9] This dependency makes EGFR an ideal therapeutic target.
First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, were designed to compete with ATP at the kinase's binding site, effectively shutting down the hyperactive signaling and inducing tumor regression.[10][11][12]
Figure 2: Workflow for a Biochemical Kinase Assay.
Step-by-Step Methodology:
-
Plate Preparation: In a 384-well microtiter plate, add 0.5 µL of serially diluted test compounds (e.g., Osimertinib, Gefitinib) or a DMSO vehicle control to respective wells.
-
Enzyme Addition: Add 5 µL of purified, recombinant EGFR enzyme (e.g., EGFR L858R/T790M) in kinase reaction buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate for 30 minutes at room temperature (or 27°C) to allow the compounds to bind to the enzyme. [13]4. Reaction Initiation: Add 45 µL of a pre-mixed solution containing ATP and a fluorescent peptide substrate (e.g., Y12-Sox) to initiate the kinase reaction. [13]5. Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., λex 360nm / λem 485nm) every 60-90 seconds for 60 to 120 minutes. [13]6. Data Analysis:
-
Self-Validation: Confirm that the reaction progress curves in the DMSO control wells are linear, indicating steady-state kinetics.
-
Calculate the initial reaction velocity for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized velocity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Potency & Selectivity Assay
Causality: While a biochemical assay measures potency against an isolated enzyme, a cell-based assay is critical to confirm that the drug can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect (e.g., inhibit cell proliferation). [14][15]By using different cell lines engineered to express specific EGFR mutations, we can also determine the inhibitor's selectivity.
Figure 3: Workflow for a Cell-Based Potency Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) that allows for logarithmic growth over the assay period. [13]Use multiple cell lines to test selectivity:
-
TKI-Sensitive: HCC827 (EGFR exon 19 deletion)
-
TKI-Resistant: NCI-H1975 (EGFR L858R + T790M)
-
-
Cell Adhesion: Allow cells to adhere and resume growth for 4-24 hours in a humidified incubator at 37°C and 5% CO2. [13]3. Compound Addition: Remove the media and add fresh media containing serially diluted test compounds or a DMSO vehicle control. Ensure the final DMSO concentration is consistent across all wells and non-toxic (typically ≤0.5%).
-
Incubation: Incubate the plates for a period that allows for at least two to three cell doublings in the control wells (typically 72 hours). [16][17]5. Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. [13]6. Signal Measurement: After a brief incubation to lyse cells and stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis:
-
Self-Validation: The signal-to-background ratio (DMSO control vs. media-only wells) should be robust.
-
Normalize the luminescence data to the DMSO-treated cells (100% viability) and a high-concentration inhibitor control (0% viability).
-
Plot the normalized viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The head-to-head comparison between Gefitinib and the novel pyrimidine inhibitor Osimertinib provides a clear and compelling narrative of rational drug design in the face of clinical resistance. While both are effective against initial activating mutations, Osimertinib's unique covalent mechanism and structural design grant it superior and sustained potency against the formidable T790M resistance mutation. This superiority, validated through rigorous biochemical and cell-based assays, has established it as a preferred standard of care. [18]This case study underscores the necessity for drug development professionals to not only focus on initial potency but to anticipate and mechanistically address future resistance, ensuring that novel therapies provide durable benefits to patients.
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The Evolving Landscape of EGFR T790M Resistance: A Comparative Guide to Pyrimidine-Based Inhibitors
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene revolutionized the treatment of a subset of Non-Small Cell Lung Cancer (NSCLC), ushering in the era of targeted therapy.[1] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with tumors harboring sensitizing mutations like exon 19 deletions and the L858R point mutation.[2] However, the initial success of these therapies is almost invariably followed by the development of acquired resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene being the most common culprit, accounting for approximately 50-60% of cases.[2] This mutation sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket of the EGFR kinase domain, leading to renewed tumor growth.[2]
The emergence of the T790M mutation necessitated the development of a new class of inhibitors capable of overcoming this resistance mechanism. This guide provides an in-depth technical comparison of pyrimidine-based third-generation EGFR inhibitors, with a primary focus on osimertinib and its alternatives. We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, and the experimental methodologies used to evaluate their performance. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapies.
The Rise of Pyrimidine-Based Inhibitors: A New Strategy to Combat T790M
The limitations of early-generation EGFR TKIs spurred the development of third-generation inhibitors designed specifically to target the T790M mutation while sparing the wild-type EGFR to minimize off-target toxicities. A key innovation in this new class of drugs is the incorporation of a pyrimidine scaffold, which allows for a distinct binding mode within the EGFR kinase domain.[3] These inhibitors are designed to form a covalent bond with the Cysteine 797 residue in the ATP-binding pocket, leading to irreversible inhibition of the receptor.[2] This covalent interaction provides a significant advantage in overcoming the increased ATP affinity conferred by the T790M mutation.[2]
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation pyrimidine-based EGFR inhibitors, such as osimertinib, lazertinib, nazartinib, and avitinib, share a common mechanism of action. They are designed to selectively target the ATP-binding site of EGFR harboring both a sensitizing mutation (e.g., exon 19 deletion or L858R) and the T790M resistance mutation.[3] The pyrimidine core allows for optimal positioning within the kinase domain, while a reactive acrylamide group forms a covalent bond with the Cys797 residue.[2] This irreversible binding effectively shuts down the downstream signaling pathways that drive tumor cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.
Comparative Efficacy of Pyrimidine-Based Inhibitors
While several pyrimidine-based inhibitors have been developed, osimertinib and lazertinib are the most clinically advanced. The following sections provide a comparative analysis of their performance based on preclinical and clinical data.
Preclinical Performance: IC50 Values and In Vivo Models
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for various pyrimidine-based inhibitors against EGFR T790M mutant cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Osimertinib | H1975 | L858R/T790M | ~15 | [2] |
| Lazertinib | H1975 | L858R/T790M | ~2 | [4] |
| Nazartinib | H1975 | L858R/T790M | ~9 | [3] |
| Avitinib | H1975 | L858R/T790M | ~5 | [3] |
Note: IC50 values are approximate and can vary between studies.
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of these inhibitors in a living system. Both osimertinib and lazertinib have demonstrated significant tumor growth inhibition in preclinical models of EGFR T790M-positive NSCLC.[4][5] These studies typically involve the subcutaneous implantation of human NSCLC cells harboring the T790M mutation into immunocompromised mice, followed by treatment with the inhibitor.
Clinical Trial Data: A Head-to-Head Comparison
The most robust evidence for comparing the efficacy of these inhibitors comes from randomized clinical trials. The AURA3 and MARIPOSA studies provide key insights into the clinical performance of osimertinib and lazertinib.
AURA3 Trial: This Phase 3 trial compared osimertinib to platinum-pemetrexed chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.[6][7] The trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with osimertinib (median PFS 10.1 months) compared to chemotherapy (median PFS 4.4 months).[7]
MARIPOSA Trial: This Phase 3 study included a direct, albeit exploratory, comparison between lazertinib and osimertinib as monotherapies in the first-line setting for EGFR-mutant advanced NSCLC. The results indicated that lazertinib demonstrated comparable efficacy and safety to osimertinib.
| Trial | Inhibitor | Comparator | Patient Population | Median PFS | Key Finding |
| AURA3 | Osimertinib | Platinum-Pemetrexed | T790M+ NSCLC (2nd line) | 10.1 vs 4.4 months | Osimertinib is superior to chemotherapy.[6][7] |
| MARIPOSA | Lazertinib | Osimertinib | EGFR-mutant NSCLC (1st line) | Not statistically different | Lazertinib shows comparable efficacy to osimertinib. |
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and validity of research in this field, it is essential to follow standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate pyrimidine-based EGFR inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the pyrimidine-based inhibitor for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9][10]
Western Blot Analysis for EGFR Signaling
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insights into the inhibitor's mechanism of action.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Below is a workflow diagram for the Western Blot protocol.
Caption: Western Blot experimental workflow.
Beyond Pyrimidines: Alternative Strategies and Future Directions
While third-generation pyrimidine-based inhibitors have significantly improved outcomes for patients with T790M-positive NSCLC, acquired resistance to these agents inevitably emerges. The most common on-target resistance mechanism is the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[2] This has spurred the development of fourth-generation EGFR inhibitors and alternative therapeutic strategies.
Mechanisms of Resistance to Third-Generation Inhibitors
-
On-target resistance: The C797S mutation is the most well-characterized mechanism of resistance to osimertinib.
-
Off-target resistance:
-
Bypass signaling activation: Amplification of MET or HER2 can activate downstream signaling pathways independently of EGFR, rendering EGFR inhibition ineffective.[11][12]
-
Histologic transformation: In some cases, EGFR-mutant adenocarcinomas can transform into small cell lung cancer (SCLC), a more aggressive and difficult-to-treat subtype.[13][14]
-
Future Perspectives
The future of treating EGFR T790M-positive NSCLC will likely involve:
-
Fourth-generation EGFR inhibitors: These are being developed to target both T790M and C797S mutations.
-
Combination therapies: Combining EGFR inhibitors with inhibitors of bypass signaling pathways (e.g., MET inhibitors) is a promising strategy.
-
Immunotherapy: The role of immune checkpoint inhibitors in combination with targeted therapies is an active area of investigation.
Conclusion
The development of pyrimidine-based third-generation EGFR inhibitors represents a major advancement in the treatment of T790M-mediated resistance in NSCLC. Osimertinib has established itself as a standard of care, and newer agents like lazertinib have shown comparable efficacy. However, the continuous evolution of resistance mechanisms underscores the need for ongoing research and the development of novel therapeutic strategies. The experimental protocols and comparative data presented in this guide are intended to support the scientific community in this critical endeavor.
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Kato, Y., et al. (2018). Osimertinib in Japanese patients with EGFR T790M mutation-positive advanced non-small cell lung cancer: AURA3 trial. Cancer Science, 109(6), 1948-1956. [Link]
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A Comprehensive Guide to the Safe Handling of 5-Bromo-4-(4-ethylphenyl)pyrimidine
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-4-(4-ethylphenyl)pyrimidine, a halogenated pyrimidine derivative. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical research endeavors.
Understanding the Hazard Landscape
5-Bromo-4-(4-ethylphenyl)pyrimidine and related brominated pyrimidines present a specific set of hazards that must be thoroughly understood before any handling commences. The primary risks associated with this class of compounds include:
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory discomfort and irritation.
-
Unknown Long-Term Effects: As with many specialized research chemicals, comprehensive toxicological data may be limited. Therefore, it is prudent to treat the compound with a high degree of caution, assuming it may have unforeseen long-term health effects.
Given these potential hazards, a proactive and informed approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with 5-Bromo-4-(4-ethylphenyl)pyrimidine. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, changed frequently | Provides a barrier against skin contact. Double gloving is recommended for extended procedures. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles entering the eyes. |
| Body Covering | Long-sleeved laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
It is imperative that all PPE is donned before entering the designated handling area and removed before exiting to prevent the spread of contamination.
Operational Plan: From Receipt to Reaction
A systematic and well-rehearsed operational plan is critical for the safe handling of 5-Bromo-4-(4-ethylphenyl)pyrimidine. The following step-by-step guide provides a framework for its use in a laboratory setting.
-
Designated Work Area: All handling of 5-Bromo-4-(4-ethylphenyl)pyrimidine should occur in a designated area, clearly marked with appropriate hazard signage.
-
Chemical Fume Hood: Weighing and initial dissolution of the solid compound must be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
The fine, powdered nature of many chemical reagents necessitates careful handling to prevent aerosolization.
-
Gather Materials: Before starting, ensure all necessary equipment is within the chemical fume hood, including the reagent container, a tared weigh boat or creased weighing paper, a spatula, and the reaction vessel.[1]
-
Tare the Balance: Place the weigh boat or paper on the analytical balance and tare the weight.
-
Careful Dispensing: Using a clean spatula, carefully transfer the desired amount of 5-Bromo-4-(4-ethylphenyl)pyrimidine to the weigh boat. Avoid any sudden movements that could create a dust cloud.
-
Transfer to Reaction Vessel: Use a powder funnel to transfer the weighed solid into the reaction vessel.[1][2] Gently tap the weigh boat and funnel to ensure all the compound is transferred.
-
Rinse Residual Compound: If applicable to your experimental design, rinse the weigh boat and funnel with a small amount of the reaction solvent to ensure a quantitative transfer.
Experimental Workflow for Handling 5-Bromo-4-(4-ethylphenyl)pyrimidine
Caption: A flowchart outlining the key stages for the safe handling of 5-Bromo-4-(4-ethylphenyl)pyrimidine, from preparation to disposal.
-
Solvent Addition: Add the desired solvent to the reaction vessel containing the 5-Bromo-4-(4-ethylphenyl)pyrimidine.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirring) to ensure complete dissolution.
-
Reaction Setup: Proceed with the intended chemical reaction, maintaining all safety precautions. The pyrimidine ring is electron-deficient, which influences its reactivity.[3][4][5] Brominated pyrimidines are known to be reactive in certain conditions, such as Suzuki coupling reactions.[6]
-
Incompatible Materials: Be aware of incompatibilities. Halogenated compounds can react vigorously with strong oxidizing agents.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
All waste materials contaminated with 5-Bromo-4-(4-ethylphenyl)pyrimidine must be segregated as halogenated organic waste . This includes:
-
Excess or unreacted compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for halogenated organic waste.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name of all components, and the approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of halogenated organic compounds down the drain or in the regular trash.
By adhering to these detailed procedures, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundation for best practices; always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.
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University of Kentucky. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
